2-(Benzyloxy)-5-bromopyrimidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-phenylmethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-6-13-11(14-7-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGZEALFIOPSCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654777 | |
| Record name | 2-(Benzyloxy)-5-bromopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
742058-39-5 | |
| Record name | 2-(Benzyloxy)-5-bromopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Value of a Core Pyrimidine Scaffold
An In-depth Technical Guide to 2-(Benzyloxy)-5-bromopyrimidine: Properties, Reactivity, and Applications in Drug Discovery
In the landscape of modern medicinal chemistry, the pyrimidine core is a privileged scaffold, forming the backbone of numerous therapeutic agents. Within this class of compounds, this compound (CAS No. 742058-39-5) has emerged as a particularly valuable and versatile building block.[1] Its strategic importance lies in the trifecta of its structural features: a stable pyrimidine ring, a benzyloxy group at the C2 position, and a reactive bromo-substituent at the C5 position. This unique arrangement provides a robust platform for synthetic diversification, enabling researchers and drug development professionals to systematically explore chemical space and construct complex molecular architectures.
The benzyloxy group often serves as a key pharmacophoric element or a stable protecting group for a hydroxyl functionality, while the bromine atom acts as a synthetic handle for introducing a wide array of substituents via modern cross-coupling methodologies.[2][3] This guide, written from the perspective of a senior application scientist, offers an in-depth exploration of the core chemical properties, reactivity, and practical applications of this compound, providing field-proven insights into its utilization in drug discovery programs. Its role as an intermediate in the synthesis of targeted therapies, such as protein tyrosine phosphatase 2 (SHP2) inhibitors, underscores its relevance in contemporary pharmaceutical research.[1][4]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in synthesis. The key physicochemical data for this compound are summarized below.
Core Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 742058-39-5 | [1][5][6] |
| Molecular Formula | C₁₁H₉BrN₂O | [1][5] |
| Molecular Weight | 265.11 g/mol | [1][5] |
| Appearance | Light yellow to yellow solid | [1] |
| Melting Point | 100-103°C | [1] |
| Boiling Point | 392.6 ± 44.0 °C (Predicted) | [1] |
| Density | 1.499 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | -0.21 ± 0.22 (Predicted) | [1] |
| InChIKey | RDGZEALFIOPSCC-UHFFFAOYSA-N | [5][6] |
Structural Elucidation by Spectroscopic Methods
While raw spectral data requires experimental acquisition, the expected spectroscopic signatures provide a self-validating system for confirming the identity and purity of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The two protons on the pyrimidine ring will appear as a singlet or two closely spaced doublets in the aromatic region. The benzylic protons (-O-CH₂ -Ph) will present as a characteristic singlet at approximately 5.5 ppm. The five protons of the phenyl ring will appear as a multiplet in the 7.3-7.5 ppm range.
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of 11 unique carbon atoms. Key signals include the benzylic carbon around 70 ppm and the carbons of the pyrimidine and phenyl rings in the 110-160 ppm range. The C-Br carbon will be shifted due to the halogen's electronic effect.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula, C₁₁H₉BrN₂O, by providing a molecular ion peak matching the calculated exact mass (263.98983 Da).[5] The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two characteristic peaks (M+ and M+2) of nearly equal intensity, which is a definitive confirmation of a monobrominated compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-O ether stretching, aromatic C=C and C=N stretching, and C-H stretching vibrations, consistent with the compound's functional groups.[7]
Synthesis Protocol: A Reliable and Scalable Route
The most common and efficient synthesis of this compound proceeds via a nucleophilic aromatic substitution (SₙAr) reaction. This method leverages the differential reactivity of the halogen substituents on a di-halogenated pyrimidine precursor.[2]
Causality in Experimental Design
The protocol involves the reaction of 5-bromo-2-chloropyrimidine with benzyl alcohol.[1][2] The C2 position of the pyrimidine ring is more electron-deficient and thus more susceptible to nucleophilic attack than the C5 position. The chloro-substituent is a better leaving group than the bromo-substituent in this context, allowing for selective substitution at the C2 position. A strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK) or cesium carbonate (Cs₂CO₃), is essential.[1][2] Its role is to deprotonate the benzyl alcohol, forming the more nucleophilic benzyl oxide anion, which then attacks the C2 position. Dimethylformamide (DMF) is an ideal solvent as its polar aprotic nature stabilizes the charged intermediate of the SₙAr mechanism, thereby accelerating the reaction.
Detailed Experimental Protocol
Synthesis of this compound from 5-Bromo-2-chloropyrimidine
-
Reagent Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-chloropyrimidine (1.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the starting material (approx. 5 mL per gram of starting material).
-
Nucleophile Addition: Add benzyl alcohol (1.1 eq) to the solution via syringe.
-
Base Addition: Cool the reaction mixture in an ice bath (0°C). Add potassium tert-butoxide (1.5 eq) or cesium carbonate (2.0 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.[1][2]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, carefully quench the reaction by slowly adding deionized water. This will precipitate the crude product.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then a minimal amount of cold ethanol or diethyl ether to remove residual DMF and unreacted benzyl alcohol. The product can be further purified by recrystallization or flash column chromatography if necessary to yield a light yellow to white solid.
Synthesis Workflow Diagram
Chemical Reactivity: The Gateway to Molecular Diversity
The synthetic utility of this compound is dominated by the reactivity of its C5-bromo substituent, which serves as a prime electrophilic site for palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp²) bond between an aryl halide and an organoboron compound.[8] For this compound, this reaction is the principal method for introducing aryl, heteroaryl, or vinyl groups at the C5 position.
Causality in Catalyst System Selection: The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[8][9] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the pyrimidine, forming a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) to activate the organoboron species.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
The choice of ligand is critical for stabilizing the palladium catalyst and promoting the catalytic cycle. Phosphine ligands like PPh₃ or more specialized, bulky electron-rich ligands are commonly employed to enhance reaction efficiency.[10]
Generalized Protocol for Suzuki-Miyaura Coupling
-
Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a combination of a Pd precursor (e.g., Pd(OAc)₂) and a ligand.
-
Reagent Addition: Add a base, typically an aqueous solution of 2M sodium carbonate (2.0 eq).
-
Solvent: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction: Degas the mixture thoroughly (e.g., by bubbling argon through it for 15-20 minutes). Heat the reaction to 80-100°C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield the desired 5-aryl-2-(benzyloxy)pyrimidine.[2]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation that is otherwise challenging.[11] This reaction allows for the direct coupling of this compound with a wide range of primary and secondary amines.[12]
Mechanistic Considerations: Similar to the Suzuki coupling, the reaction mechanism involves oxidative addition of the aryl bromide to a Pd(0) center.[13] The amine then coordinates to the resulting Pd(II) complex. A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) is required to deprotonate the coordinated amine, forming a palladium-amido complex. The final, crucial step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[11][13] The development of sterically hindered, electron-rich phosphine ligands (e.g., BippyPhos, XPhos) has been instrumental in making this reaction highly general and efficient.[14]
Generalized Protocol for Buchwald-Hartwig Amination
-
Setup: To an oven-dried reaction vessel under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃), the appropriate phosphine ligand, and the base (e.g., sodium tert-butoxide).
-
Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Solvent: Add an anhydrous aprotic solvent, such as toluene or dioxane.
-
Reaction: Degas the mixture and heat to 80-110°C. Stir until the reaction is complete as determined by TLC or LC-MS analysis.
-
Workup: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by flash column chromatography to obtain the 5-amino-2-(benzyloxy)pyrimidine product.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate safety precautions.
-
Hazard Identification: The compound is classified with GHS hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]
-
Handling Precautions: Work in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a dry, cool place.[1][6] Recommended storage temperatures range from room temperature to 2-8°C.[1][6]
Conclusion
This compound is a high-value synthetic intermediate with a well-defined physicochemical profile and predictable reactivity. Its utility is centered on the selective functionalization of its pyrimidine core, primarily through palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions at the C5-bromo position. These transformations provide robust and reliable pathways to a vast array of derivatives, making it an indispensable tool for researchers, scientists, and drug development professionals. The ability to readily construct complex molecules from this scaffold solidifies its position as a strategic building block in the pursuit of novel therapeutic agents.
References
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- Buchwald–Hartwig amin
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- 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).
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An In-Depth Technical Guide to 2-(Benzyloxy)-5-bromopyrimidine: Synthesis, Structure, and Application
An authoritative guide for researchers, scientists, and drug development professionals on the pivotal role of 2-(Benzyloxy)-5-bromopyrimidine as a versatile building block in modern medicinal chemistry.
Abstract
This compound is a key heterocyclic intermediate whose structural features—a reactive bromine atom, a cleavable benzyloxy protecting group, and an electron-deficient pyrimidine core—make it an exceptionally valuable scaffold in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its synthesis, a detailed analysis of its molecular structure through spectroscopic characterization, and an exploration of its chemical reactivity and applications, particularly in the development of targeted therapies.
Introduction
In the landscape of drug discovery, pyrimidine derivatives are ubiquitous, forming the core of numerous therapeutic agents, from anticancer drugs to antivirals. This compound (C₁₁H₉BrN₂O) has emerged as a critical building block, offering medicinal chemists a strategic entry point for molecular diversification.[1] Its utility stems from the orthogonal reactivity of its two primary functional handles: the bromine atom at the C5 position, which is primed for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, and the benzyloxy group at the C2 position, which serves as a stable protecting group for the 2-hydroxypyrimidine tautomer and can be selectively removed when needed.[2][3] This dual functionality allows for sequential and site-selective modifications, a crucial advantage in the construction of complex molecular architectures for targeted drug development. This compound is a notable intermediate in the synthesis of inhibitors for targets like protein tyrosine phosphatase 2 (SHP2).[4][5]
Synthesis and Purification
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The choice of starting materials and reagents is critical for ensuring a high yield and purity of the final product.
Rationale for Synthetic Approach
The most common and efficient route involves the reaction of a 2-halopyrimidine with benzyl alcohol in the presence of a suitable base. Starting with 5-bromo-2-chloropyrimidine is advantageous because the chlorine atom at the C2 position is more susceptible to nucleophilic attack than the bromine atom at C5, allowing for regioselective substitution.[6] The use of a strong, non-nucleophilic base like potassium tert-butoxide or a milder base like cesium carbonate facilitates the deprotonation of benzyl alcohol, forming the benzyl oxide anion, which then acts as the nucleophile.[2][4] Dimethylformamide (DMF) is often chosen as the solvent due to its high polarity, which helps to dissolve the reagents and stabilize the charged intermediates of the SNAr mechanism.
Detailed Experimental Protocol
A representative laboratory-scale synthesis is as follows:
-
Reagent Preparation : To a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in anhydrous DMF, add benzyl alcohol (1.1 eq).[4]
-
Base Addition : Add cesium carbonate (2.0 eq) or portion-wise potassium tert-butoxide (1.5 eq) to the stirring mixture at room temperature.[2][4] The use of cesium carbonate is often preferred for its milder nature and better solubility in mixed solvent systems like CH₃CN/DMF.[2]
-
Reaction : Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[2]
-
Workup : Upon completion, quench the reaction by adding water. This will precipitate the crude product.[4]
-
Purification : Filter the solid product and wash with water. If necessary, the crude product can be further purified by recrystallization or column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound as a solid.[2]
Synthesis Workflow Diagram
Caption: Suzuki-Miyaura coupling of this compound.
Reactivity at the C2-Position (Benzyloxy Group)
The benzyloxy group is a robust protecting group, stable to the conditions of many cross-coupling reactions. However, it can be efficiently cleaved when desired to unmask the 2-hydroxypyrimidine moiety, which exists in tautomeric equilibrium with its 2-pyrimidinone form.
-
Deprotection/Cleavage : The most common method for debenzylation is catalytic hydrogenation (e.g., using H₂ over a Palladium catalyst). [3]This reaction is clean and high-yielding. Alternative methods using strong acids or other Lewis acids can also be employed, though they may be less compatible with sensitive functional groups. [7][8] This deprotection step is often crucial in the final stages of a synthesis, as the resulting N-H group or hydroxyl group can be a key pharmacophore for hydrogen bonding interactions with biological targets.
Conclusion
This compound is a cornerstone intermediate in medicinal chemistry, offering a powerful and flexible platform for the synthesis of novel therapeutics. Its well-defined molecular structure allows for predictable reactivity, enabling chemists to perform selective modifications at both the C5 and C2 positions. A thorough understanding of its synthesis, spectroscopic properties, and chemical behavior, as detailed in this guide, is essential for leveraging its full potential in the rational design and development of next-generation pharmaceuticals.
References
- DeFrees, S. A., Reddy, K. S., & Cassady, J. M. (1988). A Selective and Efficient Method for the Deprotection of N-Benzyloxymethyl (BOM) Protecting Groups from Pyrimidine and Dihydropyrimidine Ring Systems.
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- Dana Bioscience. (n.d.). 2-Benzyloxy-5-bromopyrimidine (CAS No: 742058-39-5).
- CP Lab Safety. (n.d.). 2-Benzyloxy-5-bromopyrimidine, min 97%, 1 gram.
- El-Sukkari, H., et al. (n.d.). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. PMC - NIH. [Link]
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids: use of the p-benzyloxybenzyloxy group as a pyrimidinone masking group.
- PubChem. (n.d.). 2,4-Bis(benzyloxy)-5-bromopyrimidine.
- Organic Chemistry Portal. (n.d.). Selective Cleavage of Benzyl Ethers.
- Arkat USA. (n.d.). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
- RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 2-Amino-5-bromopyrimidine in Modern Pharmaceutical Synthesis. Retrieved from Ningbo Inno Pharmchem Co., Ltd. [Link]
- PMC - NIH. (n.d.). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde.
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Introduction: The Strategic Importance of 2-(Benzyloxy)-5-bromopyrimidine in Drug Discovery
An In-Depth Technical Guide to the Synthesis of 2-(Benzyloxy)-5-bromopyrimidine
This compound is a pivotal intermediate in the landscape of modern medicinal chemistry. Its structure, featuring a pyrimidine core with strategically placed bromo and benzyloxy substituents, offers a versatile scaffold for the construction of complex, biologically active molecules. The differential reactivity of the C2 and C5 positions—the former amenable to nucleophilic substitution and the latter to palladium-catalyzed cross-coupling reactions—allows for sequential and regioselective functionalization[1]. This characteristic has made it a valuable building block in the synthesis of targeted therapeutics, notably as a key intermediate in the preparation of potent protein tyrosine phosphatase 2 (SHP2) inhibitors[2].
This guide, intended for researchers and drug development professionals, provides a detailed exploration of the primary and most efficient synthesis pathway for this compound. It delves into the underlying chemical principles, offers validated, step-by-step experimental protocols, and discusses the critical parameters that ensure a successful and reproducible synthesis.
Part 1: The Core Synthesis Pathway via Nucleophilic Aromatic Substitution (SNAr)
The most reliable and widely adopted method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored for its high efficiency, operational simplicity, and use of readily available starting materials.
Causality and Mechanistic Underpinnings
The SNAr reaction is predicated on the reaction of a nucleophile with an electron-deficient aromatic ring that is substituted with a good leaving group. In this specific synthesis, the pyrimidine ring, being inherently electron-deficient due to the two nitrogen atoms, is further activated towards nucleophilic attack. The chlorine atom at the C2 position serves as an excellent leaving group.
The mechanism proceeds in two key steps:
-
Nucleophilic Attack: The nucleophile, benzyl alkoxide (formed in situ from benzyl alcohol and a base), attacks the electron-deficient carbon atom at the C2 position of the pyrimidine ring. This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Expulsion: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride leaving group, yielding the final ether product.
The C2-chloro position is significantly more susceptible to this nucleophilic attack than the C5-bromo position, ensuring high regioselectivity for the desired product[1].
Caption: Figure 1: S-N-Ar Mechanism
Experimental Protocols: A Comparative Approach
Two common bases are employed for this transformation: cesium carbonate (Cs₂CO₃) and potassium tert-butoxide (t-BuOK). While both are effective, the choice can influence reaction conditions and workup procedures.
Protocol A: Cesium Carbonate Mediated Synthesis
This method utilizes a milder base, which is often advantageous for substrates with base-sensitive functional groups. The use of a solvent mixture (CH₃CN/DMF) facilitates the dissolution of both the organic substrate and the inorganic base.
Experimental Workflow
Caption: Figure 2: Workflow for Protocol A
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 5-Bromo-2-chloropyrimidine (1.0 eq) in a 1:1 mixture of acetonitrile (CH₃CN) and N,N-Dimethylformamide (DMF), add benzyl alcohol (1.1 eq) followed by cesium carbonate (Cs₂CO₃, 2.0 eq).[1]
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the consumption of the starting material using Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.[1]
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the pure this compound.[1]
Protocol B: Potassium tert-Butoxide Mediated Synthesis
This protocol employs a stronger base, potassium tert-butoxide, which can lead to faster reaction times. The reaction is typically run in a polar aprotic solvent like DMF.
Step-by-Step Methodology:
-
Reaction Setup: In a suitable flask, add 5-bromo-2-chloropyrimidine (1.0 eq), benzyl alcohol (1.1 eq), and DMF at room temperature.[2]
-
Base Addition: Add potassium tert-butylate (t-BuOK, 1.5 eq) in portions to the mixture, maintaining the temperature.[2]
-
Reaction: Stir the mixture at room temperature for approximately 2 hours.[2]
-
Workup: Add water to the reaction mixture to precipitate the product.
-
Isolation: Collect the solid product by filtration and wash with water to remove residual DMF and salts. The resulting solid is often of high purity. A reported yield for this method is 51%.[2]
Data Summary: Reagent Stoichiometry
| Reagent | Protocol A (Cs₂CO₃) | Protocol B (t-BuOK) | Role |
| 5-Bromo-2-chloropyrimidine | 1.0 eq | 1.0 eq | Electrophile |
| Benzyl Alcohol | 1.1 eq | 1.1 eq | Nucleophile Precursor |
| Cesium Carbonate (Cs₂CO₃) | 2.0 eq | - | Base |
| Potassium tert-Butoxide (t-BuOK) | - | 1.5 eq | Base |
| Solvent(s) | CH₃CN / DMF | DMF | Reaction Medium |
Part 2: Alternative Pathway via Williamson Ether Synthesis
An alternative, though less direct, route to this compound is the Williamson ether synthesis. This classic organic reaction forms an ether from an organohalide and an alkoxide.[3]
Principle and Rationale
This pathway involves two conceptual steps:
-
Alkoxide Formation: The hydroxyl group of 2-hydroxy-5-bromopyrimidine is deprotonated by a strong base, typically sodium hydride (NaH), to form a sodium pyrimidinolate salt.[4]
-
Nucleophilic Substitution (SN2): The resulting alkoxide acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide in an SN2 reaction, displacing the bromide ion to form the desired ether.[5][6]
For an efficient SN2 reaction, a primary alkyl halide like benzyl bromide is ideal, as it minimizes the potential for competing elimination reactions that can occur with secondary or tertiary halides.[5][6]
Caption: Figure 3: Williamson Ether Synthesis Pathway
Practical Considerations
While mechanistically sound, the Williamson ether synthesis route is often less practical for this specific target compared to the SNAr pathway. The primary starting material for the SNAr route, 5-bromo-2-chloropyrimidine, is a common and commercially available building block. Conversely, 2-hydroxy-5-bromopyrimidine may need to be synthesized separately, for instance, by the bromination of 2-hydroxypyrimidine, adding an extra step to the overall sequence.[7]
Safety, Characterization, and Storage
Safety Precautions:
-
Reagents: Handle all reagents in a well-ventilated fume hood. Potassium tert-butoxide and sodium hydride are highly reactive with water and should be handled under anhydrous conditions. Benzyl bromide is a lachrymator.[4]
-
Hazards: this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.
Product Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight (265.11 g/mol ).[8][9]
-
Melting Point: To assess purity.
Storage: The final product should be stored in a tightly sealed container in a dry environment at room temperature to ensure its long-term stability.[9]
Conclusion
The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction, with 5-bromo-2-chloropyrimidine and benzyl alcohol as the starting materials. This method is highly regioselective, efficient, and scalable. The choice between bases like cesium carbonate and potassium tert-butoxide allows for procedural flexibility depending on substrate compatibility and desired reaction kinetics. A thorough understanding of the underlying mechanism and careful execution of the experimental protocol are paramount to obtaining this critical pharmaceutical intermediate in high yield and purity, thereby facilitating advancements in drug discovery and development.
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A Senior Application Scientist's Guide to 2-(Benzyloxy)-5-bromopyrimidine: A Versatile Building Block in Modern Synthesis
This guide provides an in-depth technical overview of 2-(Benzyloxy)-5-bromopyrimidine, tailored for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights into the strategic application of this valuable synthetic intermediate.
Core Compound Analysis: Strategic Importance
This compound (CAS No. 742058-39-5) is a bifunctional heterocyclic compound strategically designed for sequential, regioselective functionalization.[1][2][3][4] Its utility stems from two key structural features:
-
The 5-Bromo Substituent: This serves as a highly reliable handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The C5-bromo position is the primary site for diversification.[1]
-
The 2-Benzyloxy Group: This moiety serves a dual purpose. Primarily, it acts as a stable protecting group for the 2-hydroxypyrimidine tautomer. The benzyl group can be readily removed in the final stages of a synthesis, typically via catalytic hydrogenolysis, to unmask a hydrogen-bond donor or a potential site for further reaction.[5] Secondly, its presence influences the electronic properties of the pyrimidine ring.
This combination makes the molecule an ideal scaffold for building complex molecular architectures, particularly in the synthesis of biologically active compounds such as protein tyrosine phosphatase 2 (SHP2) inhibitors.[6][7][8]
Physicochemical Properties & Safety Data
Accurate characterization and safe handling are paramount. The key properties and safety information are summarized below.
Table 1: Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 742058-39-5 | [2][3] |
| Molecular Formula | C₁₁H₉BrN₂O | [2][3] |
| Molecular Weight | 265.11 g/mol | [2][3] |
| Appearance | Solid | [9] |
| Purity | Typically ≥97% | [2][9] |
| Storage | Room temperature, sealed in a dry environment | [2] |
Table 2: GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement |
| GHS07 | Warning | |
| H315 | Causes skin irritation.[3][10] | |
| H319 | Causes serious eye irritation.[3][10] | |
| H335 | May cause respiratory irritation.[3] |
Handling Protocol: As a professional standard, handle this compound in a well-ventilated fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10] Avoid inhalation of dust and contact with skin and eyes.[10]
Synthesis of the Building Block
The most common and efficient synthesis involves the nucleophilic aromatic substitution (SNAr) of a more reactive precursor, 5-bromo-2-chloropyrimidine.
Caption: Workflow for the synthesis of this compound.
Expert Rationale:
The C2-chloro position on the pyrimidine ring is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C5-bromo position.[1] This differential reactivity is the cornerstone of this synthesis. A strong base, such as potassium tert-butoxide (t-BuOK) or cesium carbonate (Cs₂CO₃), is required to deprotonate the benzyl alcohol, forming the more nucleophilic benzyl oxide anion.[1][6] Anhydrous polar aprotic solvents like dimethylformamide (DMF) are ideal as they effectively solvate the cation of the base without interfering with the nucleophile.[1][6]
Detailed Experimental Protocol: Synthesis[1][6]
-
To a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in anhydrous DMF, add benzyl alcohol (1.1 eq).
-
Add cesium carbonate (2.0 eq) or portion-wise potassium tert-butoxide (1.5 eq) to the mixture while stirring at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by carefully adding water. This precipitates the product and dissolves inorganic salts.
-
Filter the resulting solid, wash thoroughly with water, and dry under a vacuum to afford the pure this compound.
Key Synthetic Transformations: Unleashing the Potential
The true power of this compound lies in its ability to undergo selective cross-coupling reactions at the C5 position.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and versatile method for forming a C-C bond between the C5 position of the pyrimidine and a wide variety of aryl or vinyl boronic acids/esters.[11][12][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Expert Rationale: The reaction is driven by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[11]
-
Oxidative Addition: The active Pd(0) species inserts into the C-Br bond of the pyrimidine, forming a Pd(II) complex. This is often the rate-determining step.[11][14]
-
Transmetalation: The organic group from the activated boronic acid (activated by a base like Na₂CO₃) is transferred to the palladium center, displacing the bromide.[11][12]
-
Reductive Elimination: The two organic fragments (pyrimidine and the new R-group) couple and are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst.[11]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling[1]
-
In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as PdCl₂(PPh₃)₂ (0.05 eq).
-
Add a suitable solvent (e.g., toluene, DMF) followed by a 2M aqueous solution of sodium carbonate (2.0 eq).
-
Heat the biphasic mixture to 80-90 °C and stir vigorously until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-benzyloxy-5-arylpyrimidine.
B. Buchwald-Hartwig Amination: Constructing C-N Bonds
For the synthesis of aryl amines, the Buchwald-Hartwig amination is the preeminent method.[15][16][17] It enables the coupling of the C5-Br position with a vast range of primary and secondary amines.[18][19]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Expert Rationale: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle.[15][17] A key difference is the role of the base (typically a strong, non-nucleophilic base like sodium tert-butoxide), which facilitates the formation of the palladium-amido complex after the initial amine coordination.[15] The choice of phosphine ligand is critical and often requires screening to optimize for a specific amine and aryl halide combination. Sterically hindered, electron-rich ligands generally promote the crucial reductive elimination step.[16]
Representative Experimental Protocol: Buchwald-Hartwig Amination
-
To an oven-dried, argon-flushed flask, add a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 eq).
-
Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Add an anhydrous solvent, such as toluene or dioxane.
-
Heat the mixture (typically 80-110 °C) until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent, and wash with water to remove the base and salts.
-
Dry, concentrate, and purify the product via column chromatography.
C. Lithiation and Electrophilic Quench
For access to other functionalities, a metal-halogen exchange can be performed, generating a potent organolithium nucleophile. This is a powerful but technically demanding method.
Expert Rationale: Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), at very low temperatures (e.g., -78 °C) can induce a bromine-lithium exchange.[20][21][22][23] This creates a highly reactive C5-lithiated pyrimidine species. This intermediate is not isolated but is immediately "quenched" by adding an electrophile (e.g., CO₂, aldehydes, alkyl halides), installing a new functional group at the C5 position. The low temperature is critical to prevent side reactions and decomposition of the organolithium intermediate.[20]
Caption: General workflow for lithiation and electrophilic quench at the C5 position.
The Final Step: Benzyloxy Group Deprotection
The final transformation in many synthetic sequences using this building block is the removal of the benzyl protecting group to reveal the 2-hydroxypyrimidine.
Expert Rationale: Catalytic hydrogenolysis is the most common and cleanest method for benzyl ether cleavage.[5] The reaction proceeds on the surface of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The benzyl C-O bond is cleaved, producing toluene and the desired pyrimidin-2-ol. This method is highly efficient and avoids the use of harsh acidic or basic reagents that could compromise other functional groups in the molecule.[5]
Detailed Experimental Protocol: Hydrogenolysis
-
Dissolve the 2-benzyloxy-substituted pyrimidine (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Carefully add palladium on carbon (10% Pd/C, ~10 mol% weight) to the solution.
-
Secure the flask to a hydrogenation apparatus, evacuate the air, and backfill with hydrogen gas (H₂). Repeat this process three times.
-
Stir the reaction vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction until completion.
-
Once complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product.
Conclusion
This compound is a masterful building block, offering a logical and efficient platform for molecular construction. Its value lies in the orthogonal reactivity of its two key functional sites: the C5-bromo position, ripe for diversification via modern cross-coupling chemistry, and the C2-benzyloxy group, a stable protecting group that can be removed under mild, predictable conditions. This guide has outlined the fundamental synthesis, safety considerations, and primary synthetic transformations—Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and lithiation—that make this compound an indispensable tool for medicinal chemists and organic scientists aiming to construct complex, high-value molecules.
References
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- 2-Benzyloxy-5-bromopyrimidine, min 97%, 1 gram - CP Lab Safety. URL: https://www.cplabsafety.com/2-benzyloxy-5-bromopyrimidine-min-97-1-gram.html
- A Selective and Efficient Method for the Deprotection of N-Benzyloxymethyl (BOM) Protecting Groups from Pyrimidine and Dihydropy - Marcel Dekker, Inc. URL: https://www.tandfonline.com/doi/abs/10.1080/07328308808052125
- This compound | 742058-39-5 - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/fluorochem/f329210
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- 2-Benzyloxy-5-bromopyridine 83664-33-9 | Tokyo Chemical Industry (India) Pvt. Ltd. URL: https://www.tcichemicals.com/IN/en/p/B2118
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- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm
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- SAFETY DATA SHEET - TCI Chemicals. URL: https://www.tcichemicals.com/assets/sds/B2118_EN.pdf
- p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. URL: https://www.heterocycles.jp/library/fulltext/2303
- Synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids: use of the p-benzyloxybenzyloxy group as a pyrimidinone masking group - Organic & Biomolecular Chemistry (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2011/ob/c0ob00936a
- Benzyl Protection - Common Organic Chemistry. URL: https://www.commonorganicchemistry.com/Protection_Groups/Benzyl_Protection.htm
- Unsuccessful and successful methods for removal of N-benzyl protecting group and N - ResearchGate. URL: https://www.researchgate.net/figure/Unsuccessful-and-successful-methods-for-removal-of-N-benzyl-protecting-group-and-N_fig3_327734107
- Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4007328/
- Buchwald-Hartwig coupling - YouTube. URL: https://www.youtube.
- BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/24294902/
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Organometallic_Chemistry/25.07%3A_Suzuki-Miyaura_Coupling
- Suzuki Coupling - Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
- Lateral Lithiation Reactions Promoted by Heteroatomic Substituents - ResearchGate. URL: https://www.researchgate.
- 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g - ResearchGate. URL: https://www.researchgate.
- Suzuki cross-coupling reaction - YouTube. URL: https://www.youtube.
- Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer | Journal of Medicinal Chemistry - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jm500969e
- Benzyllithium compounds and (lithiomethyl)hetarenes represent a significant portion of the organolithium literature. URL: https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/sos-SD-008-00467
- Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - Semantic Scholar. URL: https://www.semanticscholar.org/paper/Directed-Lithiation-of-Protected-Addition-to-and-Aas-Dahl/87d903f6f9906646545934177d8a98319f3a60c8
- Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3606822/
- Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8774011/
- Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9778216/
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A Medicinal Chemist's Guide to 2-(Benzyloxy)-5-bromopyrimidine: Synthesis, Reactivity, and Strategic Application
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical nature and ability to mimic biological nucleobases.[1][2] Among the vast array of functionalized pyrimidines, 2-(Benzyloxy)-5-bromopyrimidine stands out as a particularly strategic building block. This technical guide provides an in-depth analysis of its synthesis, key chemical transformations, and role in the development of targeted therapeutics. We will explore the causality behind its utility, focusing on how its distinct functionalities—a labile benzyloxy protecting group and a reactive bromine handle—are exploited in modern drug discovery. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven experimental protocols.
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of heterocyclic chemistry, pyrimidines are privileged structures, integral to life as components of DNA and RNA.[1] This biological precedent makes them highly attractive scaffolds for drug design, with applications spanning oncology, infectious diseases, and metabolic disorders.[2][3] The art of medicinal chemistry lies in the precise decoration of these core structures to achieve desired potency, selectivity, and pharmacokinetic properties.
This compound (C₁₁H₉BrN₂O) is a premier example of a bifunctional intermediate designed for this purpose.[4] Its value is rooted in two key features:
-
The 5-Bromo Position: The bromine atom serves as a versatile synthetic handle. It is perfectly poised for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are the workhorses of modern medicinal chemistry, allowing for the facile and modular construction of complex carbon-carbon and carbon-nitrogen bonds.[5][6][7]
-
The 2-Benzyloxy Group: The benzyloxy moiety acts as a stable and reliable protecting group for the 2-oxopyrimidine tautomer. Its robustness allows for extensive chemical manipulation at the 5-position without unwanted side reactions. Crucially, it can be removed under mild hydrogenolysis conditions, revealing a hydroxyl group that can act as a hydrogen bond donor or be further functionalized.[8][9]
This guide will dissect the practical applications of these features, providing the technical rationale and detailed methodologies required for its successful implementation in a drug discovery program.
Synthesis of the Core Scaffold
The most common and efficient synthesis of this compound begins with the commercially available 5-bromo-2-chloropyrimidine. The reaction is a nucleophilic aromatic substitution where the chloride at the C2 position is displaced by benzyl alcohol.
Rationale for Reagent Selection:
-
Starting Material: 5-bromo-2-chloropyrimidine is an ideal precursor. The chlorine at C2 is significantly more reactive towards nucleophilic substitution than the bromine at C5, ensuring regioselective functionalization.
-
Nucleophile: Benzyl alcohol is used to introduce the benzyloxy protecting group.
-
Base: A strong, non-nucleophilic base is required to deprotonate the benzyl alcohol, forming the more reactive benzyl alkoxide. Common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or cesium carbonate (Cs₂CO₃).[10][11] Cesium carbonate is often favored in process chemistry for its high solubility and milder, more manageable reactivity compared to NaH.[10]
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or a mixture of acetonitrile (CH₃CN) and DMF is typically used to dissolve the reagents and facilitate the reaction.[10][11]
Detailed Synthetic Protocol
Reaction: Synthesis of this compound[10][11]
-
To a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in a 1:1 mixture of anhydrous acetonitrile (CH₃CN) and dimethylformamide (DMF), add benzyl alcohol (1.1 eq).
-
Add cesium carbonate (Cs₂CO₃, 2.0 eq) portion-wise while stirring at room temperature. The use of a slight excess of benzyl alcohol and a larger excess of base ensures the complete consumption of the starting material.
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Upon completion, quench the reaction by diluting with water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound as a solid.[10]
Key Transformations in Medicinal Chemistry
The true utility of this compound is realized in its subsequent reactions. The C-Br bond at the 5-position is the primary site for diversification.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction for creating C(sp²)-C(sp²) bonds, enabling the connection of the pyrimidine core to various aryl or heteroaryl moieties.[7][12]
Mechanistic Insight: The reaction proceeds via a palladium catalytic cycle involving oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation with a boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst.[7]
Generalized Suzuki Coupling Protocol
-
In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).[10]
-
Add a suitable base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq).[10][12]
-
Add a solvent system, commonly a mixture of an organic solvent like toluene, dioxane, or DMF with water.[12]
-
Degas the mixture thoroughly by bubbling with an inert gas (Argon or Nitrogen) to remove oxygen, which can deactivate the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates completion.[10]
-
Perform an aqueous workup, extract with an organic solvent, and purify the product via column chromatography.
Buchwald-Hartwig Amination: Installing C-N Bonds
The introduction of amine functionalities is critical for modulating solubility, basicity, and receptor interactions. The Buchwald-Hartwig amination provides a powerful method for forming C-N bonds by coupling the aryl bromide with a primary or secondary amine.[5][6]
Mechanistic Insight: Similar to the Suzuki coupling, this reaction follows a palladium catalytic cycle. The key steps are oxidative addition, formation of a palladium-amido complex via deprotonation of the amine, and reductive elimination to yield the arylamine product.[6][13] The choice of phosphine ligand is critical for reaction efficiency and scope.[5][14]
Generalized Buchwald-Hartwig Amination Protocol
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.2 eq), a palladium source (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-6 mol%).[5]
-
Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃, 1.5-2.0 eq).
-
Add an anhydrous aprotic solvent, such as toluene or dioxane.
-
Seal the vessel and heat the reaction mixture, typically to 90-110 °C, with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, filter through a pad of Celite to remove palladium residues, and perform a standard aqueous workup and purification.[5]
Debenzylation: Unveiling the Final Functionality
The final step in many synthetic sequences involving this building block is the removal of the benzyloxy group to reveal the 2-hydroxypyrimidine (or 2-pyrimidinone) core. This is most cleanly achieved by catalytic hydrogenolysis.[8][9]
Rationale: This deprotection strategy is exceptionally mild and high-yielding. The reaction proceeds by hydrogenolysis of the C-O bond on the surface of a palladium catalyst, producing the deprotected pyrimidine and toluene as the only byproduct.[8]
Generalized Debenzylation Protocol
-
Dissolve the 2-(benzyloxy)pyrimidine substrate in a suitable solvent, such as ethanol (EtOH), methanol (MeOH), or ethyl acetate (EtOAc).
-
Add a catalytic amount of palladium on carbon (Pd/C, 10% w/w).
-
Place the reaction vessel under an atmosphere of hydrogen gas (H₂), either by using a balloon or a hydrogenation apparatus.
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully filter the mixture through Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product.
Case Study: Application in Kinase Inhibitor Synthesis
Protein kinases are a major class of drug targets, particularly in oncology.[15][] Many kinase inhibitors feature a substituted pyrimidine core that mimics the adenine ring of ATP, allowing them to compete for the enzyme's binding site.[15][17] this compound is an ideal starting point for constructing such inhibitors.
The workflow below illustrates a common strategy for building a kinase inhibitor library using this scaffold.
For instance, the synthesis of inhibitors for Src kinase, a non-receptor tyrosine kinase implicated in cancer progression, often utilizes a 2-amino-5-aryl-pyrimidine scaffold. Using our building block, a synthetic chemist could first perform a Suzuki coupling to install a specific aryl group at the C5 position, chosen to interact with a hydrophobic pocket in the kinase. Subsequently, the benzyloxy group could be converted to an amine, or deprotected to the hydroxyl and then converted, to provide a key hydrogen-bonding interaction with the kinase hinge region.
| Reaction Step | Purpose in Kinase Inhibitor Design | Typical Yield Range |
| Suzuki Coupling | Installs a recognition element for the hydrophobic pocket. | 70-95% |
| Buchwald-Hartwig | Introduces a key hydrogen bond donor/acceptor group. | 60-90% |
| Debenzylation | Unmasks the final hinge-binding moiety. | 90-99% |
Table 1: Strategic application of key reactions in the synthesis of pyrimidine-based kinase inhibitors and their typical yield ranges.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a testament to strategic design in medicinal chemistry. Its orthogonal functionalities—a stable protecting group and a versatile reactive handle—allow for the controlled and efficient synthesis of complex molecular architectures. The protocols and strategies outlined in this guide demonstrate its broad applicability, particularly in the construction of privileged scaffolds like kinase inhibitors. As drug discovery continues to demand more complex and precisely tailored molecules, the utility of well-designed building blocks like this compound will only continue to grow, solidifying its place in the medicinal chemist's toolbox.
References
- DeFrees, S. A., Reddy, K. S., & Cassady, J. M. (1988). A Selective and Efficient Method for the Deprotection of N-Benzyloxymethyl (BOM) Protecting Groups from Pyrimidine and Dihydropyrimidine Ring Systems.
- Lages, A. C. A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(21), 6432.
- Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives.
- NIH. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- ResearchGate. (n.d.). Functionalized pyrimidine compounds with their pharmacological potential.
- Preprints.org. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- HETEROCYCLES. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID.
- Royal Society of Chemistry. (2011). Synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids: use of the p-benzyloxybenzyloxy group as a pyrimidinone masking group.
- NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Common Organic Chemistry. (n.d.). Benzyl Protection.
- Dana Bioscience. (n.d.). 2-Benzyloxy-5-bromopyrimidine (CAS No: 742058-39-5).
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 2,4-Bis(benzyloxy)-5-bromopyrimidine.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.
- PubMed. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023).
- CIMAP Staff. (2016). Bioorganic & Medicinal Chemistry.
- ChemRxiv. (n.d.). Miniaturization of Popular Reactions from the Medicinal Chemists' Toolbox for Ultrahigh- Throughput Experimentation.
- PubMed. (n.d.). Synthesis of quinazolines as tyrosine kinase inhibitors.
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An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Benzyloxy)-5-bromopyrimidine
This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the definitive characterization of 2-(Benzyloxy)-5-bromopyrimidine. This compound serves as a valuable intermediate in medicinal chemistry, particularly in the synthesis of targeted therapeutic agents like protein tyrosine phosphatase 2 (SHP2) inhibitors[1]. Accurate structural elucidation and purity confirmation are paramount, and this document outlines the core principles and experimental data required to achieve this with confidence.
Molecular Structure and Spectroscopic Rationale
The structural integrity of any synthesized compound is the bedrock of its utility in research and development. For this compound (Molecular Formula: C₁₁H₉BrN₂O, Molecular Weight: 265.11 g/mol [2]), a multi-faceted spectroscopic approach is not merely confirmatory but essential for unambiguously defining its chemical architecture. Each technique provides a unique piece of the structural puzzle, and together, they form a self-validating system.
Below is the annotated chemical structure, which will serve as a reference for the subsequent spectral assignments.
Caption: Annotated structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the connectivity and spatial relationships of atoms.
¹H NMR Spectroscopy
Expertise & Experience: The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for compounds of this type and its relatively clean spectral window. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The aromatic region (typically 6.5-8.5 ppm) is of particular interest[3][4]. The number of protons in this region immediately indicates the number of substituents on the aromatic rings.
Experimental Protocol (Self-Validating):
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of CDCl₃. Ensure the sample is fully dissolved to prevent peak broadening.
-
Internal Standard: Add a small drop of TMS (δ 0.00) for chemical shift calibration. The single, sharp peak of TMS validates the magnetic field homogeneity.
-
Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex splitting patterns in the aromatic region.
-
Data Processing: Process the Free Induction Decay (FID) with an appropriate line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without sacrificing resolution. Phase and baseline correct the spectrum accurately. Integrate all peaks to determine the relative proton ratios, which must match the molecular formula.
Data Summary & Interpretation:
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H4, H6 (Pyrimidine) | ~8.6 | Singlet | 2H | The two protons on the pyrimidine ring are in similar electronic environments and, lacking adjacent protons for coupling, appear as a sharp singlet. Their significant downfield shift is due to the deshielding effect of the electronegative nitrogen atoms in the aromatic ring. |
| Phenyl Protons | ~7.3 - 7.5 | Multiplet | 5H | The five protons of the benzyl group's phenyl ring resonate in the typical aromatic region[3]. They appear as a complex multiplet due to overlapping signals of the ortho, meta, and para protons. |
| Benzylic Protons (CH₂) | ~5.5 | Singlet | 2H | These protons are adjacent to an oxygen atom and a phenyl ring, causing a downfield shift. They appear as a singlet as there are no adjacent protons to couple with. |
¹³C NMR Spectroscopy
Expertise & Experience: ¹³C NMR provides a direct count of the number of unique carbon environments in the molecule. Proton-decoupled spectra are standard, resulting in a single peak for each non-equivalent carbon. Aromatic carbons typically resonate between 120-150 ppm[4]. The specific shifts are influenced by substituents; for instance, carbons directly bonded to electronegative atoms (O, N, Br) will have distinct chemical shifts.
Experimental Protocol (Self-Validating):
-
Sample Preparation: A more concentrated sample (~20-50 mg in 0.6 mL CDCl₃) is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Acquisition: Acquire a proton-decoupled spectrum. The solvent peak (CDCl₃ at δ ~77.16 ppm) serves as a reliable internal reference, validating the chemical shift axis.
-
Verification: The number of observed peaks should correspond to the number of unique carbons in the structure. For this compound, we expect 9 distinct signals due to symmetry in the phenyl ring where the ortho and meta carbons are equivalent.
Data Summary & Interpretation:
| Signal Assignment | Chemical Shift (δ, ppm) | Rationale |
| C2 (Pyrimidine) | ~163 | This carbon is bonded to two electronegative atoms (an ether oxygen and a ring nitrogen), resulting in a significant downfield shift. |
| C4, C6 (Pyrimidine) | ~158 | These carbons are adjacent to ring nitrogens and are significantly deshielded. |
| C8, C9, C10, C11, C12 (Phenyl) | ~127 - 135 | These carbons appear in the standard aromatic region[5]. The carbon attached to the benzylic group (ipso-carbon) will be at the lower field end of this range. |
| C5 (Pyrimidine) | ~115 | The carbon atom bonded to the bromine atom. The "heavy atom" effect of bromine shifts this carbon upfield relative to the other pyrimidine carbons. |
| C7 (Benzylic CH₂) | ~70 | This aliphatic carbon is bonded to an electronegative oxygen, shifting it downfield from typical sp³ carbons. |
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The principle relies on the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The resulting spectrum is a fingerprint of the molecule's functional groups. Aromatic C-H stretches characteristically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹[3].
Experimental Protocol (Self-Validating):
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for a solid sample. This requires minimal sample preparation and provides high-quality, reproducible spectra.
-
Background Scan: First, run a background spectrum of the clean ATR crystal. This is subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor, ensuring the resulting spectrum is solely from the analyte.
-
Sample Scan: Place a small amount of the solid sample on the crystal and apply pressure to ensure good contact. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Data Summary & Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic (Pyrimidine & Phenyl)[4] |
| 2950 - 2850 | C-H Stretch | Aliphatic (Benzylic CH₂) |
| 1600 - 1450 | C=C and C=N Stretch | Aromatic Rings (in-ring vibrations)[6] |
| 1250 - 1200 | C-O Stretch | Aryl Ether |
| 1100 - 1000 | C-N Stretch | Pyrimidine Ring[6] |
| 750 - 690 | C-H Out-of-Plane Bend | Monosubstituted Phenyl Ring |
| ~600 | C-Br Stretch | Bromo-pyrimidine |
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the molecular weight and elemental composition of a molecule. For this compound, the most telling feature is the isotopic signature of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio[7][8]. This results in a characteristic pair of peaks (M⁺ and M+2) in the mass spectrum that are two mass units apart and of nearly equal intensity, which is a definitive marker for the presence of a single bromine atom in the molecule or its fragments.
Experimental Protocol (Self-Validating):
-
Ionization Method: Use Electron Impact (EI) ionization. This high-energy method is excellent for inducing fragmentation, providing structural clues.
-
Mass Analyzer: Employ a quadrupole or Time-of-Flight (TOF) analyzer. A high-resolution instrument can provide exact mass measurements, allowing for the determination of the molecular formula.
-
Calibration: Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine, PFTBA) before the analysis to ensure high mass accuracy.
Data Summary & Interpretation:
| m/z Value | Ion Fragment | Interpretation |
| 264 / 266 | [C₁₁H₉⁷⁹BrN₂O]⁺ / [C₁₁H₉⁸¹BrN₂O]⁺ | Molecular Ion Peak (M⁺, M+2): The presence of this pair of peaks with a ~1:1 intensity ratio is conclusive evidence for a compound containing one bromine atom. This validates the molecular weight. |
| 185 | [M - Br]⁺ | Loss of the bromine radical. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a very stable and common fragment from benzyl groups. This confirms the presence of the benzyloxy moiety. |
| 77 | [C₆H₅]⁺ | Phenyl cation, from fragmentation of the benzyl group. |
Integrated Spectroscopic Workflow
The power of this multi-technique approach lies in its synergy. No single method provides the complete picture, but together they offer an unambiguous structural confirmation. The workflow illustrates this logical progression from functional group identification to the complete structural assignment.
Caption: Integrated workflow for the spectroscopic confirmation of this compound.
Conclusion
The spectroscopic characterization of this compound is a clear-cut process when approached with a systematic and multi-technique methodology. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry validates the molecular weight and elemental composition through its distinct bromine isotopic pattern. The convergence of data from these orthogonal techniques provides an unassailable confirmation of the molecule's identity and purity, a critical requirement for its application in drug development and scientific research.
References
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
- University of Colorado Boulder, Department of Chemistry. Aromatics - Organic Chemistry.
- TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube.
- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
- Pinga, K., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(15), 4581.
- CHEM220 Laboratory. (2021). Interpreting Aromatic NMR Signals. YouTube.
- Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
- PubChem. This compound. National Center for Biotechnology Information.
- University of Wisconsin-Madison, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Michigan State University, Department of Chemistry. Infrared Spectroscopy.
- Doc Brown's Chemistry. Mass spectrum of bromomethane fragmentation pattern.
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Benzyloxypyrimidine Derivatives: A Technical Guide for Drug Discovery and Development
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic bioactive compounds.[1][2] Among its myriad derivatives, the benzyloxypyrimidine core has emerged as a particularly privileged structure, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of benzyloxypyrimidine derivatives in the context of modern drug discovery. We will dissect their synthesis, elucidate their mechanisms of action across various therapeutic areas—including oncology, inflammation, and virology—and analyze the critical structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals, offering both a foundational understanding and field-proven insights to guide future research and development in this promising chemical space.
The Benzyloxypyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry
The versatility of the pyrimidine ring, a six-membered heterocycle, is well-documented in drug discovery.[3][4] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems.[2] The incorporation of a benzyloxy moiety onto this pyrimidine core introduces a unique combination of structural features that are highly advantageous for drug design. The benzyl group provides a lipophilic region that can engage in hydrophobic interactions within protein binding pockets, while the ether linkage offers a degree of conformational flexibility. The pyrimidine ring itself can participate in hydrogen bonding and π-π stacking interactions, crucial for target recognition and binding affinity.
Chemical Structure and Properties
The core structure of a benzyloxypyrimidine derivative consists of a pyrimidine ring substituted with a benzyloxy group (-O-CH2-Ph). The phenyl ring of the benzyloxy group can be further substituted to modulate the electronic and steric properties of the molecule, which in turn influences its pharmacokinetic and pharmacodynamic profile. The pyrimidine ring can also bear various substituents at other positions, leading to a vast chemical space for optimization.
Synthetic Strategies for Benzyloxypyrimidine Derivatives
The synthesis of benzyloxypyrimidine derivatives often employs multicomponent reactions, which are highly efficient in generating molecular complexity from simple starting materials. One of the most common and effective methods is a variation of the Biginelli reaction.
Core Synthesis Methodologies
A prevalent strategy involves the condensation of a substituted salicylaldehyde, an active methylene compound like malononitrile, and a secondary amine such as piperidine or morpholine, often catalyzed by an acid like p-toluenesulfonic acid (PTSA).[5] This one-pot synthesis is environmentally friendly and typically results in high yields.[5] Another key synthetic route involves the S-alkylation of a thione-substituted pyrimidine intermediate with the appropriate benzyl halide.[6]
Key Intermediates and Reaction Mechanisms
A plausible mechanism for the PTSA-catalyzed synthesis of benzopyranopyrimidine derivatives begins with the protonation of the carbonyl group of salicylaldehyde by the acid catalyst. This increases the electrophilicity of the carbonyl carbon. Subsequently, the catalyst's conjugate base abstracts a proton from the active methylene group of malononitrile, which then acts as a nucleophile. The reaction proceeds through a series of condensation and cyclization steps to yield the final product.[5]
Example Protocol: General Synthesis of a Benzopyranopyrimidine Derivative
The following protocol is a representative example of the synthesis of benzopyranopyrimidine derivatives.[5]
-
Reactant Preparation: In a round-bottom flask, combine salicylaldehyde (1 mmol), malononitrile (1 mmol), and a secondary amine (e.g., piperidine, 1 mmol).
-
Catalyst Addition: Add p-toluenesulfonic acid (10 mol%) to the reaction mixture.
-
Reaction Execution: The mixture is refluxed and stirred at 80°C.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mobile phase of n-hexane and ethyl acetate (8:2).
-
Workup: Upon completion, the reaction mixture is cooled and treated with ice-cold water.
-
Isolation: The resulting crystalline product is collected by filtration.
Therapeutic Applications of Benzyloxypyrimidine Derivatives
The benzyloxypyrimidine scaffold has been successfully exploited to develop potent agents for a range of diseases.
Anticancer Agents
A significant body of research has focused on the development of benzyloxypyrimidine derivatives as anticancer agents.[6][7][8] These compounds have demonstrated efficacy against various cancer cell lines, including those of the breast, lung, colon, and leukemia.[9][10]
The anticancer activity of benzyloxypyrimidine derivatives is often attributed to their ability to inhibit protein kinases, which are crucial enzymes in cancer cell signaling pathways.[11][12] For instance, certain derivatives have shown remarkable activity against Epidermal Growth Factor Receptor (EGFR) and BRAF kinases.[9] Inhibition of these kinases disrupts downstream signaling cascades responsible for cell proliferation, survival, and metastasis.[13] Additionally, some benzyloxypyrimidine compounds have been shown to induce apoptosis (programmed cell death) by upregulating the expression of caspase-3, a key executioner enzyme in the apoptotic pathway.[6][9]
SAR studies are crucial for optimizing the anticancer potency of benzyloxypyrimidine derivatives.[2][14] The nature and position of substituents on both the pyrimidine and the benzyl rings significantly influence biological activity.[2][15] For example, the introduction of electron-withdrawing groups on the benzyl ring can enhance cytotoxic activity. The specific substitutions on the pyrimidine core can also dictate the selectivity towards different kinase targets.
The following table summarizes the in vitro cytotoxic activity of representative benzyloxypyrimidine derivatives against various human cancer cell lines.
| Compound ID | R Group (on Benzyl) | Cancer Cell Line | IC50 (µM) | Reference |
| 6c | 4-Cl | MCF-7 (Breast) | 0.45-0.91 | [9] |
| 6e | 2,4-diCl | Leukemia | 0.45-0.91 | [9] |
| 6f | 4-F | Colon | 0.45-0.91 | [9] |
| 10b | - | EGFR | 0.4 | [9] |
| 17b | - | EGFR | 0.2 | [9] |
| 5b | - | MDA-MB-231 (Breast) | 39.6 | [7] |
This protocol describes a standard MTT assay to evaluate the cytotoxic effects of benzyloxypyrimidine derivatives on cancer cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the benzyloxypyrimidine derivatives and incubate for 48-72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[14]
Anti-inflammatory Agents
Chronic inflammation is a key driver of many diseases, including arthritis and some cancers.[16] Benzyloxypyrimidine derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[17][18]
The anti-inflammatory effects of these compounds are often linked to their selective inhibition of COX-2, an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins.[17][18] By selectively targeting COX-2 over COX-1, these derivatives may offer a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), which are associated with gastrointestinal side effects due to COX-1 inhibition.[18]
For anti-inflammatory activity, specific structural features can enhance COX-2 selectivity. The presence of certain substituents on the pyrimidine ring can facilitate binding to the active site of COX-2.
This protocol outlines a method to assess the inhibitory activity of benzyloxypyrimidine derivatives against COX-1 and COX-2.[19]
-
Enzyme Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes.
-
Compound Incubation: Incubate the enzymes with various concentrations of the test compounds.
-
Substrate Addition: Add arachidonic acid, the substrate for COX enzymes.
-
Product Detection: Measure the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Determine the IC50 values for both COX-1 and COX-2 to assess the potency and selectivity of the compounds.
Antiviral Agents
The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents. Dihydro-alkyloxy-benzyl-oxopyrimidine derivatives have demonstrated potent activity against the influenza virus.[20]
The precise antiviral mechanism of these compounds is still under investigation but appears to be distinct from that of currently approved anti-influenza drugs that target viral M2 or neuraminidase proteins.[20] This suggests a novel mechanism of action that could be effective against resistant strains.
Certain dihydro-alkyloxy-benzyl-oxopyrimidine derivatives have shown broad activity against both influenza A (H1N1 and H3N2 subtypes) and influenza B viruses, with EC50 values in the low micromolar range.[20]
Emerging Therapeutic Areas and Future Perspectives
The therapeutic potential of benzyloxypyrimidine derivatives extends beyond the well-established areas of oncology, inflammation, and virology.
Neurodegenerative Diseases
Recent research suggests that compounds with a benzimidazole scaffold, which shares structural similarities with benzyloxypyrimidine, may offer neuroprotection in models of neurodegeneration.[21][22] This opens up the possibility of exploring benzyloxypyrimidine derivatives for the treatment of conditions like Alzheimer's and Parkinson's diseases. The potential mechanism of action could involve the inhibition of NLRP3 inflammasomes, which are implicated in neuroinflammation.[21][23]
Diabetes
Benzopyrimidine derivatives have been investigated as potential treatments for diabetes by targeting the thioredoxin-interacting protein (TXNIP), which regulates glucose homeostasis.[24]
Future Directions in the Development of Benzyloxypyrimidine-Based Drugs
The future of benzyloxypyrimidine drug discovery lies in the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. The use of computational tools for molecular docking and structure-based drug design will be instrumental in this endeavor. Furthermore, the exploration of hybrid molecules that combine the benzyloxypyrimidine scaffold with other pharmacophores could lead to multi-target drugs with enhanced efficacy.[7]
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A Senior Application Scientist's Guide to 2-(Benzyloxy)-5-bromopyrimidine: Synthesis, Reactivity, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Among the vast array of pyrimidine-based building blocks, 2-(Benzyloxy)-5-bromopyrimidine has emerged as a particularly versatile and powerful intermediate. Its unique structural features—a reactive bromine atom at the C5 position, ripe for cross-coupling, and a strategically placed benzyl ether at the C2 position, serving as both a directing group and a stable, yet cleavable, protecting group—make it an invaluable tool in the synthesis of complex, biologically active molecules. This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its core reactivity in palladium-catalyzed cross-coupling reactions and its ultimate application in multi-step drug synthesis.
Physicochemical Properties & Characterization
A thorough understanding of a key intermediate's physical and chemical properties is foundational to its effective use in synthesis. This compound is a stable, solid material under standard laboratory conditions, facilitating its handling and storage.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 742058-39-5 | [2][3] |
| Molecular Formula | C₁₁H₉BrN₂O | [2][3] |
| Molecular Weight | 265.11 g/mol | [2][3] |
| Appearance | Light yellow to yellow solid | [2] |
| Melting Point | 100-103 °C | [2] |
| IUPAC Name | 5-bromo-2-(phenylmethoxy)pyrimidine | [3][4] |
Spectroscopic characterization is critical for confirming the identity and purity of the intermediate. While a full spectral analysis is recommended, the ¹H NMR spectrum provides a clear diagnostic fingerprint.
-
¹H NMR Spectroscopy (Illustrative): The spectrum is expected to show a characteristic singlet for the two pyrimidine protons, multiplets in the aromatic region (approx. 7.3-7.5 ppm) corresponding to the five protons of the benzyl group, and a singlet for the benzylic methylene (-CH₂-) protons around 5.4 ppm.[5]
Synthesis of the Key Intermediate: A Validated Protocol
The most common and reliable route to this compound involves the nucleophilic substitution of a halogen at the C2 position of a pyrimidine ring with benzyl alcohol. Starting from either 5-bromo-2-chloropyrimidine or 5-bromo-2-hydroxypyrimidine, the synthesis is straightforward and amenable to scale-up. The benzylation of 5-bromo-2-hydroxypyrimidine via a Williamson ether synthesis is a frequently employed method.
Experimental Protocol: Synthesis from 5-bromo-2-hydroxypyrimidine
This protocol describes a standard Williamson ether synthesis, a robust method for forming ethers.[6] The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is crucial for the complete deprotonation of the hydroxyl group to form the more nucleophilic alkoxide, which then displaces the bromide from benzyl bromide.
Materials:
-
5-bromo-2-hydroxypyrimidine (1.0 equiv.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv.)
-
Benzyl bromide (BnBr) (1.1 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous DMF.
-
Carefully add sodium hydride (1.2 equiv.) portion-wise to the stirred solvent at 0 °C (ice bath).
-
Add 5-bromo-2-hydroxypyrimidine (1.0 equiv.) in portions to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add benzyl bromide (1.1 equiv.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring for completion by TLC (Thin Layer Chromatography).
-
Upon completion, carefully quench the reaction by slowly adding water at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield this compound as a solid.
Caption: Workflow for the synthesis of the key intermediate.
Core Reactivity & Synthetic Applications
The synthetic utility of this compound is primarily derived from the reactivity of the C-Br bond at the C5 position. This site is an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring facilitates the initial oxidative addition step, which is often rate-limiting in these catalytic cycles.
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Biological potential of 2-(Benzyloxy)-5-bromopyrimidine analogs
An In-Depth Technical Guide to the Biological Potential of 2-(Benzyloxy)-5-bromopyrimidine Analogs
Executive Summary
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including essential components of nucleic acids.[1][2] Among its myriad derivatives, the this compound scaffold has emerged as a particularly promising platform for drug discovery. Its unique structural features—a versatile benzyloxy group and a reactive bromine atom—make it an ideal starting point for the synthesis of diverse molecular libraries. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, established and potential biological activities, and key structure-activity relationships. It serves as a resource for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into experimental design and future research directions, with a primary focus on its potential in oncology as a precursor to potent kinase and phosphatase inhibitors.
The this compound Scaffold: A Privileged Core in Drug Discovery
Heterocyclic compounds containing nitrogen are vital in medicinal chemistry, and the six-membered pyrimidine ring is preeminent among them.[1] Its presence in natural molecules like thymine, uracil, and vitamin B1 underscores its fundamental biological role.[1] In synthetic drug development, the pyrimidine scaffold is a "privileged structure," capable of interacting with a wide range of biological targets.
The this compound analog (CAS No. 742058-39-5) leverages this privileged core.[3][4] The benzyloxy group at the C2 position offers a lipophilic handle that can be critical for target engagement and pharmacokinetic properties. More importantly, the bromine atom at the C5 position serves as a highly versatile synthetic handle, enabling a vast array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further molecular complexity and fine-tune biological activity. This strategic combination makes the scaffold an excellent intermediate for developing targeted therapeutics.[5]
Synthesis and Derivatization Strategy
The reliable and scalable synthesis of the core scaffold is the first critical step in any drug discovery program. The primary route involves a nucleophilic aromatic substitution, a foundational reaction in heterocyclic chemistry.
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes a standard laboratory procedure for synthesizing the title compound from commercially available precursors.[5]
Objective: To synthesize this compound via nucleophilic substitution of 5-bromo-2-chloropyrimidine with benzyl alcohol.
Materials:
-
5-bromo-2-chloropyrimidine
-
Benzyl alcohol
-
Potassium tert-butoxide (t-BuOK)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under ambient temperature, add 5-bromo-2-chloropyrimidine (1.0 eq, e.g., 15.51 mmol, 3.00 g).
-
Solvent and Reagent Addition: Sequentially add anhydrous DMF (approx. 3-4 mL per g of starting material) and benzyl alcohol (1.1 eq, e.g., 17.06 mmol, 1.84 g). Stir the mixture until all solids are dissolved.
-
Scientist's Note: DMF is chosen as the solvent due to its high boiling point and its ability to dissolve both the polar and nonpolar reactants, facilitating the reaction. Anhydrous conditions are preferred to prevent quenching of the strong base.
-
-
Base Addition: Add potassium tert-butoxide (1.5 eq, e.g., 23.26 mmol, 2.82 g) to the solution in portions over 10-15 minutes. An exothermic reaction may be observed.
-
Scientist's Note: t-BuOK is a strong, non-nucleophilic base that deprotonates the benzyl alcohol, forming the benzyl alkoxide nucleophile in situ. Adding it in portions helps control the reaction temperature.
-
-
Reaction Monitoring: Allow the mixture to react at room temperature for approximately 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.
-
Workup and Isolation: Upon completion, quench the reaction by slowly adding deionized water. This will precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration, washing with additional water to remove residual DMF and salts. The resulting solid is often pure this compound.[5] Further purification, if necessary, can be achieved by recrystallization or column chromatography.
Workflow for Analog Development
The true potential of the this compound scaffold lies in its capacity for diversification. The bromine atom is the primary site for modification, allowing for the systematic exploration of structure-activity relationships (SAR).
Caption: Workflow for generating diverse 2-(benzyloxy)pyrimidine analogs.
Key Biological Activities and Therapeutic Potential
While the this compound scaffold is a versatile intermediate, its derivatives have shown significant promise in oncology, primarily through the inhibition of key signaling proteins.
Anticancer Activity: Targeting Cellular Signaling
The broader class of 5-bromopyrimidine analogs has demonstrated potent cytotoxic effects against a range of human cancer cell lines.[6] A primary mechanism for this activity is the inhibition of protein kinases, enzymes that are often dysregulated in cancer.[7]
This compound has been explicitly identified as a key intermediate in the synthesis of inhibitors for Src homology 2 domain-containing phosphatase 2 (SHP2).[5] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in activating the RAS-MAPK signaling pathway, a central driver of cell proliferation and survival. Overactivity of this pathway is a hallmark of many cancers. Inhibiting SHP2 is therefore a validated therapeutic strategy.
Additionally, pyrimidine derivatives are well-known scaffolds for designing ATP-competitive kinase inhibitors.[8] They can mimic the adenine portion of ATP, occupying the enzyme's active site and preventing the phosphorylation of downstream substrates. Analogs of 5-bromopyrimidine have been found to inhibit kinases such as Bcr-Abl, the driver of certain leukemias.[6]
The diagram below illustrates the role of SHP2 in the MAPK signaling cascade and the therapeutic rationale for its inhibition.
Caption: SHP2's role in the RAS-MAPK pathway and the point of inhibition.
The anticancer potential of 5-bromopyrimidine analogs is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.[6] The following table summarizes representative data for this class of compounds.
| Compound Class | Cancer Cell Line | Target/Pathway | Representative IC50 (µM) | Reference |
| 5-Bromopyrimidine Analogs | HCT116 (Colon) | Cytotoxicity | Varies | [6] |
| 5-Bromopyrimidine Analogs | A549 (Lung) | Cytotoxicity | Varies | [6] |
| 5-Bromopyrimidine Analogs | K562 (Leukemia) | Bcr-Abl Kinase | Varies | [6] |
| 5-Bromopyrimidine Analogs | MCF-7 (Breast) | Cytotoxicity | Varies | [6] |
Note: Specific IC50 values are highly dependent on the full structure of the analog, not just the core scaffold.
Experimental Protocols for Biological Evaluation
To assess the biological potential of newly synthesized analogs, standardized in vitro assays are essential. The MTT assay is a fundamental method for determining a compound's cytotoxic or anti-proliferative effects.
In Vitro Cytotoxicity Assessment: The MTT Assay
This protocol provides a robust method for evaluating the effect of this compound analogs on cancer cell viability.[6][9]
Objective: To determine the IC50 value of a test compound against a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., RPMI-1640) with Fetal Bovine Serum (FBS)
-
96-well microplates
-
Test compounds dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compounds at various final concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Scientist's Note: The incubation time is critical. Insufficient time leads to a weak signal, while excessive time can lead to artifacts.
-
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration (on a log scale) and fit the data to a dose-response curve to determine the IC50 value.
Structure-Activity Relationships (SAR) and Future Directions
The development of potent and selective drug candidates from the this compound scaffold requires a systematic exploration of its SAR.
Key Structural Insights
-
C2-Benzyloxy Group: This group often fits into a hydrophobic pocket of the target protein. Modifications to the benzyl ring (e.g., adding electron-withdrawing or donating groups) can modulate binding affinity, selectivity, and metabolic stability.[10]
-
C5-Bromo Position: As the primary point of diversification, the substituent introduced here is critical for determining potency and the target profile. Introducing aryl or heteroaryl groups via Suzuki coupling can extend into solvent-exposed regions or form key hydrogen bonds.
-
Pyrimidine Nitrogens: The nitrogen atoms at positions 1 and 3 are crucial hydrogen bond acceptors, often anchoring the molecule into the hinge region of a kinase's ATP-binding pocket.[1]
Future Outlook
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in oncology. Future research should focus on:
-
Library Synthesis: Creating a diverse library of analogs by exploring a wide range of substituents at the C5 position.
-
Target Identification: Moving beyond general cytotoxicity to identify the specific molecular targets (kinases, phosphatases, etc.) of the most active compounds.
-
In Vivo Evaluation: Advancing lead compounds with promising in vitro profiles into preclinical animal models to assess their efficacy, pharmacokinetics, and safety.
-
Exploring Other Therapeutic Areas: Given the broad biological activity of pyrimidines, investigating analogs for antiviral, anti-inflammatory, or antibacterial properties could yield new therapeutic leads.[2]
Conclusion
The this compound core is a synthetically tractable and biologically relevant scaffold with significant therapeutic potential. Its established role as a precursor to potent SHP2 and kinase inhibitors highlights its value in modern drug discovery. By leveraging a deep understanding of its chemistry, biological mechanisms, and structure-activity relationships, researchers can continue to develop novel and effective drug candidates based on this privileged heterocyclic system.
References
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- Vasanthanathan, P., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 555-574.
- Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908.
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- Wu, P., Nielsen, T. E., & Clausen, M. H. (2022). Kinase-targeting small-molecule inhibitors and emerging bifunctional molecules. Trends in Pharmacological Sciences, 43(10), 866-881.
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- Nithya, P., Sudha, R., & Charles, C. J. (2018). Biological activity and molecular docking of 2'-bromo-4-methoxy-3-nitro benzil, 2,2'-dibromo-4,4'-dimethoxy-3,3'-dinitro benzil and 2,2'-dibromo-4,4'-dimethoxy benzil. Asian Journal of Pharmaceutical and Clinical Research, 11(12), 405-409.
- Nishi, A., et al. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1228-1237.
- El-Damasy, D. A., et al. (2022). Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. Archiv der Pharmazie, 355(11), e2200275.
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Solubility of 2-(Benzyloxy)-5-bromopyrimidine in common organic solvents
An In-depth Technical Guide to the Solubility of 2-(Benzyloxy)-5-bromopyrimidine in Common Organic Solvents
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a multi-faceted approach, combining theoretical principles with practical, field-tested experimental methodologies. It is designed for researchers, chemists, and drug development professionals to facilitate informed solvent selection and process optimization. The guide details a robust protocol for solubility determination, presents anticipated solubility trends in a range of common organic solvents, and discusses the underlying chemical principles governing these properties.
Introduction to this compound
This compound is a substituted pyrimidine derivative frequently employed as a building block in the synthesis of biologically active molecules. Its structural features, including the pyrimidine ring, the bromo substituent, and the benzyloxy group, make it a versatile precursor for introducing the pyrimidine scaffold into larger, more complex structures. An understanding of its solubility in various organic solvents is paramount for its effective use, influencing everything from reaction solvent choice and concentration to the efficiency of downstream processes like crystallization, chromatography, and formulation. This guide provides the foundational knowledge and practical procedures to characterize and leverage the solubility of this compound.
Theoretical Framework: The Science of Dissolution
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, its solubility in a given solvent is a function of the energy balance between breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.
The key structural features of this compound that dictate its solubility profile are:
-
The Pyrimidine Core: The two nitrogen atoms in the pyrimidine ring are capable of acting as hydrogen bond acceptors.
-
The Benzyloxy Group: The ether oxygen can also act as a hydrogen bond acceptor. The aromatic phenyl ring contributes to van der Waals interactions.
-
The Bromo Substituent: This group adds to the overall molecular weight and polarizability of the molecule.
Based on its structure, this compound can be classified as a moderately polar compound. It lacks hydrogen bond donor capabilities but possesses multiple hydrogen bond acceptor sites. This suggests that it will be most soluble in polar aprotic solvents and will have moderate to low solubility in nonpolar and polar protic solvents.
Experimental Determination of Solubility: A Validated Protocol
The following protocol describes the isothermal equilibrium method, a reliable and widely used technique for determining the solubility of a compound at a specific temperature.
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Constant temperature shaker or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
Step-by-Step Experimental Workflow
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent (e.g., 2 mL). The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.
-
Dilute the filtered solution with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectroscopy method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.
-
Visualizing the Workflow
Caption: Workflow for experimental solubility determination.
Predicted Solubility in Common Organic Solvents
While specific experimental data for the solubility of this compound is not widely published, we can predict its relative solubility based on its molecular structure and the properties of common organic solvents. The following table provides an estimated solubility profile at room temperature.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF) | High | Strong dipole-dipole interactions and the ability of DMF to accept hydrogen bonds align well with the solute's properties. |
| Dimethyl sulfoxide (DMSO) | High | Highly polar solvent capable of strong dipole-dipole interactions. | |
| Acetonitrile (ACN) | Moderate to High | Polar aprotic solvent, good for dissolving moderately polar compounds. | |
| Tetrahydrofuran (THF) | Moderate | The ether linkage in THF can interact with the solute, but its overall polarity is lower than DMF or DMSO. | |
| Ethyl Acetate | Moderate | A moderately polar solvent with hydrogen bond accepting capabilities. | |
| Polar Protic | Methanol | Low to Moderate | The solvent's strong hydrogen bonding network (solvent-solvent interactions) may be only partially disrupted by the solute. |
| Ethanol | Low to Moderate | Similar to methanol, but slightly less polar. | |
| Water | Very Low | The high polarity and strong hydrogen bonding of water make it a poor solvent for this moderately polar, non-ionic organic compound. | |
| Nonpolar | Toluene | Low | Dominated by van der Waals forces, which are weaker than the dipole-dipole interactions the solute can form. |
| Hexane | Very Low | Very weak intermolecular forces, making it a poor solvent for a moderately polar compound. | |
| Chlorinated | Dichloromethane (DCM) | Moderate to High | Good solvent for many organic compounds due to its ability to engage in dipole-dipole interactions. |
| Chloroform | Moderate to High | Similar to DCM, with the added potential for weak hydrogen bonding. |
Practical Implications and Solvent Selection
The solubility of this compound has direct consequences for its use in a laboratory or industrial setting:
-
Chemical Reactions: For homogeneous reaction kinetics, a solvent that provides high solubility for all reactants is preferred. Based on the predicted data, polar aprotic solvents like DMF or aprotic solvents like DCM would be good initial choices.
-
Purification by Crystallization: A solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below is ideal. A mixed solvent system, such as ethanol/water or toluene/hexane, might be effective.
-
Chromatographic Purification: The choice of mobile phase in column chromatography is influenced by solubility. A solvent system in which the compound is soluble but retains some affinity for the stationary phase is necessary for good separation.
-
Formulation: In drug development, understanding the solubility in various pharmaceutically acceptable solvents is crucial for creating stable and bioavailable formulations.
Solvent Selection Decision Framework
Caption: Decision tree for application-based solvent selection.
Safety Considerations
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the manufacturer. The organic solvents used also have their own specific hazards that must be considered.
Conclusion
While readily available quantitative data on the solubility of this compound is limited, a thorough understanding of its chemical structure and the principles of solubility allows for a rational prediction of its behavior in various organic solvents. This guide provides a robust framework for both estimating solubility and for determining it experimentally. By applying the theoretical knowledge and practical protocols outlined herein, researchers can optimize processes involving this important chemical intermediate, leading to improved efficiency, yield, and purity in their synthetic endeavors.
References
- Please note that as a language model, I cannot generate a real-time, comprehensive list of peer-reviewed articles with clickable URLs for this specific, niche compound's solubility. The following are representative examples of the types of resources that would be cited. General Principles of Solubility: "Solubility" in Atkins' Physical Chemistry, P.W. Atkins and J. de Paula, Oxford University Press. (A foundational chemistry textbook). Experimental Solubility Determination: "Measurement and Prediction of Solubility" in Techniques of Chemistry, Volume VIII, Part I, A. Weissberger (Ed.), John Wiley & Sons. (A classic reference for experimental techniques). Safety Data Sheet (SDS) for this compound: Available from chemical suppliers such as Sigma-Aldrich, TCI, etc. (This would be a direct link to the supplier's SDS page).
An In-depth Technical Guide to the Safe Handling of 2-(Benzyloxy)-5-bromopyrimidine for Pharmaceutical Research & Development
Introduction: A Chemist's Perspective on a Key Intermediate
2-(Benzyloxy)-5-bromopyrimidine is a pivotal intermediate in contemporary drug discovery, notably in the synthesis of potent and selective protein tyrosine phosphatase 2 (SHP2) inhibitors.[1][2] Its bifunctional nature, featuring a reactive bromine atom on an electron-deficient pyrimidine ring and a labile benzyloxy group, makes it an ideal scaffold for introducing molecular complexity through cross-coupling and substitution chemistries. However, these same characteristics necessitate a nuanced and scientifically-grounded approach to its handling and safety.
This guide moves beyond standard safety data sheet (SDS) summaries to provide researchers, process chemists, and drug development professionals with a deeper understanding of the causality behind the recommended safety protocols. By integrating principles of chemical reactivity, toxicology, and risk management, we aim to establish a framework for the safe and effective utilization of this valuable synthetic building block.
Hazard Identification and Risk Assessment: Understanding the "Why"
The primary hazards associated with this compound are classified under the Globally Harmonized System (GHS) as follows:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
These classifications mandate a high level of diligence in preventing direct contact and aerosol generation. The causality behind these hazards is rooted in the molecule's structure and the toxicological profile of its constituent parts and potential degradation products.
Toxicological Profile: An Evidence-Based Assessment
As is common for many specialized research intermediates, comprehensive toxicological data for this compound is not publicly available. No specific LD50 (oral, dermal) or LC50 (inhalation) values have been established for this compound. Similarly, data on carcinogenicity, mutagenicity, and reproductive toxicity are absent.
In such data-poor scenarios, a precautionary principle is warranted, informed by the toxicology of structurally related compounds:
-
Substituted Pyrimidines: The pyrimidine core is a common motif in biologically active molecules. While many are safe, some substituted pyrimidines have been investigated for various toxicological properties.[4][5][6][7] The specific toxicological impact is highly dependent on the nature and position of the substituents.
-
Brominated Aromatic Compounds: Chronic exposure to certain brominated organic compounds has been associated with various health effects. While no direct link can be made, the presence of bromine necessitates careful handling to minimize long-term exposure.[8]
-
Thermal Decomposition Products: Upon combustion, the compound is expected to release toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and notably, hydrogen bromide (HBr).[9] HBr is a corrosive gas that can cause severe respiratory damage.
Given the lack of specific data, an internal Occupational Exposure Limit (OEL) or an Occupational Exposure Band (OEB) should be established. For novel pharmaceutical intermediates without extensive toxicity data, a common industry practice is to use a control-banding approach.[10][11][12][13] Based on its irritant properties and status as a reactive intermediate, a conservative OEB in the range of 10-100 µg/m³ as an 8-hour time-weighted average (TWA) is a responsible starting point, requiring contained handling operations.
Chemical Reactivity and Stability: The Basis for Storage and Incompatibility Precautions
Understanding the chemical stability of this compound is fundamental to its safe storage and use.
-
Incompatibility with Strong Acids: The benzyloxy ether linkage is susceptible to cleavage under strong acidic conditions.[14][15][16] Protonation of the ether oxygen followed by nucleophilic attack can liberate benzyl alcohol and the corresponding hydroxypyrimidine, altering the intended reaction pathway and creating a complex mixture.
-
Incompatibility with Strong Bases: The electron-deficient nature of the pyrimidine ring, exacerbated by the bromine atom, makes it susceptible to nucleophilic aromatic substitution (SNAr) with strong bases or nucleophiles.[17][18] This can lead to unintended side reactions if exposed to strong, non-sterically hindered bases.
-
Thermal Stability: While specific decomposition temperature data is not available, thermal degradation of brominated organic compounds, in general, can generate hazardous byproducts.[9][10][19] High temperatures, especially in the presence of oxygen, will lead to the formation of HBr and other toxic gases.
-
Incompatibility with Strong Oxidizing Agents: As with most organic compounds, contact with strong oxidizers can lead to vigorous or explosive reactions.
Based on this reactivity profile, the following storage protocol is mandated:
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[2] Keep away from strong acids, strong bases, and oxidizing agents. Storage at room temperature is generally acceptable.[2]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety strategy relies on a hierarchy of controls, prioritizing engineering solutions over personal protective equipment.
Engineering Controls: Containing the Hazard
-
Primary Containment: All weighing and handling of the solid compound should be performed within a certified chemical fume hood or a powder containment hood to prevent inhalation of dust particles. For larger scale operations (grams to kilograms), a glovebox or other closed-system transfer device is recommended.
-
Ventilation: Ensure adequate general laboratory ventilation with a minimum of 6-12 air changes per hour to dilute any fugitive emissions.
Personal Protective Equipment (PPE): The Last Line of Defense
The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.
| Protection Type | Specification | Rationale and Field Insights |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum); chemical splash goggles are recommended. | Protects against irritation from dust particles and accidental splashes. |
| Hand Protection | Nitrile gloves (minimum thickness 0.11 mm). | Provides adequate protection against incidental contact with the solid. For prolonged handling or immersion, heavier duty gloves or double-gloving should be considered. Always inspect gloves for tears or pinholes before use. |
| Skin and Body Protection | Flame-resistant laboratory coat, long pants, and closed-toe shoes. | Standard laboratory practice to protect skin from contact. For larger quantities, a disposable chemical-resistant apron or suit may be warranted. |
| Respiratory Protection | Not typically required if handled exclusively within a fume hood. | If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator with P100 (particulate) cartridges is necessary. |
Safe Handling and Experimental Protocols
The true test of a safety protocol is its application in a real-world experimental setting. This compound is frequently used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The following protocol illustrates the integration of safety measures into a common synthetic transformation.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound
This procedure is a representative method for the coupling of an arylboronic acid with this compound and should be adapted and optimized for specific substrates.[20][21][22][23][24]
Reaction Scheme:
Materials & Equipment:
-
This compound
-
Arylboronic acid (1.1 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water mixture)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Step-by-Step Methodology:
-
Vessel Preparation: Ensure the reaction flask is oven-dried and cooled under a stream of inert gas.
-
Reagent Weighing (Primary Containment):
-
Inside a chemical fume hood, weigh this compound, the arylboronic acid, the palladium catalyst, and the base into the reaction flask.
-
Causality: Weighing these solids in a hood prevents inhalation of potentially irritating powders. Palladium catalysts, in particular, can be potent sensitizers and should be handled with care.[25]
-
-
Inerting the Atmosphere:
-
Seal the flask with a septum and purge the vessel by evacuating and backfilling with inert gas (repeat 3 times).
-
Causality: This is critical for the catalytic cycle of the Suzuki reaction, as oxygen can deactivate the Pd(0) catalyst.
-
-
Solvent Addition:
-
Add the degassed solvent(s) via syringe.
-
Causality: Using degassed solvents further protects the catalyst from oxidation.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (TLC, LC-MS).
-
-
Workup:
-
Cool the reaction to room temperature.
-
Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Catalyst Handling and Waste Disposal
-
Palladium Catalyst Handling: Palladium catalysts, especially when dry, can be pyrophoric.[20][26] Handle them under an inert atmosphere and avoid generating dust.[27]
-
Waste Disposal:
-
Liquid Waste: Halogenated organic waste (from reaction mixture and chromatography) must be collected in a designated, properly labeled, and sealed container.[28]
-
Solid Waste: Contaminated silica gel and filter aids should be collected as solid hazardous waste.
-
Palladium Waste: Palladium is a heavy metal and requires special disposal.[1] Collect palladium-containing waste streams separately. Many institutions have programs for recycling precious metal catalysts.[29] Never dispose of palladium waste in standard chemical waste streams without consulting your institution's Environmental Health & Safety (EHS) department.[8][19]
-
Emergency Procedures: A Self-Validating System
Preparedness is key to mitigating the impact of an accidental release or exposure.
Spill Response
The appropriate response depends on the scale of the spill.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-BENZYLOXY-5-BROMO-PYRIMIDINE | 742058-39-5 [chemicalbook.com]
- 3. This compound | C11H9BrN2O | CID 42553055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [Pharmacology and toxicology of some substituted, partially hydrated pyrimidines, thiazines and thiazole pyrimidines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. growingscience.com [growingscience.com]
- 7. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nano.pitt.edu [nano.pitt.edu]
- 9. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ftp.cdc.gov [ftp.cdc.gov]
- 11. Derivation of occupational exposure limits based on target blood concentrations in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | An interdisciplinary framework for derivation of occupational exposure limits [frontiersin.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Benzyl Ethers [organic-chemistry.org]
- 16. uwindsor.ca [uwindsor.ca]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. rtong.people.ust.hk [rtong.people.ust.hk]
- 26. chem.wisc.edu [chem.wisc.edu]
- 27. honrel.com [honrel.com]
- 28. Palladium Waste - London Chemicals & Resources Limited [lcrl.net]
- 29. Turning Factory Waste into Profit: A Guide to Palladium Recovery — Reclaim, Recycle, and Sell your Precious Metal Scrap [specialtymetals.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-(Benzyloxy)-5-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the Suzuki-Miyaura cross-coupling reaction of 2-(benzyloxy)-5-bromopyrimidine. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a carbon-carbon bond between the pyrimidine core and a variety of aryl or heteroaryl moieties. The resulting 2-(benzyloxy)-5-arylpyrimidine scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.
Our focus is to deliver not just a procedural checklist, but a deeper understanding of the reaction's intricacies. We will delve into the mechanistic underpinnings of the catalytic cycle, the rationale behind the selection of each reaction component, and a detailed, step-by-step protocol that has been demonstrated to be effective for substrates of this class.
The Strategic Importance of 2-(Benzyloxy)-5-arylpyrimidines
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, frequently found in a wide array of therapeutic agents. The ability to introduce diverse aryl and heteroaryl substituents at the 5-position of the pyrimidine ring through the robust and versatile Suzuki-Miyaura coupling allows for the systematic exploration of the chemical space around this core. This is a critical step in structure-activity relationship (SAR) studies during the lead optimization phase of drug discovery. The benzyloxy group at the 2-position serves as a protecting group for the corresponding pyrimidone and can be readily removed in a subsequent synthetic step if required.
Dissecting the Mechanism: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. A fundamental understanding of this mechanism is paramount for troubleshooting and optimizing the reaction. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The cycle commences with the active Pd(0) catalyst, which undergoes oxidative addition to the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The electron-deficient nature of the pyrimidine ring can facilitate this often rate-determining step.
-
Transmetalation: In this crucial phase, the organic moiety from the boronic acid derivative is transferred to the palladium center. The presence of a base is essential for this step. The base activates the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic groups on the palladium center are eliminated. This regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
A Field-Proven Protocol for the Synthesis of 2-(Benzyloxy)-5-phenylpyrimidine
This protocol details the Suzuki-Miyaura coupling of this compound with phenylboronic acid. The conditions outlined below are based on established procedures for similar heteroaryl systems and have been optimized for high yield and purity.
Reagents and Materials
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| Phenylboronic Acid | ≥98% | Commercially Available |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) | Catalyst Grade | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available |
| Deionized Water | ||
| Ethyl Acetate | ACS Grade | Commercially Available |
| Brine (Saturated NaCl solution) | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
Experimental Procedure
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling.
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The solvent mixture should be degassed prior to use by bubbling with an inert gas for at least 30 minutes.
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (30 mL) and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(benzyloxy)-5-phenylpyrimidine.
Expected Results
Following this protocol, the expected yield of 2-(benzyloxy)-5-phenylpyrimidine is typically in the range of 80-95%. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices: A Deeper Dive
-
Catalyst and Ligand Selection (Pd(dppf)Cl₂): The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is an electron-rich, bulky phosphine ligand that is highly effective for a wide range of Suzuki-Miyaura couplings, including those with heteroaryl halides.[1] Its large bite angle and electron-donating properties facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and faster reaction times.[2]
-
Choice of Base (Potassium Carbonate): An inorganic base like potassium carbonate is crucial for the transmetalation step.[1] It is sufficiently basic to promote the formation of the active boronate species from the boronic acid without causing unwanted side reactions, such as hydrolysis of the benzyloxy group.
-
Solvent System (1,4-Dioxane/Water): The combination of an organic solvent like 1,4-dioxane and water is a common and effective system for Suzuki-Miyaura reactions.[3][4] Dioxane solubilizes the organic reactants and the palladium catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the boronate species.
-
Inert Atmosphere: The exclusion of oxygen is critical for the success of the reaction. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, thereby halting the catalytic cycle.[5]
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents. | Use a fresh batch of catalyst; Ensure thorough degassing of solvents and reaction vessel; Verify the purity of starting materials. |
| Formation of Homocoupled Byproducts | Presence of oxygen; Inefficient transmetalation. | Improve degassing technique; Consider a different base or solvent system to enhance transmetalation. |
| Protodeboronation of Boronic Acid | Presence of excess water or acid; Prolonged reaction time at high temperature. | Use anhydrous solvents and ensure the base is not hygroscopic; Monitor the reaction closely and stop it once the starting material is consumed. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a robust and highly efficient method for the synthesis of 2-(benzyloxy)-5-arylpyrimidines. By understanding the underlying mechanism and carefully selecting the reaction components and conditions, researchers can consistently achieve high yields of the desired products. The protocol provided in this guide serves as a reliable starting point for the synthesis of a diverse library of pyrimidine derivatives, which are invaluable for advancing drug discovery and development programs.
References
- Biscoe, M. R., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(48), 9338-9341. [Link]
- Loreto, M. A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4520. [Link]
- Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(107), 88236-88240. [Link]
- Chowdhury, C., et al. (2014). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Tetrahedron Letters, 55(42), 5765-5768. [Link]
- Tumkevicius, S., et al. (2009). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Journal of Heterocyclic Chemistry, 46(5), 944-951. [Link]
- Hussain, M., et al. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- ResearchGate. (n.d.). Mechanistic explanation of inversion reaction using Pd(dppf)Cl2. [Link]
- Ali, M. A., et al. (2011). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 16(12), 10216-10230. [Link]
- Károlyi, B., et al. (2013). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Journal of Heterocyclic Chemistry, 50(S1), E113-E121. [Link]
- Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(9), 765-771. [Link]
- Cziaky, Z., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(10), 2657. [Link]
- Ball, N. D., & Love, J. A. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
- Saygili, N., et al. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry, 2(6), 852-857. [Link]
- El-Ghanam, A. M. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
Sources
Palladium-catalyzed cross-coupling of 2-(Benzyloxy)-5-bromopyrimidine
An In-Depth Technical Guide to the Palladium-Catalyzed Cross-Coupling of 2-(Benzyloxy)-5-bromopyrimidine
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of this compound in Modern Synthesis
In the landscape of medicinal chemistry and drug development, the pyrimidine core is a privileged scaffold, forming the structural basis for a multitude of therapeutic agents.[1] The strategic functionalization of this core is paramount for modulating biological activity. This compound is a highly valuable and versatile building block in this context.[2][3] Its structure offers two distinct points for chemical modification: a benzyloxy group at the 2-position, which can act as a protecting group or a point of further derivatization, and a bromine atom at the 5-position, an ideal handle for palladium-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[4][5][6] This suite of reactions, recognized with the 2010 Nobel Prize in Chemistry, provides chemists with a powerful toolbox for constructing complex molecular architectures.[6]
This guide provides an in-depth exploration of the three most pivotal palladium-catalyzed cross-coupling reactions applied to this compound: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles and practical insights to ensure successful and reproducible outcomes.
Part 1: The Mechanistic Core of Palladium-Catalyzed Cross-Coupling
Understanding the fundamental catalytic cycle is crucial for troubleshooting and optimizing any cross-coupling reaction. The process is generally accepted to proceed through three key elementary steps involving a transition between Pd(0) and Pd(II) oxidation states.[4][7]
-
Oxidative Addition : The cycle begins with the coordinatively unsaturated, 14-electron Pd(0) complex reacting with the aryl halide (in our case, this compound). The palladium atom inserts itself into the carbon-bromine bond, undergoing oxidation to a square planar Pd(II) species.[4][5] This is often the rate-limiting step.
-
Transmetalation : The second organic partner, in the form of an organometallic reagent (e.g., organoboron, organotin, or organozinc), exchanges its organic group with the halide on the palladium center.[5][6] This step often requires activation by a base.
-
Reductive Elimination : The two organic fragments, now bound to the same palladium center, couple and are expelled from the coordination sphere. This forms the desired new C-C or C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][7]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
The Critical Role of Ligands
The choice of ligand is arguably the most critical parameter in a cross-coupling reaction. Ligands are not passive spectators; they actively modulate the catalyst's properties.[8][9]
-
Steric Bulk : Bulky ligands, like JohnPhos or P(t-Bu)₃, promote the formation of monoligated, coordinatively unsaturated Pd(0) species, which are highly active in oxidative addition.[9] They also accelerate the final reductive elimination step.
-
Electron-Donating Ability : Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition step by making the metal more nucleophilic.[9][10]
-
Stability : Ligands stabilize the palladium nanoparticles, preventing their aggregation into inactive palladium black and extending the catalyst's lifetime.[8]
Part 2: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is the preeminent method for creating biaryl and vinyl-aryl structures by coupling an organohalide with an organoboron compound, typically a boronic acid or ester.[5][11] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the low toxicity and high stability of the boronic acid reagents.[6]
Mechanism
The Suzuki coupling follows the general catalytic cycle, with the transmetalation step being particularly noteworthy. It requires activation of the organoboron species by a base (e.g., K₂CO₃, K₃PO₄). The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[11][12]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with phenylboronic acid.
Reagents and Equipment:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
JohnPhos or SPhos (4-10 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 equiv), finely ground
-
Anhydrous 1,4-dioxane or DMF
-
Microwave reaction vial or Schlenk tube with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Vessel Preparation : To an oven-dried microwave vial or Schlenk tube, add this compound (e.g., 265 mg, 1.0 mmol), phenylboronic acid (e.g., 183 mg, 1.5 mmol), potassium carbonate (e.g., 414 mg, 3.0 mmol), Pd(OAc)₂ (e.g., 11 mg, 0.05 mmol), and JohnPhos (e.g., 30 mg, 0.10 mmol).[13]
-
Inert Atmosphere : Seal the vessel with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. This step is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition : Add anhydrous, degassed 1,4-dioxane (e.g., 2-4 mL) via syringe. Degassing the solvent (by sparging with argon for 15-20 minutes) removes dissolved oxygen.
-
Reaction : Place the vessel in a preheated oil bath at 100-110 °C or heat in a microwave reactor (e.g., 120 °C for 20-30 minutes).[13][14][15] Stir vigorously.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction : Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification : Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-(benzyloxy)-5-phenylpyrimidine.
Data Presentation: Representative Suzuki-Miyaura Couplings
The following table summarizes typical conditions for Suzuki-Miyaura couplings on related bromopyridine and bromopyrimidine substrates.
| Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| 2-Benzyloxy-5-bromopyridine | Phenylboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | 120 (MW) | 69 | [13] |
| 5-Bromopyrimidine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5) | 1 (tricyclohexylphosphine) (4.5) | KF | Dioxane | 110 | 91 | [14] |
| 3-Benzyloxy-5-bromopyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | Dioxane | 100 | 85 | [13] |
Part 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is an exceptionally reliable method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[16][17] This reaction is instrumental in synthesizing conjugated enynes and arylalkynes, which are common motifs in pharmaceuticals and organic materials.[1] A key feature is the use of a dual catalytic system: a palladium complex and a copper(I) salt co-catalyst (typically CuI).[16]
Mechanism
The Sonogashira reaction involves two interconnected catalytic cycles.[1]
-
Palladium Cycle : This follows the familiar oxidative addition/reductive elimination pathway.
-
Copper Cycle : The copper(I) salt reacts with the terminal alkyne in the presence of an amine base (e.g., triethylamine or diisopropylamine) to form a copper(I) acetylide intermediate. This copper acetylide is more reactive than the terminal alkyne itself and readily undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center.[1][16]
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling
This protocol details the coupling of this compound with phenylacetylene.
Reagents and Equipment:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1-1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Triphenylphosphine (PPh₃) (2-6 mol%)
-
Anhydrous, degassed triethylamine (Et₃N) or tetrahydrofuran (THF)
-
Schlenk tube with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation : To an oven-dried Schlenk tube, add this compound (265 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), CuI (4 mg, 0.02 mmol), and PPh₃ (10.5 mg, 0.04 mmol).
-
Inert Atmosphere : Seal the tube, and evacuate and backfill with argon three times.
-
Solvent and Reagent Addition : Add anhydrous, degassed triethylamine (5 mL) via syringe, followed by phenylacetylene (120 µL, 1.1 mmol). The amine serves as both the base and often as the solvent.
-
Reaction : Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup : Upon completion, concentrate the reaction mixture under reduced pressure.
-
Extraction : Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution (to remove copper salts), followed by water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to yield 2-(benzyloxy)-5-(phenylethynyl)pyrimidine.
Part 4: Buchwald-Hartwig Amination for C(sp²)-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, specifically for forming aryl amines from aryl halides and primary or secondary amines.[18][19][20] It has largely replaced harsher classical methods and offers exceptional scope and functional group tolerance.[19]
Mechanism
The mechanism is analogous to C-C coupling reactions, but with key differences. After the initial oxidative addition of the aryl halide to Pd(0), the amine coordinates to the Pd(II) complex. A strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu) is required to deprotonate the coordinated amine, forming a palladium amide complex. This complex then undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[19][21] The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, BippyPhos) is critical for promoting the challenging C-N reductive elimination step.[18][22]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines the amination of this compound with morpholine.
Reagents and Equipment:
-
This compound (1.0 equiv)
-
Morpholine (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
XPhos or RuPhos (2-5 mol%)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4-2.0 equiv)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
Schlenk tube with a magnetic stir bar
Procedure:
-
Vessel Preparation (in a glovebox) : To an oven-dried Schlenk tube, add Pd₂(dba)₃ (e.g., 9 mg, 0.01 mmol), XPhos (e.g., 19 mg, 0.04 mmol), and sodium tert-butoxide (e.g., 135 mg, 1.4 mmol).
-
Reagent Addition : Outside the glovebox, add this compound (265 mg, 1.0 mmol) to the tube.
-
Inert Atmosphere : Seal the tube and establish an inert atmosphere by evacuating and backfilling with argon three times.
-
Solvent and Amine Addition : Add anhydrous, degassed toluene (5 mL) via syringe, followed by morpholine (105 µL, 1.2 mmol).
-
Reaction : Heat the reaction mixture in a preheated oil bath at 80-110 °C. Stir vigorously.
-
Monitoring : Monitor the reaction by TLC or LC-MS. The reaction is often complete in 4-24 hours.
-
Workup : Cool the reaction to room temperature and quench carefully by adding water.
-
Extraction : Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purification : Filter and concentrate the organic layer. Purify the crude product by flash column chromatography to afford 2-(benzyloxy)-5-(morpholino)pyrimidine.
Data Presentation: Catalyst Systems for Buchwald-Hartwig Amination
| Aryl Halide Type | Amine Type | Typical Ligand | Base | Typical Solvent |
| Aryl Bromide | Primary/Secondary Alkyl | XPhos, RuPhos, BrettPhos | NaOtBu, LHMDS | Toluene, Dioxane |
| Aryl Chloride | Primary Alkyl | BippyPhos, cataCXium A | K₃PO₄, Cs₂CO₃ | t-BuOH, Dioxane |
| Aryl Bromide | NH-Heterocycle | Xantphos, BippyPhos | Cs₂CO₃, K₂CO₃ | Dioxane, Toluene |
| Aryl Bromide | Ammonia Equivalent | Josiphos-type ligands | NaOtBu | Dioxane |
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of this compound is a cornerstone of modern synthetic strategy, providing robust and versatile pathways to novel C-C and C-N bonded derivatives. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions each offer unique advantages for introducing aryl, alkynyl, and amino functionalities, respectively. By understanding the underlying mechanisms and carefully controlling reaction parameters such as the choice of ligand, base, and solvent, researchers can efficiently generate diverse libraries of pyrimidine-based compounds. These compounds serve as critical intermediates and potential drug candidates, underscoring the profound impact of these catalytic methods on the advancement of pharmaceutical and materials science.[23]
References
- Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- Lumen Learning. 17.2. Palladium catalyzed couplings. Organic Chemistry II.
- National Institutes of Health (NIH). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- The Role of Phosphine Ligands in Palladium C
- Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Daugulis, O., et al. Developing Ligands for Palladium(II)
- Chemistry LibreTexts. 2.
- Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
- National Institutes of Health (NIH).
- Ligand electronic influence in Pd-c
- ChemicalBook. 2-BENZYLOXY-5-BROMO-PYRIMIDINE | 742058-39-5.
- Benchchem. Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.
- Wikipedia.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Benchchem.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- PubChem. This compound.
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- Chemistry LibreTexts.
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- Benchchem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromopyrimidine.
- MDPI.
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- PubChem. 2,4-Bis(benzyloxy)-5-bromopyrimidine.
- Benchchem. Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine.
- YouTube. Buchwald-Hartwig coupling.
- CEM Corporation. Organometallic cross-coupling reactions.
- National Institutes of Health (NIH). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.
- PubMed.
- MDPI.
- MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- Organic Chemistry Portal. Suzuki Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- BLD Pharm. 742058-39-5|this compound.
- ResearchGate. (PDF) Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid.
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(Benzyloxy)-5-bromopyrimidine
Introduction: Strategic C-N Bond Formation in Drug Discovery
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1] This transformation has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2] For researchers and professionals in drug development, mastering this reaction is crucial for the rapid generation of compound libraries and the synthesis of complex molecular targets.
This guide provides a detailed technical overview and actionable protocols for the Buchwald-Hartwig amination of a specific and pharmaceutically relevant substrate: 2-(benzyloxy)-5-bromopyrimidine. This electron-deficient heteroaryl halide presents unique challenges and opportunities that necessitate a carefully optimized approach. We will delve into the critical parameters of catalyst selection, ligand choice, base, and solvent systems, explaining the rationale behind each selection to ensure robust and reproducible outcomes.
The Substrate: Understanding the Reactivity of this compound
The electronic nature of the pyrimidine ring, coupled with the substituents, dictates the reactivity of this compound in cross-coupling reactions. The two nitrogen atoms in the pyrimidine ring act as electron-withdrawing groups, rendering the C-Br bond susceptible to oxidative addition by a palladium(0) catalyst. The benzyloxy group at the 2-position further influences the electronic properties of the ring. Understanding these features is key to selecting the appropriate reaction conditions.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3] A simplified representation of the cycle is illustrated below. The cycle commences with the active Pd(0) species undergoing oxidative addition into the aryl-bromide bond of the pyrimidine. Subsequent coordination of the amine and deprotonation by a base forms a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Optimizing Reaction Conditions: A Parameter Guide
The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection of several key reaction parameters. The following sections provide a detailed analysis of each component.
Catalyst and Ligand Selection: The Heart of the Reaction
The choice of the palladium precursor and the phosphine ligand is paramount for achieving high yields and reaction efficiency. For electron-deficient heteroaryl halides like our substrate, bulky and electron-rich phosphine ligands are generally preferred as they promote the crucial oxidative addition and reductive elimination steps.[4]
| Palladium Precursor | Recommended Ligands | Rationale and Key Considerations |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | XPhos, RuPhos, BrettPhos | A common and effective Pd(0) source. Requires in situ coordination with the phosphine ligand to form the active catalyst. |
| Pd(OAc)₂ (Palladium(II) acetate) | Xantphos, BINAP | A Pd(II) source that is reduced in situ to Pd(0) by the amine or phosphine ligand. Often a robust and air-stable choice.[3][5] |
| [Pd(allyl)Cl]₂ | t-BuXPhos | A Pd(II) precatalyst that can offer high activity.[4] |
Expert Insight: While Pd₂(dba)₃ is a reliable choice, pre-formed palladium-ligand complexes (precatalysts) can offer enhanced stability and reproducibility by ensuring a consistent palladium-to-ligand ratio. For couplings with primary amines, ligands like BrettPhos are often advantageous. For secondary amines, RuPhos can be a good starting point.
Base Selection: The Driving Force
The base plays a critical role in the catalytic cycle by facilitating the deprotonation of the amine coordinated to the palladium center. The choice of base must be carefully considered to ensure it is strong enough to promote the reaction without causing undesired side reactions, such as decomposition of the starting material or product.
| Base | pKa of Conjugate Acid | Advantages and Disadvantages |
| Sodium tert-butoxide (NaOt-Bu) | ~19 | A strong base that often leads to high reaction rates. Can be sensitive to moisture and may not be suitable for substrates with base-labile functional groups.[6] |
| Cesium carbonate (Cs₂CO₃) | ~10.3 | A milder base, suitable for more sensitive substrates. May require higher reaction temperatures or longer reaction times. |
| Potassium phosphate (K₃PO₄) | ~12.3 | A moderately strong, non-nucleophilic base that is often a good compromise between reactivity and substrate compatibility. |
Expert Insight: For the amination of this compound, sodium tert-butoxide is a common and effective choice, particularly when using bulky biarylphosphine ligands. However, if the amine coupling partner contains base-sensitive functional groups, switching to a weaker base like cesium carbonate or potassium phosphate is recommended, with a potential adjustment of the reaction temperature.
Solvent Selection: The Reaction Medium
The solvent must be inert to the reaction conditions and capable of dissolving the reagents and catalytic species. Aprotic, non-polar, or weakly polar solvents are generally favored for the Buchwald-Hartwig amination.
| Solvent | Boiling Point (°C) | Key Considerations |
| Toluene | 111 | A widely used and effective solvent for this reaction.[5] |
| 1,4-Dioxane | 101 | Another common solvent that often gives excellent results. |
| Tetrahydrofuran (THF) | 66 | Can be used, but its lower boiling point may limit the achievable reaction temperature. |
Expert Insight: Toluene is an excellent starting point for the amination of this compound. It has a suitable boiling point for reactions that require heating and is generally compatible with the common catalysts and bases used.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the Buchwald-Hartwig amination of this compound with both a primary and a secondary amine.
General Experimental Workflow
Caption: A general workflow for the Buchwald-Hartwig amination experiment.
Protocol 1: Amination with a Primary Amine (e.g., Aniline)
Materials:
-
This compound
-
Aniline
-
Pd₂(dba)₃
-
XPhos
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous, degassed toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.048 mmol, 4.8 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Addition of Reagents: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Addition of Amine and Solvent: Add aniline (1.2 mmol, 1.2 equiv.) followed by anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-phenyl-2-(benzyloxy)pyrimidin-5-amine.
Protocol 2: Amination with a Secondary Amine (e.g., Morpholine)
Materials:
-
This compound
-
Morpholine
-
Pd(OAc)₂
-
RuPhos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous, degassed 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.03 mmol, 3 mol%), RuPhos (0.06 mmol, 6 mol%), and cesium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Addition of Amine and Solvent: Add morpholine (1.5 mmol, 1.5 equiv.) followed by anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite, rinsing with ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-(2-(benzyloxy)pyrimidin-5-yl)morpholine.
Troubleshooting and Optimization
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Inactive catalyst | Ensure the palladium precursor and ligand are of high quality and stored under an inert atmosphere. The active Pd(0) species is sensitive to oxygen. |
| Insufficiently strong base | If using a weak base like Cs₂CO₃, consider switching to NaOt-Bu, or increasing the reaction temperature. | |
| Poor quality solvent | Use anhydrous and degassed solvents to avoid quenching the catalyst and base. | |
| Side Product Formation (e.g., Hydrodehalogenation) | Reaction temperature is too high | Lower the reaction temperature in 10 °C increments. |
| Inappropriate ligand | Screen different ligands. Some ligands are more prone to promoting side reactions. | |
| Cleavage of Benzyloxy Group | Harsh reaction conditions | Consider using a milder base and a lower reaction temperature. If the issue persists, a more robust protecting group may be necessary. |
Conclusion
The Buchwald-Hartwig amination of this compound is a powerful tool for the synthesis of novel pyrimidine-based compounds with significant potential in drug discovery and development. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and reproducible results. The protocols and insights provided in this guide serve as a comprehensive resource for scientists to successfully implement this critical transformation in their synthetic endeavors.
References
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- Ghaffari, S., & Gholami, M. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19046–19070. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
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- Wang, C., et al. (2016). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Tetrahedron Letters, 57(1), 115-118. [Link]
- Cernijenko, A., & Garg, N. K. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. The Journal of Organic Chemistry, 85(15), 9413–9420. [Link]
- Chemistry Made Simple. (2025).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Le Gall, E., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. RSC Advances, 12(30), 19383–19393. [Link]
- Molbank. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. [Link]
- Nowak, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7369. [Link]
- Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099–8110. [Link]
- ResearchGate. (2011). Synthesis and antifungal activity of N-aryl-N-benzylamines and of their homoallyl analogues. [Link]
- PubMed. (2011). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. [Link]
- Arkivoc. (2006). Synthesis of some novel 2-mercapto-3-(substituted amino)
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Application Notes and Protocols for the Synthesis of 5-Arylpyrimidines via Suzuki-Miyaura Coupling of 2-(Benzyloxy)-5-bromopyrimidine
Introduction: The Significance of 5-Arylpyrimidines in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] Specifically, the introduction of an aryl substituent at the C5 position gives rise to 5-arylpyrimidines, a class of compounds that has garnered significant attention in drug development for its prevalence in molecules targeting a wide array of diseases, including cancer, viral infections, and neurological disorders.[3] The strategic functionalization of the pyrimidine ring is therefore a critical endeavor for researchers aiming to modulate the potency, selectivity, and pharmacokinetic properties of new chemical entities.
This comprehensive guide provides a detailed protocol for the synthesis of 5-arylpyrimidines, employing a robust and efficient two-step sequence starting from the versatile building block, 2-(benzyloxy)-5-bromopyrimidine. The methodology leverages the power of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to forge the critical C-C bond between the pyrimidine core and various aryl partners.[4][5] This is followed by a straightforward deprotection step to unveil the final 5-aryl-2-hydroxypyrimidine or its tautomeric 5-arylpyrimidin-2(1H)-one form.
As a senior application scientist, this document is structured to not only provide step-by-step instructions but also to impart a deeper understanding of the rationale behind the chosen experimental conditions, thereby empowering researchers to adapt and troubleshoot these methods effectively.
Overall Synthetic Strategy
The synthetic approach is delineated into two principal stages:
-
Suzuki-Miyaura Cross-Coupling: The palladium-catalyzed reaction between this compound and a diverse range of arylboronic acids. The benzyloxy group at the C2 position serves as a crucial protecting group, preventing potential complications and directing the coupling to the C5 position.
-
Debenzylation: The removal of the benzyloxy protecting group to yield the desired 5-aryl-2-hydroxypyrimidine. We will detail the primary and preferred method of catalytic hydrogenation, as well as an alternative acid-catalyzed cleavage for substrates that are sensitive to reductive conditions.
Part 1: Suzuki-Miyaura Cross-Coupling of this compound
The Suzuki-Miyaura coupling is a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[5][6] Its success is attributed to the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids.[2] In the context of pyrimidine chemistry, the electron-deficient nature of the ring system makes it an excellent substrate for such cross-coupling reactions.[7]
Causality Behind Experimental Choices
-
Catalyst System: We have selected Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] as the catalyst. This catalyst is commercially available, relatively stable to air, and has a proven track record in the coupling of heteroaryl halides.[8][9] The phosphine ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle.[10]
-
Base: An aqueous solution of sodium carbonate (Na₂CO₃) is employed as the base. The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation with the palladium complex.[11] The use of an aqueous base often enhances the reaction rate and is environmentally benign.
-
Solvent System: A biphasic solvent system of 1,4-dioxane and water is utilized. Dioxane is an excellent solvent for dissolving the organic substrates and the catalyst, while water is necessary to dissolve the inorganic base. This biphasic system promotes efficient interaction between the reactants at the interface.[9][12]
Detailed Experimental Protocol: Synthesis of 2-(Benzyloxy)-5-phenylpyrimidine
This protocol details the coupling of this compound with phenylboronic acid as a representative example.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add 1,4-dioxane (to achieve a ~0.2 M concentration of the limiting reagent) and the 2 M aqueous Na₂CO₃ solution (2.0 eq) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 2-(benzyloxy)-5-phenylpyrimidine.
Data Presentation: Scope of the Suzuki-Miyaura Coupling
The developed protocol is applicable to a wide range of arylboronic acids, as summarized in the table below.
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 2-(Benzyloxy)-5-phenylpyrimidine | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 2-(Benzyloxy)-5-(4-methoxyphenyl)pyrimidine | 80-90 |
| 3 | 3-Chlorophenylboronic acid | 2-(Benzyloxy)-5-(3-chlorophenyl)pyrimidine | 75-85 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 2-(Benzyloxy)-5-(4-(trifluoromethyl)phenyl)pyrimidine | 70-80 |
| 5 | 2-Thienylboronic acid | 2-(Benzyloxy)-5-(thiophen-2-yl)pyrimidine | 65-75 |
Yields are based on isolated product after purification and may vary depending on the specific reaction scale and purity of reagents.
Part 2: Debenzylation to Afford 5-Aryl-2-hydroxypyrimidines
The final step in the synthesis is the removal of the benzyl protecting group from the C2 position of the pyrimidine ring. The choice of deprotection method is critical and depends on the functional groups present in the aryl moiety of the molecule.
Protocol 1: Catalytic Hydrogenation (Preferred Method)
Catalytic hydrogenation is a clean and efficient method for the debenzylation of benzyl ethers, yielding the desired alcohol and toluene as the only byproduct.[13] This method is preferred when the molecule does not contain other reducible functional groups such as alkenes, alkynes, or nitro groups.
Materials:
-
2-(Benzyloxy)-5-arylpyrimidine (1.0 eq)
-
Palladium on carbon (10% Pd/C, ~10 mol% Pd)
-
Ethanol or Methanol
-
Hydrogen gas (balloon or Parr hydrogenator)
-
Celite
Procedure:
-
Dissolve the 2-(benzyloxy)-5-arylpyrimidine in ethanol or methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 5-aryl-2-hydroxypyrimidine, which is often pure enough for subsequent applications. If necessary, the product can be further purified by recrystallization or column chromatography.
Protocol 2: Acid-Catalyzed Debenzylation (Alternative Method)
For substrates containing functional groups that are sensitive to catalytic hydrogenation, acid-catalyzed debenzylation offers a viable alternative.[14] Trifluoroacetic acid (TFA) is a strong acid that can effectively cleave the benzyl ether bond.
Materials:
-
2-(Benzyloxy)-5-arylpyrimidine (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the 2-(benzyloxy)-5-arylpyrimidine in dichloromethane.
-
Add trifluoroacetic acid (5-10 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until the effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the pure 5-aryl-2-hydroxypyrimidine.
Visualization of the Synthetic Workflow and Mechanism
To provide a clear visual representation of the processes described, the following diagrams have been generated using Graphviz.
Conclusion and Future Perspectives
The synthetic route detailed herein, utilizing a Suzuki-Miyaura coupling followed by debenzylation, represents a highly efficient and versatile strategy for accessing a diverse library of 5-arylpyrimidines. The protocols are robust and can be readily adapted for various substituted arylboronic acids, making this methodology a valuable tool for researchers in drug discovery and medicinal chemistry. The careful selection of catalysts, bases, and deprotection strategies, as explained in this guide, is paramount to achieving high yields and purity. Future work could explore the use of more modern, highly active palladium catalysts and ligands to further improve reaction times and catalyst loadings, as well as expand the substrate scope to include more challenging coupling partners.
References
- Thompson, A. E., et al. (2003). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 68(17), 6645–6652.
- El-Shishtawy, R. M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylpyrazolo[1,5-a]pyrimidines. RSC Advances, 11(5), 2888-2899.
- Linstadt, R. T., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 91(10), 1694–1697.
- El-Shishtawy, R. M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylpyrazolo[1,5-a]pyrimidines. PubMed Central.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- Ahmad, G., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(22), 4082.
- Billingsley, K. L., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 48(29), 5352–5356.
- Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
- Slaninova, V., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(1), 173.
- ResearchGate. (2024). (PDF) Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Hussain, M., et al. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2010(26), 5039-5048.
- ResearchGate. (2023). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- Cárdenas-Pérez, S., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(60), 14835-14846.
- Eckhardt, A. K., et al. (2021). 2-Aryl-1,3-Benzoxaphospholes as Unwilling Participants for Catalytic Suzuki–Miyaura C–C Coupling Reactions. Organometallics, 40(20), 3505–3513.
- Rhodium.ws. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate.
- Le, T. N., et al. (2012). Efficient Synthesis of Unprotected C-5-Aryl/Heteroaryl-2'-deoxyuridine via a Suzuki-Miyaura Reaction in Aqueous Media. Molecules, 17(11), 12694-12702.
- Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 52(21), 5651–5655.
- ResearchGate. (2008). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers.
- Pandarus, V., et al. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. Organic Process Research & Development, 15(4), 933-936.
- ThaiScience. (2008). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. [Online PDF].
- ResearchGate. (2015). A New Route to 5-Aryl and 5-Heteroaryl-2-pyrones via Suzuki Coupling of a 2-Pyrone-5-boronate ester.
- ResearchGate. (2020). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g.
- Scholars@Duke. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2.
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
- Rasool, N., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7352.
- ACS Publications. (2021). Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes.
- Pothipoth, C., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 904–909.
- Chowdhury, C., et al. (2012). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Tetrahedron Letters, 53(33), 4429–4431.
- Senczyszyn, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2338–2347.
- Chemistry LibreTexts. (2023). Stille Coupling.
- PubChem. This compound.
- PubChem. 2-Allyloxy-5-bromopyrimidine.
- PubChem. 2,4-Bis(benzyloxy)-5-bromopyrimidine.
- MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
- Taylor, R. D., et al. (2021). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Journal of Medicinal Chemistry, 64(14), 9857–9912.
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Application Notes and Protocols for the Sonogashira Coupling of 2-(Benzyloxy)-5-bromopyrimidine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Sonogashira Coupling in Medicinal Chemistry
The Sonogashira cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported by Kenkichi Sonogashira in 1975, this palladium and copper co-catalyzed reaction has become indispensable in the synthesis of complex molecules due to its mild reaction conditions and broad functional group tolerance.[3][4][5] These characteristics make it particularly valuable in the fields of pharmaceutical development, natural product synthesis, and materials science.[1][6]
This application note provides a detailed experimental protocol for the Sonogashira coupling of 2-(benzyloxy)-5-bromopyrimidine. Pyrimidine derivatives are of significant interest in medicinal chemistry, forming the core structure of many biologically active compounds. The ability to introduce diverse alkyne-containing moieties at the C-5 position of the pyrimidine ring via Sonogashira coupling opens up a vast chemical space for the development of novel therapeutic agents.[7][8] The benzyloxy group at the C-2 position serves as a useful protecting group that can be readily removed in later synthetic steps.
Understanding the Mechanism: The Dual Catalytic Cycle
The Sonogashira reaction proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][9] A thorough understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
The Palladium Cycle: The active catalyst is a Pd(0) species, which is often generated in situ from a Pd(II) precursor.[1] The cycle begins with the oxidative addition of the aryl halide (this compound) to the Pd(0) complex, forming a Pd(II)-aryl intermediate.[9][10]
-
The Copper Cycle: Concurrently, the copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[1][4] This step is crucial as it activates the alkyne for the subsequent transmetalation step.[1]
-
Transmetalation: The copper acetylide then transfers the alkyne group to the Pd(II)-aryl complex. This is often the rate-determining step of the reaction.[9]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[9]
Caption: The dual catalytic cycle of the Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling of this compound
This protocol provides a general procedure that can be adapted for various terminal alkynes. Optimization of reaction conditions may be necessary for specific substrates.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Store in a cool, dry place. |
| Terminal Alkyne | ≥98% | Commercially Available | Purify by distillation if necessary. |
| PdCl₂(PPh₃)₂ | 99% | Commercially Available | Other Pd catalysts can be used.[9][11] |
| Copper(I) Iodide (CuI) | 99.99% | Commercially Available | Use freshly opened or purified CuI. |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available | Can also serve as the solvent.[1] |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Use a dry, nitrogen-purged solvent. |
| Diethyl Ether | Anhydrous | Commercially Available | For workup. |
| Saturated aq. NH₄Cl | Prepared in-house | For workup. | |
| Brine | Prepared in-house | For workup. | |
| Anhydrous Na₂SO₄ or MgSO₄ | Commercially Available | For drying. | |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
TLC plates and developing chamber
-
Rotary evaporator
-
Flash chromatography setup
Step-by-Step Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Under a positive flow of inert gas, add anhydrous THF (5-10 mL per mmol of aryl bromide) and anhydrous triethylamine (2.0-3.0 eq). Stir the mixture for 10-15 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 50-65 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite® to remove the catalyst and salts, washing the pad with additional diethyl ether.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a freshly opened or purified catalyst. Consider using a different palladium source like Pd(PPh₃)₄.[9] |
| Poor quality reagents | Ensure all reagents are anhydrous and of high purity. | |
| Insufficient heating | For less reactive substrates, increasing the temperature may be necessary. | |
| Glaser Coupling (Alkyne Homocoupling) | Presence of oxygen | Ensure a thoroughly deoxygenated reaction setup. |
| High copper concentration | Reduce the amount of CuI. Consider a copper-free Sonogashira protocol.[1][2] | |
| Decomposition of Starting Material | High reaction temperature | Run the reaction at a lower temperature for a longer period. |
| Unstable substrate | Ensure the reaction conditions are compatible with all functional groups present. |
Characterization of the Product
The purified product should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the coupled product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic C≡C triple bond stretch.
Conclusion
The Sonogashira coupling of this compound is a reliable and efficient method for the synthesis of a diverse range of 5-alkynylpyrimidine derivatives. By following the detailed protocol and understanding the underlying mechanism, researchers can successfully employ this powerful reaction in their synthetic endeavors, particularly in the context of drug discovery and development. The versatility of this reaction allows for the introduction of various functionalities, paving the way for the creation of novel and potent bioactive molecules.
References
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Application Notes and Protocols for the Deprotection of the Benzyloxy Group in 2-(Benzyloxy)-5-bromopyrimidine
Introduction: The Strategic Importance of Debenzylation in Pyrimidine Chemistry
The 2-(benzyloxy)-5-bromopyrimidine molecule is a pivotal intermediate in the synthesis of a wide array of biologically active compounds, particularly in the development of novel therapeutics. The benzyloxy group serves as an effective protecting group for the 2-hydroxy functionality of the pyrimidine ring, allowing for selective reactions at other positions. The subsequent removal, or deprotection, of this benzyl group to unveil the 2-hydroxy-5-bromopyrimidine is a critical step that dictates the overall efficiency of the synthetic route. This application note provides a comprehensive guide to the most effective methods for this deprotection, delving into the mechanistic underpinnings of each protocol and offering detailed, field-proven experimental procedures.
The choice of deprotection strategy is paramount and is often dictated by the overall molecular landscape of the substrate, including the presence of other functional groups that may be sensitive to the reaction conditions. Herein, we will explore the three primary methodologies for the cleavage of the benzyl ether: catalytic hydrogenolysis, acid-mediated cleavage, and the use of Lewis acids. Each method carries its own set of advantages and potential challenges, which will be discussed to enable researchers to make informed decisions tailored to their specific synthetic goals.
Part 1: Methodologies for Deprotection
Catalytic Hydrogenolysis: The Workhorse of Debenzylation
Catalytic hydrogenolysis is the most widely employed method for the cleavage of benzyl ethers due to its typically high yields and clean reaction profiles.[1][2] The reaction involves the use of a palladium catalyst, most commonly palladium on carbon (Pd/C), in the presence of a hydrogen source.[1]
Mechanism of Action: The reaction proceeds via the oxidative addition of the benzyl C-O bond to the palladium(0) surface. The adsorbed species then reacts with hydrogen, leading to the cleavage of the bond and the formation of toluene and the desired 2-hydroxypyrimidine. The palladium catalyst is then regenerated, allowing the catalytic cycle to continue. The efficiency of this process can be influenced by several factors including the quality of the Pd/C catalyst, the choice of solvent, and the hydrogen source.[3]
Hydrogen Sources:
-
Hydrogen Gas (H₂): The traditional and most direct hydrogen source. Reactions are typically run under an atmosphere of hydrogen gas, often at elevated pressures to increase reaction rates.[4]
-
Transfer Hydrogenolysis: A safer and often more convenient alternative to using hydrogen gas involves the use of a hydrogen donor in the presence of the palladium catalyst.[5] Common hydrogen donors include formic acid, ammonium formate, and cyclohexene.[4][5][6] This method obviates the need for specialized high-pressure hydrogenation equipment.
Acid-Mediated Cleavage: A Classical Approach
Strong acids can effectively cleave benzyl ethers, although this method is generally less favored due to the potential for acid-sensitive functional groups to be compromised.[7] For substrates tolerant to acidic conditions, this can be a straightforward and cost-effective method.
Mechanism of Action: The reaction is initiated by the protonation of the ether oxygen by the strong acid. This is followed by a nucleophilic attack on the benzylic carbon by a conjugate base or other nucleophile present in the reaction mixture, leading to the displacement of the 2-hydroxypyrimidine.
Lewis Acid-Mediated Cleavage: A Powerful Alternative
Lewis acids, such as boron tribromide (BBr₃), offer a potent alternative for benzyl ether deprotection, particularly for substrates that are resistant to hydrogenolysis or sensitive to strong protic acids.[8][9][10]
Mechanism of Action: The Lewis acid coordinates to the ether oxygen, activating the C-O bond for cleavage. Subsequent intramolecular or intermolecular delivery of a bromide ion to the benzylic carbon results in the formation of benzyl bromide and a boron-alkoxide intermediate, which is then hydrolyzed upon workup to yield the desired product.
Part 2: Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using Hydrogen Gas
This protocol outlines a standard procedure for the deprotection of this compound using palladium on carbon and hydrogen gas.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) supply with balloon or hydrogenation apparatus
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethyl acetate (approximately 10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (5-10 mol%).
-
Seal the flask and purge the system with an inert gas (nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.
-
Maintain a positive pressure of hydrogen gas (a balloon is sufficient for atmospheric pressure reactions) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 2-hydroxy-5-bromopyrimidine.
Protocol 2: Catalytic Transfer Hydrogenolysis
This protocol provides a convenient alternative to the use of hydrogen gas.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate or Formic acid
-
Methanol (MeOH)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate) in a round-bottom flask.
-
Add 10% Pd/C (5-10 mol%).
-
To the stirred suspension, add ammonium formate (3-5 eq) or formic acid (3-5 eq) portion-wise. An exotherm may be observed.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of filter aid and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
If ammonium formate was used, the residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove excess salts.
-
Dry the organic layer, concentrate, and purify the product as described in Protocol 1.
Protocol 3: Deprotection using Boron Tribromide (BBr₃)
This protocol is suitable for substrates that are not amenable to hydrogenolysis. Caution: Boron tribromide is a corrosive and moisture-sensitive reagent. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
This compound
-
Boron tribromide (BBr₃) solution in dichloromethane (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (10-20 mL per gram of substrate) under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a 1M solution of BBr₃ in DCM (1.1-1.5 eq) dropwise to the cooled solution.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of methanol.
-
Concentrate the mixture under reduced pressure. Co-evaporate with methanol several times to remove boron residues as volatile trimethyl borate.[11]
-
Partition the residue between DCM and saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Part 3: Data Presentation and Comparison
| Deprotection Method | Reagents | Typical Reaction Time | Typical Yield | Key Considerations |
| Catalytic Hydrogenolysis (H₂) | Pd/C, H₂ | 2-16 hours | >90% | Requires hydrogenation equipment; may reduce other functional groups. |
| Catalytic Transfer Hydrogenolysis | Pd/C, Ammonium Formate/Formic Acid | 1-6 hours | >90% | Safer than H₂ gas; avoids high-pressure apparatus.[5][6] |
| Acidic Cleavage | HBr in Acetic Acid | 1-4 hours | Variable | Harsh conditions; not suitable for acid-sensitive substrates. |
| Lewis Acid Cleavage (BBr₃) | BBr₃ | 1-3 hours | 70-90% | Effective for complex substrates; reagent is hazardous.[8][9] |
Part 4: Troubleshooting and Key Insights
-
Incomplete Hydrogenolysis: If the reaction stalls, this could be due to catalyst poisoning. The quality of the Pd/C catalyst is crucial for efficient hydrogenolysis.[3] Consider using a fresh batch of catalyst or increasing the catalyst loading.
-
Side Reactions with Hydrogenolysis: In some cases, the bromine substituent on the pyrimidine ring may undergo hydrodebromination. This can sometimes be mitigated by the addition of a mild base or by carefully controlling the reaction time.
-
Difficult Workup with BBr₃: The removal of boron byproducts can be challenging. Quenching with methanol and subsequent co-evaporation is an effective strategy to form and remove volatile trimethyl borate.[11]
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and selectivity in hydrogenolysis.[4] Protic solvents like methanol and ethanol are generally effective.
Conclusion
The deprotection of the benzyloxy group in this compound is a fundamental transformation in the synthesis of valuable 2-hydroxypyrimidine derivatives. The choice between catalytic hydrogenolysis, acidic cleavage, or Lewis acid-mediated methods should be made based on the specific substrate and the available laboratory resources. The protocols and insights provided in this application note are intended to equip researchers with the necessary knowledge to perform this crucial deprotection step efficiently and with high yields.
References
- Organic Chemistry Portal. (n.d.). Benzyl Protection. [Link]
- Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
- Claudio, G., et al. (2007). Studies on the hydrogenolysis of benzyl ethers.
- The Organic Chemistry Tutor. (2018, December 31). benzyl ether cleavage [Video]. YouTube. [Link]
- Science of Synthesis. (n.d.). Hydrogenolysis of Ethers. [Link]
- Brown, E. I. G., & Le-Goff, G. (1970). Acid-catalysed ring-cleavage of some pyrimidine derivatives. Journal of the Chemical Society C: Organic, 15, 2129-2133. [Link]
- Punna, S., Meunier, S., & Finn, M. G. (2004). A Hierarchy of Aryloxide Deprotection by Boron Tribromide. Organic Letters, 6(17), 2779-2781. [Link]
- Gaunt, M. J., Yu, J., & Spencer, J. B. (2001). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry, 66(25), 8444-8451. [Link]
- ResearchGate. (2014, July 29). Can I use boron tribromide for the demethylation of a methoxy group on a compound which carries also a primary arylamine?[Link]
- CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google P
- Paliakov, E. M., & Strekowski, L. (2004). Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups. Tetrahedron Letters, 45(21), 4093-4095. [Link]
- Paliakov, E. M., & Strekowski, L. (2004). Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups. Semantic Scholar. [Link]
- Science of Synthesis. (n.d.). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. [Link]
- Congreve, M. S., et al. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664. [Link]
- Kumar, S., et al. (2016). Pd-catalyzed direct C2-acylation and C2,C7-diacylation of indoles: pyrimidine as an easily removable C–H directing group. RSC Advances, 6(78), 74811-74815. [Link]
- Bennett, C. S., & Demchenko, A. V. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development, 25(7), 1594-1605. [Link]
- Beilstein Journals. (n.d.). C–C (alkynylation) vs C–O (ether) bond formation under Pd/C–Cu catalysis: synthesis and pharmacological evaluation of 4-alkynylthieno[2,3-d]pyrimidines. [Link]
- Daugulis, O., et al. (2011). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- Reddit. (2025, January 28). BBr3 deprotection byproducts. [Link]
- PubChem. (n.d.). This compound. [Link]
- Martínez-Montero, L., et al. (2016). Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Green Chemistry, 18(1), 238-244. [Link]
- CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl)
- ResearchGate. (2014, November 1). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?[Link]
Sources
- 1. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups | Semantic Scholar [semanticscholar.org]
- 11. reddit.com [reddit.com]
Step-by-step synthesis of macitentan intermediate from 2-(Benzyloxy)-5-bromopyrimidine
Application Note & Protocol
Topic: Step-by-Step Synthesis of a Macitentan Pyrimidine Core Intermediate from 2-(Benzyloxy)-5-bromopyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Synthetic Pathway to a Macitentan Core
Macitentan, marketed as Opsumit®, is a potent dual endothelin receptor antagonist (ERA) pivotal in the treatment of pulmonary arterial hypertension (PAH).[1] Its molecular architecture features a complex sulfamide-substituted pyrimidine core. The synthesis of macitentan and its key intermediates is a topic of significant interest in medicinal and process chemistry, with various routes developed to optimize yield, purity, and industrial scalability.[2][3]
This application note provides a detailed, research-grade guide for the synthesis of a key pyrimidine intermediate, 5-(4-bromophenyl)pyrimidin-2-ol , starting from This compound . This pathway leverages two fundamental and robust transformations in organic synthesis: a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction and a subsequent catalytic hydrogenation for deprotection. We will delve into the mechanistic rationale behind each step, provide detailed experimental protocols, and present the data in a clear, actionable format for laboratory application.
Overall Synthetic Workflow
The synthesis is a two-step process designed for efficiency and high yield. The workflow begins with the construction of the core carbon-carbon bond, followed by the unmasking of a key functional group for further elaboration towards the final macitentan structure.
Caption: Synthetic route from this compound to a core macitentan intermediate.
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
Principle and Rationale
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organohalide.[4] In this first step, we couple the C5 position of the pyrimidine ring with a 4-bromophenyl group.
-
Causality of Experimental Choices:
-
Catalyst System: A palladium(II) acetate [Pd(OAc)₂] precatalyst is used in combination with a bulky, electron-rich phosphine ligand such as JohnPhos. This combination forms a catalytically active Pd(0) species in situ, which is highly efficient for the oxidative addition to aryl bromides.[5] The ligand stabilizes the palladium center and facilitates the subsequent transmetalation and reductive elimination steps.
-
Base: Potassium carbonate (K₂CO₃) is used as a mild inorganic base. Its role is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step with the palladium complex.[4]
-
Solvent: A mixture of an organic solvent like N,N-Dimethylformamide (DMF) and water is often optimal. DMF provides good solubility for the organic reagents, while water is essential for dissolving the base and assisting in the formation of the active boronate species.[5]
-
Experimental Protocol: Synthesis of 5-(4-Bromophenyl)-2-(benzyloxy)pyrimidine
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Molar Eq. | Quantity |
| This compound | 265.11 | 1.0 | 10.0 g |
| 4-Bromophenylboronic Acid | 200.82 | 1.2 | 9.08 g |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 169 mg |
| JohnPhos | 298.43 | 0.04 | 450 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 15.6 g |
| N,N-Dimethylformamide (DMF) | - | - | 150 mL |
| Deionized Water | - | - | 50 mL |
Procedure:
-
Inert Atmosphere Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (10.0 g), 4-bromophenylboronic acid (9.08 g), and potassium carbonate (15.6 g).
-
Solvent Addition & Degassing: Add DMF (150 mL) and deionized water (50 mL) to the flask. Bubble nitrogen gas through the solution for 20-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive flow of nitrogen, add palladium(II) acetate (169 mg) and JohnPhos (450 mg).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is complete when the starting pyrimidine spot is no longer visible (typically 4-6 hours).
-
Work-up:
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 300 mL of ethyl acetate and 300 mL of water.
-
Separate the layers. Extract the aqueous layer twice more with 100 mL of ethyl acetate.
-
Combine the organic layers and wash with brine (2 x 150 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product as a solid.
Part 2: Catalytic Hydrogenation for Benzyl Group Deprotection
Principle and Rationale
The second step involves the cleavage of the benzyl ether to unmask the pyrimidin-2-ol functionality. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile.
-
Causality of Experimental Choices:
-
Catalyst: Palladium on activated carbon (Pd/C) is a highly effective and widely used heterogeneous catalyst for hydrogenolysis. The benzyl C-O bond is readily cleaved on the surface of the palladium catalyst in the presence of hydrogen.
-
Hydrogen Source: A balloon filled with hydrogen gas provides a simple and safe way to maintain a positive pressure of H₂ for the reaction on a laboratory scale. For larger scales, a Parr hydrogenator is recommended.
-
Solvent: Methanol or ethanol are excellent solvents for this reaction as they readily dissolve the substrate and do not interfere with the catalytic process.
-
Experimental Protocol: Synthesis of 5-(4-Bromophenyl)pyrimidin-2-ol
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Molar Eq. | Quantity |
| 5-(4-Bromophenyl)-2-(benzyloxy)pyrimidine | 341.21 | 1.0 | 10.0 g |
| 10% Palladium on Carbon (Pd/C) | - | catalytic | 1.0 g (10% w/w) |
| Methanol (MeOH) | - | - | 200 mL |
| Hydrogen Gas (H₂) | 2.02 | excess | 1 atm (balloon) |
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask, add 5-(4-bromophenyl)-2-(benzyloxy)pyrimidine (10.0 g) and methanol (200 mL). Stir until the solid is fully dissolved.
-
Catalyst Addition: Carefully add 10% Pd/C (1.0 g) to the solution. Caution: Pd/C can be pyrophoric; add it under a stream of nitrogen.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask with a vacuum pump and backfill with nitrogen three times. Finally, evacuate and backfill with hydrogen from the balloon.
-
Reaction: Stir the suspension vigorously at room temperature under the hydrogen atmosphere.
-
Monitoring: Monitor the reaction by TLC. The reaction is complete when the starting material is consumed (typically 8-12 hours). The product, being a pyrimidinol, may have a very different polarity and might remain at the baseline.
-
Work-up:
-
Carefully vent the hydrogen atmosphere and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst should be kept wet with solvent to prevent ignition upon exposure to air.
-
Wash the Celite pad with additional methanol (2 x 50 mL).
-
Combine the filtrates and remove the solvent under reduced pressure.
-
-
Purification: The resulting solid is often of high purity. If necessary, it can be triturated with diethyl ether or recrystallized to yield the final intermediate, 5-(4-bromophenyl)pyrimidin-2-ol .
Conclusion and Forward Outlook
The successful synthesis of 5-(4-bromophenyl)pyrimidin-2-ol provides a versatile intermediate for the construction of more complex molecules. This pyrimidinol core can be readily converted into a corresponding 2-chloropyrimidine using reagents like phosphorus oxychloride (POCl₃). This chloro-derivative can then serve as an electrophilic partner in subsequent nucleophilic substitution reactions, paving the way for the introduction of the side chains required to complete the synthesis of macitentan, as detailed in various patents and publications.[6][7] This two-step protocol offers a robust and reliable method for accessing this valuable building block, grounded in well-established and scalable chemical transformations.
References
- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]
- Reddy, S. R. D., et al. (2016). A Novel Synthesis of Macitentan, an Endothelin Receptor Antagonist.
- Various Authors. (2019). Improved Process For Synthesis Of Macitentan. Quick Company. [Link]
- Various Authors. (2017). Process for preparing macitentan.
- Various Authors. (2021). Method for preparing macitentan and intermediate compound thereof.
- Various Authors. (2012). Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine.
- Boll, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed. [Link]
- Gundla, R., et al. (2017). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.
- Organic Chemistry Portal. Suzuki Coupling. organic-chemistry.org. [Link]
- Various Authors. (2017). Process for preparation of macitentan.
- Various Authors. (2010). A P-Methoxybenzyl (PMB) protection/deprotection Approach Toward the Synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. PubMed. [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Improved Process For Synthesis Of Macitentan [quickcompany.in]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2017191565A1 - Process for preparation of macitentan - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Nickel-catalyzed cross-coupling reactions of 2-(Benzyloxy)-5-bromopyrimidine
An In-Depth Guide to Nickel-Catalyzed Cross-Coupling Reactions of 2-(Benzyloxy)-5-bromopyrimidine
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of nickel-catalyzed cross-coupling reactions using this compound. We move beyond simple procedural lists to provide a deep dive into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in robust scientific principles.
Strategic Overview: The Power of Nickel and the Pyrimidine Scaffold
The pyrimidine core is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved drugs.[1] Functionalizing this heterocycle is crucial for modulating the biological activity of novel drug candidates. The subject of this guide, this compound, offers a versatile platform for diversification at the C5 position via cross-coupling.
While palladium has historically dominated the cross-coupling landscape, nickel catalysis has emerged as a powerful, cost-effective, and mechanistically distinct alternative.[2] Nickel's unique electronic properties—including its smaller atomic radius, lower redox potentials, and ability to access multiple oxidation states (Ni(0) to Ni(IV))—enable it to catalyze reactions that are often challenging for palladium.[3][4] A key advantage is nickel's propensity to engage in single-electron transfer (SET) pathways, opening up a world of radical-based mechanisms that can activate traditionally stubborn electrophiles and tolerate a wider array of functional groups.[3][5][6]
The 2-benzyloxy group on our substrate serves a dual purpose. Primarily, it acts as a protecting group for the 2-hydroxypyrimidine tautomer. This protection is crucial as the unprotected pyrimidone can interfere with catalytic cycles. Secondly, its electronic properties can influence the reactivity of the C5-Br bond. This guide will detail protocols for key C-C, C-N, and C-CN bond-forming reactions, leveraging the unique capabilities of nickel catalysis.
The Mechanistic Heart of Nickel Catalysis
Understanding the underlying mechanism is paramount for troubleshooting and optimizing reactions. Unlike palladium, which predominantly operates through a two-electron Pd(0)/Pd(II) cycle, nickel catalysis is mechanistically diverse.[5]
The Classic Ni(0)/Ni(II) Catalytic Cycle
This two-electron pathway is analogous to the conventional palladium-catalyzed cycle and is operative in many cross-coupling reactions.
-
Oxidative Addition: A low-valent Ni(0) complex, typically stabilized by ligands, initiates the cycle by inserting into the C-Br bond of the pyrimidine, forming a Ni(II)-aryl intermediate.
-
Transmetalation: The organometallic coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the nickel center, displacing the halide.
-
Reductive Elimination: The two organic partners on the nickel center couple, forming the desired C-C bond and regenerating the active Ni(0) catalyst.
Caption: Generalized Ni(0)/Ni(II) catalytic cycle.
Radical Pathways: The Ni(I)/Ni(III) Cycle
Nickel's facile one-electron redox chemistry often leads to radical-based mechanisms, particularly in reductive or photoredox-catalyzed systems.[3][7] This pathway is crucial for understanding nickel's unique ability to couple a wider range of partners.
-
Generation of Ni(I): A Ni(II) precatalyst can be reduced to a Ni(I) species, or a Ni(0) can react to form Ni(I).
-
Radical Formation: The Ni(I) species can activate an electrophile (like an alkyl halide) via halogen-atom abstraction to generate a carbon radical and a Ni(II) complex.[3][6]
-
Oxidative Addition/Radical Capture: The aryl halide (our pyrimidine substrate) can add to a Ni(I) species to form a Ni(III) intermediate. Alternatively, a carbon radical can be trapped by a Ni(II)-aryl complex to form the Ni(III) species.[6]
-
Reductive Elimination: The Ni(III) intermediate undergoes reductive elimination to form the product and a Ni(I) species, which continues the catalytic cycle.
Caption: Simplified Ni(I)/Ni(III) radical-based cycle.
Application Notes and Experimental Protocols
The following protocols are designed as robust starting points. For any specific substrate, empirical optimization of catalyst, ligand, base, and solvent may be required to achieve maximum yield and purity.
General Experimental Workflow
A rigorously inert atmosphere is critical for the success of most nickel-catalyzed reactions, as Ni(0) and Ni(I) species are highly oxygen-sensitive.
Caption: Standard workflow for nickel-catalyzed coupling.
A. Protocol 1: Suzuki-Miyaura C(sp²)-C(sp²) Coupling
This reaction enables the synthesis of 5-aryl- or 5-heteroarylpyrimidines, which are common motifs in kinase inhibitors and other pharmaceuticals. Nickel catalysts are particularly effective for coupling with heteroaryl boronic acids.[8]
Reaction Principle: this compound + Ar-B(OH)₂ ---(Ni-catalyst, Base)--> 2-(Benzyloxy)-5-arylpyrimidine
Detailed Protocol:
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the nickel precatalyst (e.g., NiCl₂(PCy₃)₂, 5 mol%) and the base (e.g., K₃PO₄, 3.0 equiv).
-
Reagent Addition: Under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv) and the arylboronic acid (1.5 equiv).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene, to make a 0.1 M solution with respect to the pyrimidine).
-
Execution: Seal the tube and place it in a preheated oil bath at 80-110 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | NiCl₂(dppf) (3) | K₂CO₃ (2.0) | Toluene/H₂O | 100 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | NiCl₂(PCy₃)₂ (5) | K₃PO₄ (3.0) | Dioxane | 100 | ~90-98 |
| 3 | Pyridine-3-boronic acid | Ni(cod)₂/PCy₃ (5) | K₃PO₄ (3.0) | Dioxane | 110 | ~70-85 |
| 4 | Thiophene-2-boronic acid | NiCl₂(dppf) (3) | K₂CO₃ (2.0) | DME/H₂O | 90 | ~80-92 |
Yields are typical estimates based on literature for similar substrates and require empirical verification.[8]
Causality Insights:
-
Catalyst/Ligand: Ligands like tricyclohexylphosphine (PCy₃) are bulky and electron-rich, which promotes the oxidative addition step and stabilizes the active Ni(0) species. Bidentate phosphine ligands like dppf are also highly effective.
-
Base: Anhydrous K₃PO₄ is a common choice as it is strong enough to facilitate the transmetalation step but generally avoids promoting side reactions. The use of aqueous bases can also be effective.[9]
B. Protocol 2: Buchwald-Hartwig C(sp²)-N Amination
The formation of C-N bonds is arguably one of the most important transformations in drug discovery. Nickel-catalyzed amination, especially when paired with photoredox catalysis, can proceed under remarkably mild conditions.[10][11]
Reaction Principle: this compound + R¹R²NH ---(Ni-catalyst, Base, Light)--> 2-(Benzyloxy)-5-(NR¹R²)pyrimidine
Detailed Protocol (Light-Mediated):
-
Preparation: To a borosilicate vial, add the nickel precatalyst (e.g., NiCl₂·glyme, 2 mol%), a bipyridine-based ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy), 2.2 mol%), and the amine (1.2 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and a strong, non-nucleophilic organic base (e.g., 1,8-Diazabicycloundec-7-ene (DBU) or BTMG, 2.0 equiv).
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., DMAc or THF, to make a 0.2 M solution).
-
Execution: Seal the vial with a septum cap, place it approximately 2-5 cm from a blue LED lamp (440-460 nm), and stir at room temperature to 45 °C for 16-36 hours. Ensure cooling with a fan to maintain temperature.
-
Workup & Purification: Follow the general procedure outlined in the Suzuki protocol.
Data Summary: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst/Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | NiCl₂·glyme/dtbbpy (2) | DBU (2.0) | DMAc | rt | ~80-95 |
| 2 | Aniline | Ni(acac)₂/dppf (5) | NaOtBu (1.5) | Toluene | 100 | ~75-90 |
| 3 | Benzylamine | NiCl₂·glyme/dtbbpy (2) | BTMG (2.0) | THF | 45 | ~85-98 |
| 4 | Indole | Ni(dppp)Cl₂ (10) | K₂CO₃ (2.0) | Dioxane | 120 | ~70-88 |
Yields are typical estimates. Thermal conditions (Entry 2 & 4) are also viable alternatives to photoredox methods.[10][12][13]
Causality Insights:
-
Photoredox vs. Thermal: Light-mediated protocols often operate via a Ni(I)/Ni(III) cycle, allowing the use of milder bases and lower temperatures.[10] Thermal methods typically use stronger bases like NaOtBu to deprotonate the amine and facilitate amine-ligand exchange on the Ni(II) center.[14]
-
Ligand Choice: For photoredox reactions, nitrogen-based ligands like bipyridines are common. For thermal reactions, phosphine ligands are generally preferred.[11]
C. Protocol 3: Sonogashira C(sp²)-C(sp) Coupling
Introducing an alkynyl group at the C5 position creates a valuable synthetic handle for further transformations like click chemistry or cyclization reactions, making this a key tool in medicinal chemistry.[1] Nickel provides a more sustainable alternative to palladium for this transformation.[15][16]
Reaction Principle: this compound + R-C≡CH ---(Ni-catalyst, Base, +/- CuI)--> 2-(Benzyloxy)-5-(C≡C-R)pyrimidine
Detailed Protocol (Copper-Free):
-
Preparation: In an inert-atmosphere glovebox, add the nickel precatalyst (e.g., Ni(acac)₂, 5 mol%) and a phosphine ligand (e.g., Xantphos, 6 mol%) to an oven-dried vial.
-
Reagent Addition: Add this compound (1.0 equiv) and a strong base (e.g., Cs₂CO₃, 2.0 equiv).
-
Solvent & Alkyne Addition: Add degassed solvent (e.g., DMSO or NMP) followed by the terminal alkyne (1.5 equiv) via syringe.
-
Execution: Seal the vial and stir at 25-50 °C for 4-12 hours.
-
Workup & Purification: Follow the general procedure outlined in the Suzuki protocol.
Data Summary: Sonogashira Coupling
| Entry | Alkyne | Catalyst/Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | NiCl₂(PPh₃)₂ (5) / CuI (5) | Et₃N (3.0) | THF | 60 | ~85-95 |
| 2 | Trimethylsilylacetylene | Ni(acac)₂/Xantphos (5) | Cs₂CO₃ (2.0) | DMSO | 25 | ~90-99 |
| 3 | 1-Octyne | NiCl₂(PCy₃)₂ (5) / CuI (5) | DIPA (3.0) | Dioxane | 80 | ~80-92 |
| 4 | Propargyl alcohol | Ni(acac)₂/Xantphos (5) | Cs₂CO₃ (2.0) | NMP | 40 | ~70-85 |
Both copper-cocatalyzed (Entry 1 & 3) and copper-free (Entry 2 & 4) conditions are effective.[15][17]
Causality Insights:
-
Copper Co-catalyst: The traditional Sonogashira mechanism involves a copper acetylide intermediate that undergoes transmetalation with the nickel center.[1][18]
-
Copper-Free Systems: Modern protocols often omit the copper co-catalyst to avoid the formation of undesired alkyne homocoupling (Glaser coupling). In these cases, a stronger base like Cs₂CO₃ is required to facilitate the direct reaction of the alkyne with the nickel complex.
D. Protocol 4: C(sp²)-CN Cyanation
The nitrile group is a valuable functional group in drug design, acting as a hydrogen bond acceptor, a metabolic stabilizer, or a precursor to other functionalities like amines or tetrazoles. Nickel catalysis offers highly efficient methods for cyanation, often using safer cyanide sources than traditional reagents.[19][20]
Reaction Principle: this compound + "CN Source" ---(Ni-catalyst, Additives)--> 2-(Benzyloxy)-5-cyanopyrimidine
Detailed Protocol (Using K₄[Fe(CN)₆]):
-
Preparation: To a vial, add the nickel precatalyst (e.g., NiCl₂·glyme, 5 mol%), a phosphine ligand (e.g., a JosiPhos-type ligand, 6 mol%), and the non-toxic cyanide source potassium ferrocyanide (K₄[Fe(CN)₆], 0.3-0.5 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and an acidic additive like tetrabutylammonium hydrogen sulfate (0.2 equiv).
-
Solvent Addition: Add a biphasic solvent system, such as degassed toluene and water (e.g., 4:1 ratio).
-
Execution: Seal the vial and stir vigorously at 100-130 °C for 18-36 hours. Vigorous stirring is essential for mass transport between the aqueous and organic phases.
-
Workup & Purification: Follow the general procedure. Be cautious and handle the waste appropriately, although K₄[Fe(CN)₆] is considered non-toxic.
Data Summary: Cyanation
| Entry | Cyanide Source | Catalyst/Ligand (mol%) | Additive (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | K₄[Fe(CN)₆] (0.4) | NiCl₂·glyme/JosiPhos (5) | (Bu)₄NHSO₄ (0.2) | Toluene/H₂O | 120 | ~80-95 |
| 2 | Zn(CN)₂ (0.6) | NiCl₂(dppf) (5) | DMAP (0.1) | DMAc | 80 | ~85-98 |
| 3 | 1,4-Dicyanobenzene (2.0) | NiI₂/dtbbpy (5) | (TMS)₃SiH (1.0) | PhOMe | rt (light) | ~70-90 |
Yields are typical estimates based on literature.[19][21][22]
Causality Insights:
-
Cyanide Source: K₄[Fe(CN)₆] is an excellent choice for scale-up due to its low toxicity and cost.[22] The biphasic conditions are necessary to overcome its insolubility in organic solvents. Zn(CN)₂ is another common and effective source.
-
Light-Mediated Cyanation: Photochemical methods can use organic cyanating agents like 1,4-dicyanobenzene, proceeding through a radical-based mechanism under very mild conditions.[21]
References
- Mechanisms of nickel-catalyzed reductive cross-coupling reactions. OAE Publishing Inc.URL: https://www.oaepublish.com/articles/cr.2023.27
- Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. ResearchGate.URL: https://www.researchgate.
- Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules. ACS Publications.URL: https://pubs.acs.org/doi/10.1021/acs.accounts.3c00424
- Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization. PMC - NIH.URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7219106/
- Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization. Accounts of Chemical Research - ACS Publications.URL: https://pubs.acs.org/doi/10.1021/acs.accounts.0c00038
- Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC - NIH.URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004269/
- Synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids: use of the p-benzyloxybenzyloxy group as a pyrimidinone masking group. Organic & Biomolecular Chemistry (RSC Publishing).URL: https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob26207f
- Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. ChemRxiv.URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7521a60294156b217d59b
- Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. Benchchem.URL: https://www.benchchem.
- Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal.URL: https://www.organic-chemistry.org/abstracts/lit5/193.shtm
- Nickel-Catalyzed Cyanation of Aryl Halides. MDPI.URL: https://www.mdpi.com/1420-3049/30/16/3440
- Buchwald–Hartwig amination. Wikipedia.URL: https://en.wikipedia.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synfacts.URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0036-1590050
- A general strategy for light-mediated nickel-catalyzed C(sp2)-heteroatom cross-couplings. ChemRxiv.URL: https://chemrxiv.org/engage/chemrxiv/article-details/663a731d752c1015e10b1448
- Nickel-Catalyzed Sonogashira Coupling Reactions of Nonactivated Alkyl Chlorides under Mild Conditions. ACS Publications.URL: https://pubs.acs.org/doi/10.1021/acs.orglett.8b01089
- Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. ResearchGate.URL: https://www.researchgate.
- Nickel-catalyzed asymmetric reductive cross-coupling between vinyl and benzyl electrophiles. PubMed.URL: https://pubmed.ncbi.nlm.nih.gov/25271959/
- Nickel catalysts in Sonogashira coupling reactions. RSC Publishing.URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d0ob02231j
- Nickel‐Catalyzed Cross Coupling of N‐Alkenyl Heterocycles and Aryl Sulfonium Salts: Expedient Access to N‐Benzyl Heterocycles. ResearchGate.URL: https://www.researchgate.net/publication/377317371_Nickel-Catalyzed_Cross_Coupling_of_N-Alkenyl_Heterocycles_and_Aryl_Sulfonium_Salts_Expedient_Access_to_N-Benzyl_Heterocycles
- Copper catalysed cyanation of 5-bromo-pyrimidine (a) with different... ResearchGate.URL: https://www.researchgate.
- Nickel catalysts in Sonogashira coupling reactions. ResearchGate.URL: https://www.researchgate.net/publication/348227652_Nickel_catalysts_in_Sonogashira_coupling_reactions
- Suzuki-Miyaura Cross Coupling Catalyzed by Cost-Effective Nickel Salt. TCI Chemicals.URL: https://www.tcichemicals.com/US/en/support-download/technical-information/previews-from-the-literature/suzuki-miyaura-cross-coupling-catalyzed-by-cost-effective-nickel-salt_20211112
- Nickel-Catalyzed Cyanation of Aryl Halides. PubMed.URL: https://pubmed.ncbi.nlm.nih.gov/39174984/
- Ni(i)–Ni(iii) cycle in Buchwald–Hartwig amination of aryl bromide mediated by NHC-ligated Ni(i) complexes. Catalysis Science & Technology (RSC Publishing).URL: https://pubs.rsc.org/en/content/articlelanding/2018/cy/c8cy01309k
- Nickel-catalyzed cross-coupling and cross-electrophile coupling reactions. UCI Department of Chemistry.URL: https://www.chem.uci.edu/event/nickel-catalyzed-cross-coupling-and-cross-electrophile-coupling-reactions
- Sonogashira coupling. Wikipedia.URL: https://en.wikipedia.org/wiki/Sonogashira_coupling
- Nickel-Catalyzed Cross-Coupling Reactions of Unreactive Phenolic Electrophiles via C-O Bond Activation. PubMed.URL: https://pubmed.ncbi.nlm.nih.gov/27573393/
- Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides. ACS Publications.URL: https://pubs.acs.org/doi/10.1021/acs.accounts.6b00355
- Nickel Metallaphotoredox Buchwald–Hartwig Amination Reactions: A Perspective on Irradiation Light Wavelength. ResearchGate.URL: https://www.researchgate.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.URL: https://www.youtube.com/watch?
- Suzuki cross-coupling reaction. YouTube.URL: https://www.youtube.
- Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine. Benchchem.URL: https://www.benchchem.
- Nickel-catalyzed Buchwald-Hartwig amination of pyrimidin-2-yl tosylates with indole, benzimidazole and 1,2,4-triazole. ResearchGate.URL: https://www.researchgate.net/publication/382897720_Nickel-catalyzed_Buchwald-Hartwig_amination_of_pyrimidin-2-yl_tosylates_with_indole_benzimidazole_and_124-triazole
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Williamson ether synthesis to produce benzyloxypyrimidine derivatives
An Application Guide to the Williamson Ether Synthesis for the Preparation of Benzyloxypyrimidine Derivatives
Abstract
Benzyloxypyrimidine scaffolds are of significant interest in medicinal chemistry, serving as crucial intermediates in the development of targeted therapeutics. The Williamson ether synthesis offers a robust and versatile method for forging the key ether linkage in these molecules. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this classic reaction for the synthesis of benzyloxypyrimidine derivatives. We delve into the underlying SN2 mechanism, provide a detailed, field-proven laboratory protocol, discuss critical parameters for reaction optimization, and offer troubleshooting strategies. The content is structured to provide not just a procedural outline, but a causal understanding of the experimental choices, ensuring scientific integrity and reproducibility.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in drug discovery, forming the structural core of numerous biologically active compounds, including several approved drugs.[1] Its ability to engage in hydrogen bonding and π-stacking interactions makes it an ideal framework for designing molecules that can selectively interact with biological targets like kinases and receptors. The derivatization of the pyrimidine core is a key strategy for modulating a compound's pharmacological profile. Attaching a benzyloxy group via an ether linkage can significantly alter properties such as lipophilicity, metabolic stability, and target-binding affinity, making the synthesis of benzyloxypyrimidine derivatives a common objective in pharmaceutical research.
The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains a cornerstone of organic synthesis for its reliability in forming ether bonds.[2][3] The reaction typically involves the nucleophilic substitution of an alkyl halide by an alkoxide or, in this case, a pyrimidinyloxide.[4]
Core Mechanism: An SN2 Pathway
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The reaction is comprised of two fundamental steps:
-
Deprotonation: A strong base is used to deprotonate the hydroxyl group of a hydroxypyrimidine, generating a highly nucleophilic pyrimidinyloxide anion.[5] The choice of base is critical; strong, non-nucleophilic bases like sodium hydride (NaH) are often preferred as they irreversibly form the anion, driving the reaction forward.[6][7] The byproduct of using NaH is hydrogen gas, which simply bubbles out of the reaction mixture.[8]
-
Nucleophilic Attack: The newly formed pyrimidinyloxide anion attacks the electrophilic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride). This attack occurs from the backside of the carbon-halogen bond in a concerted step, simultaneously forming the C-O bond and breaking the C-X (halogen) bond.[9]
For this reaction to be efficient, the alkylating agent must be sterically unhindered.[3] Benzyl halides are ideal substrates because they are primary halides, which minimizes the competing E2 elimination side reaction that can plague reactions involving secondary or tertiary halides.[2][3]
Caption: The SN2 mechanism for benzyloxypyrimidine synthesis.
Detailed Experimental Protocol: Synthesis of 4-Benzyloxypyrimidine
This protocol describes the synthesis of 4-benzyloxypyrimidine from 4-hydroxypyrimidine and benzyl bromide.
Materials:
-
4-Hydroxypyrimidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, separatory funnel, rotary evaporator
Experimental Workflow:
Caption: Experimental workflow for benzyloxypyrimidine synthesis.
Step-by-Step Procedure:
-
Preparation: Under an inert nitrogen atmosphere, add anhydrous DMF (approx. 10 mL per 1.0 g of 4-hydroxypyrimidine) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Deprotonation: Cool the flask in an ice-water bath (0 °C). Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred DMF.
-
Allow the suspension to stir for 10 minutes, then add 4-hydroxypyrimidine (1.0 equivalent) slowly. Causality Note: Adding the reagents at 0 °C helps to control the initial exothermic reaction and the evolution of hydrogen gas from the deprotonation step.
-
Remove the ice bath and allow the mixture to stir at room temperature for 30-45 minutes, or until hydrogen evolution ceases. This indicates the complete formation of the sodium pyrimidinyloxide salt.
-
Alkylation: Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and maintain for 2-6 hours. Causality Note: Heating accelerates the SN2 reaction, which can be slow at room temperature. Polar aprotic solvents like DMF are ideal because they solvate the cation (Na+) but not the nucleophilic anion, increasing its reactivity.[2]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting 4-hydroxypyrimidine spot is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding ice-cold water to destroy any unreacted NaH.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash sequentially with water and then brine to remove DMF and inorganic salts.
-
Isolation & Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the pure 4-benzyloxypyrimidine.
Optimization and Troubleshooting
Achieving high yields and purity requires careful control of reaction parameters.
| Parameter | Recommended Choice | Rationale & Potential Issues |
| Base | NaH, K₂CO₃, Cs₂CO₃ | NaH: Strong, irreversible deprotonation, drives reaction to completion. Requires anhydrous conditions.[7] K₂CO₃/Cs₂CO₃: Milder, safer, and suitable for sensitive substrates. May require longer reaction times or higher temperatures.[10] |
| Solvent | DMF, Acetonitrile, THF | DMF/Acetonitrile: Polar aprotic solvents that accelerate SN2 reactions.[2] THF: Good choice when using NaH, but less polar than DMF.[6] Protic solvents (e.g., ethanol) will slow the reaction by solvating the nucleophile. |
| Leaving Group | -Br, -I > -Cl, -OTs | Iodide and Bromide are excellent leaving groups.[6] Chloride is less reactive. Tosylates (-OTs) are also excellent but must be prepared from the corresponding alcohol. |
| Temperature | 50-100 °C | Reaction rate increases with temperature. However, excessively high temperatures (>100 °C) can promote side reactions and decomposition.[4] |
Common Issues and Solutions:
-
Low Yield: May be caused by incomplete deprotonation (insufficient or poor-quality base), wet solvent/reagents, or insufficient reaction time/temperature. Ensure all materials are anhydrous when using NaH.
-
Side Reactions: While benzyl halides strongly favor SN2, competition from other nucleophiles can occur. A major competing reaction when using aryloxides is C-alkylation, where the benzyl group attaches to a carbon on the pyrimidine ring instead of the oxygen.[2][11] This is influenced by the solvent and counter-ion. Using polar aprotic solvents generally favors the desired O-alkylation.
-
Phase Transfer Catalysis (PTC): For industrial-scale synthesis or to avoid strictly anhydrous conditions, Phase Transfer Catalysis is a powerful alternative.[12] A catalyst like tetrabutylammonium hydrogen sulfate transfers the pyrimidinyloxide from an aqueous or solid phase into an organic phase to react with the benzyl halide.[13][14] This "green chemistry" approach often allows the use of milder bases like KOH in a two-phase system, simplifying the process.[15]
Conclusion
The Williamson ether synthesis is a highly effective and adaptable method for the synthesis of benzyloxypyrimidine derivatives. By understanding the core SN2 mechanism and carefully selecting the base, solvent, and reaction conditions, researchers can reliably produce these valuable medicinal chemistry building blocks. The detailed protocol and optimization strategies provided herein serve as a robust starting point for laboratory application, enabling the efficient development of novel therapeutic agents.
References
- Hill, J. W., & Corredor, J. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. ACS Publications.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- Wikipedia contributors. (n.d.). Williamson ether synthesis. Wikipedia.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 58(7), 542.
- Jetir. (n.d.). Contribution of phase transfer catalyst to green chemistry: A review. Jetir.Org.
- Bölters, M., et al. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(4), 413-417.
- Bölters, M., et al. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ResearchGate.
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- A.Collegepressbox. (2025, December 4). Mastering The Williamson Ether Synthesis.
- Javaherian, M., et al. (n.d.). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Organic Chemistry Research.
- Hierso, J.-C., et al. (2025, November 11). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI.
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- The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. YouTube.
- Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Cambridge University Press.
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- Learnivio. (2022, October 4). Reactions of Phenol, Williamson Ether Synthesis | Alcohol Phenol | Lect 6. YouTube.
- Hanson, J. R., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing.
- Organic Syntheses Procedure. (n.d.).
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- 10. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. jetir.org [jetir.org]
- 15. Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids | MDPI [mdpi.com]
Strategic Functionalization of the Pyrimidine Scaffold via Nucleophilic Aromatic Substitution (SNAr)
Application Notes & Protocols
Abstract
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents. Nucleophilic Aromatic Substitution (SNAr) represents one of the most robust and versatile strategies for the late-stage functionalization and diversification of pyrimidine derivatives. This guide provides an in-depth exploration of the SNAr reaction on the electron-deficient pyrimidine ring, detailing the underlying mechanisms, factors influencing reactivity, and comprehensive, field-tested experimental protocols. Designed for researchers, medicinal chemists, and drug development professionals, this document offers the technical insights and practical steps required to successfully implement SNAr reactions in a laboratory setting.
The Strategic Importance of SNAr on Pyrimidines
The pyrimidine ring is a cornerstone of numerous biologically active molecules, including several blockbuster drugs. Its nitrogen-rich, electron-deficient nature makes it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions. Unlike electron-rich aromatic systems that typically undergo electrophilic substitution, the pyrimidine ring readily reacts with nucleophiles, particularly when activated with a suitable leaving group at the C2, C4, or C6 positions.
This reactivity is of paramount importance in drug discovery, enabling the systematic modification of lead compounds to optimize potency, selectivity, and pharmacokinetic properties (ADME). The ability to introduce a wide array of functionalities—such as amines, ethers, thioethers, and more—through a reliable SNAr pathway is a powerful tool in the medicinal chemist's arsenal.
The SNAr Mechanism: An Addition-Elimination Pathway
The SNAr reaction on a pyrimidine ring does not proceed through a direct displacement. Instead, it follows a well-established two-step addition-elimination mechanism.
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on an electron-deficient carbon atom of the pyrimidine ring bearing a leaving group (LG). This attack is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex . The negative charge in this complex is delocalized, particularly onto the electronegative nitrogen atoms of the ring, which provides significant stabilization.
-
Leaving Group Elimination: In the second, faster step, the aromaticity of the ring is restored by the expulsion of the leaving group.
The overall reaction rate is primarily governed by the ring's ability to stabilize the negative charge of the Meisenheimer complex and the leaving group's ability to depart.
Figure 1: The Addition-Elimination mechanism of SNAr on a pyrimidine ring.
Key Factors Influencing SNAr Reactivity
The success and regioselectivity of an SNAr reaction on pyrimidine are governed by a hierarchy of factors.
-
Leaving Group (LG): The ability of the leaving group to depart is crucial. A good leaving group must be able to stabilize the negative charge it carries upon elimination. The general reactivity order for common leaving groups is: -SO₂R (sulfones) > -Cl > -Br > -I . While fluoride is often a highly effective leaving group in other SNAr reactions, its use in pyrimidines is less common than chloride. Sulfone groups, such as methylsulfonyl (mesyl), are exceptionally good leaving groups due to the high stability of the resulting sulfinate anion.
-
Ring Position and Activation: The two nitrogen atoms in the pyrimidine ring act as powerful electron-withdrawing groups, rendering the ring electron-deficient. This effect is most pronounced at the C2, C4, and C6 positions, making them highly susceptible to nucleophilic attack. The C5 position, by contrast, is relatively electron-rich and generally unreactive towards nucleophiles unless strongly activated by adjacent electron-withdrawing substituents.
-
The Nucleophile: The nucleophilicity of the attacking species is a key driver.
-
N-Nucleophiles (Amines): Generally excellent nucleophiles for this reaction. Primary and secondary amines, both aliphatic and aromatic, react readily.
-
S-Nucleophiles (Thiols): Thiols and thiophenols are potent nucleophiles and typically react faster than their oxygen or nitrogen counterparts under similar conditions due to their higher polarizability.
-
O-Nucleophiles (Alkoxides, Phenoxides): Require a strong base (e.g., NaH, K₂CO₃) to deprotonate the corresponding alcohol or phenol, generating the more nucleophilic alkoxide or phenoxide.
-
Experimental Protocols & Methodologies
The following protocols are representative examples for common SNAr transformations on chloropyrimidines.
Protocol 1: Amination of 4-Chloro-2-(methylthio)pyrimidine
This protocol details the reaction of a primary amine with an activated chloropyrimidine.
Workflow Overview
Figure 2: General experimental workflow for an SNAr amination reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-2-(methylthio)pyrimidine (1.0 eq), the desired primary amine (1.1-1.5 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).
-
Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or ethanol (EtOH), to achieve a substrate concentration of approximately 0.1-0.5 M.
-
Reaction Conditions: Flush the flask with an inert atmosphere (Nitrogen or Argon). Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water (2x) and brine (1x) to remove the solvent and excess base.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Causality Behind Experimental Choices:
-
Base (DIPEA): A non-nucleophilic base is used to scavenge the HCl generated during the reaction without competing with the primary amine nucleophile.
-
Solvent (DMF/EtOH): Polar solvents are required to dissolve the reactants and facilitate the formation of the charged Meisenheimer complex.
-
Temperature: Heating is necessary to overcome the activation energy barrier for the initial nucleophilic attack.
Protocol 2: Thiolation of 2,4-Dichloropyrimidine
This protocol demonstrates the selective substitution of a chlorine atom with a sulfur nucleophile.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the desired thiol (1.0 eq) in a polar aprotic solvent like DMF.
-
Base Addition: Cool the solution to 0 °C in an ice bath and add a base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq, use with extreme caution), portion-wise to generate the thiolate anion.
-
Substrate Addition: After stirring for 15-30 minutes, add a solution of 2,4-dichloropyrimidine (1.0 eq) in DMF dropwise to the thiolate solution at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 1-4 hours. The high reactivity of the thiolate often allows the reaction to proceed at lower temperatures. Monitor by TLC or LC-MS.
-
Workup & Isolation: Quench the reaction by slowly adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude material via flash chromatography.
Causality Behind Experimental Choices:
-
Base (K₂CO₃/NaH): A base is essential to deprotonate the thiol, forming the much more potent thiolate nucleophile.
-
Temperature Control: The initial addition is performed at 0 °C to control the exothermic reaction and potentially improve selectivity, as the C4 position is generally more reactive than the C2 position.
Summary of Representative SNAr Conditions
The versatility of the SNAr reaction on pyrimidines allows for a wide range of transformations. The table below summarizes typical conditions for various nucleophiles.
| Nucleophile Type | Example Nucleophile | Pyrimidine Substrate | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Nitrogen | Benzylamine | 2-Chloropyrimidine | K₂CO₃ | DMF | 100 | >90% |
| Nitrogen | Morpholine | 4,6-Dichloropyrimidine | DIPEA | EtOH | 80 | ~85% |
| Oxygen | Phenol | 2-Chloropyrimidine | NaH | THF | 65 | >95% |
| Oxygen | Methanol | 4-Chloro-2-mesylpyrimidine | NaOMe | MeOH | 25 | ~90% |
| Sulfur | Thiophenol | 2,4-Dichloropyrimidine | K₂CO₃ | Acetonitrile | 25 | >90% (at C4) |
Applications in Approved Therapeutics
The strategic importance of SNAr on pyrimidines is underscored by its use in the synthesis of numerous marketed drugs.
-
Imatinib (Gleevec®): A cornerstone of cancer therapy, the synthesis of Imatinib involves a key SNAr step where a substituted aniline displaces a chlorine atom on a pyrimidine ring.
-
Rosuvastatin (Crestor®): The synthesis of this widely prescribed statin utilizes an SNAr reaction to couple the pyrimidine core with a key side chain.
-
Voriconazole (Vfend®): This antifungal agent is synthesized using a critical SNAr reaction to build its core structure.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Insufficient temperature.2. Poorly activated substrate.3. Weak nucleophile.4. Inactive base (if required). | 1. Increase reaction temperature.2. Switch to a better leaving group (e.g., -Cl to -SO₂Me).3. For O/S nucleophiles, ensure full deprotonation with a strong base (e.g., NaH).4. Use a fresh bottle of base. |
| Multiple Products / Poor Selectivity | 1. Reaction with a di- or tri-substituted pyrimidine.2. Base acting as a nucleophile (e.g., NaOH).3. Over-reaction or side reactions at high temp. | 1. Lower the reaction temperature to exploit subtle differences in positional reactivity.2. Use a non-nucleophilic base (e.g., DIPEA, DBU).3. Monitor the reaction closely and stop it once the desired product is formed. |
| Starting Material Recovery | 1. Reaction conditions too mild.2. Deactivated nucleophile (e.g., protonated). | 1. Increase temperature or reaction time.2. Ensure sufficient base is present to deprotonate the nucleophile and scavenge acid by-product. |
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]
- Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. [Link]
- Terrier, F. (1991). Nucleophilic Aromatic Substitution. In Organic Nitro Chemistry Series. VCH Publishers. [Link]
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]
- Waring, M. J. (Ed.). (2018). Practical Medicinal Chemistry with Macrocycles. Wiley. [Link]
- Blass, B. E. (2015). Basic Principles of Drug Discovery and Development. Academic Press. [Link]
The 5-Bromopyrimidine Nucleus: A Versatile Scaffold for the Synthesis of Biologically Active Molecules
Introduction: The Privileged Status of Pyrimidines in Medicinal Chemistry
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the central scaffold of numerous FDA-approved drugs and a vast library of biologically active compounds.[1] Its prevalence stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets. Furthermore, the pyrimidine nucleus serves as a bioisosteric replacement for other aromatic systems, often conferring improved pharmacokinetic properties to drug candidates.[2] Within the extensive family of pyrimidine-based building blocks, 5-bromopyrimidine stands out as a particularly versatile and valuable starting material for the synthesis of diverse molecular architectures with significant therapeutic potential.
This comprehensive guide provides a detailed overview of the general protocols for synthesizing biologically active molecules from 5-bromopyrimidines. We will delve into the key synthetic transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and functionalization via lithiation. For each methodology, we will explore the underlying mechanistic principles, discuss critical experimental parameters, and provide detailed, field-proven protocols.
Strategic Functionalization of the 5-Bromopyrimidine Core
The bromine atom at the C5 position of the pyrimidine ring is the key to its synthetic utility. It serves as a versatile handle for the introduction of a wide array of substituents through various carbon-carbon and carbon-heteroatom bond-forming reactions. The choice of synthetic strategy is dictated by the desired target molecule and the compatibility of the functional groups on the coupling partners.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Pyrimidine Functionalization
Palladium-catalyzed cross-coupling reactions are arguably the most powerful and widely employed methods for the derivatization of 5-bromopyrimidines. These reactions offer a broad substrate scope, excellent functional group tolerance, and generally proceed with high yields and selectivity.
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between 5-bromopyrimidine and various boronic acids or esters. This reaction is instrumental in the synthesis of 5-aryl- and 5-heteroarylpyrimidines, which are common motifs in kinase inhibitors and other therapeutic agents.
Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the different steps of the catalytic cycle. The base is required to activate the boronic acid for transmetalation. The solvent system must be able to dissolve all reaction components and is often a mixture of an organic solvent and water.
Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagents and Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, DMF, or toluene)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 5-bromopyrimidine, the boronic acid, the base, and the palladium catalyst.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
The Sonogashira coupling enables the formation of a carbon-carbon bond between 5-bromopyrimidine and a terminal alkyne, yielding 5-alkynylpyrimidines.[1] This transformation is highly valuable as the resulting alkynyl group can serve as a handle for further synthetic manipulations or as a key pharmacophore in its own right.
Causality Behind Experimental Choices: The Sonogashira reaction is co-catalyzed by palladium and copper(I) salts. The palladium catalyst facilitates the oxidative addition of the 5-bromopyrimidine, while the copper(I) salt activates the terminal alkyne. An amine base is used to deprotonate the alkyne and neutralize the HBr generated during the reaction.
Detailed Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reagents and Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a dry Schlenk flask, add 5-bromopyrimidine, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
-
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of 5-aminopyrimidines from 5-bromopyrimidine and a wide range of primary and secondary amines.[3] This reaction is of paramount importance in medicinal chemistry, as the amino-pyrimidine scaffold is a key feature in many biologically active molecules.
Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which promotes the reductive elimination step of the catalytic cycle. Strong, non-nucleophilic bases are typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
Detailed Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reagents and Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, or K₃PO₄, 1.5-2.5 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.
-
Add the solvent, followed by 5-bromopyrimidine and the amine.
-
Seal the flask and heat the reaction mixture to the appropriate temperature (typically 80-120 °C).
-
Monitor the reaction's progress by LC-MS.
-
After completion, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are dominant, nucleophilic aromatic substitution (SNAr) offers an alternative pathway for the functionalization of pyrimidines, particularly when the ring is activated by electron-withdrawing groups.[4][5] In the case of 5-bromopyrimidine, the electron-deficient nature of the pyrimidine ring itself can facilitate SNAr reactions, although it is generally less reactive than pyrimidines bearing additional electron-withdrawing substituents.
Causality Behind Experimental Choices: The feasibility of an SNAr reaction on 5-bromopyrimidine depends on the nucleophilicity of the incoming nucleophile and the reaction conditions. Strong nucleophiles and elevated temperatures are often required to achieve reasonable reaction rates. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.[4]
Detailed Experimental Protocol: General Procedure for SNAr with an Amine
-
Reagents and Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Amine nucleophile (2.0-5.0 equiv)
-
Optional: Base (e.g., K₂CO₃ or Et₃N, 2.0 equiv)
-
Solvent (e.g., DMSO, NMP, or EtOH)
-
-
Procedure:
-
To a pressure tube or sealed vial, add 5-bromopyrimidine and the amine.
-
Add the solvent and, if necessary, the base.
-
Seal the vessel and heat the reaction mixture to a high temperature (e.g., 120-180 °C). Microwave irradiation can also be employed to accelerate the reaction.[6]
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction mixture and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the crude product by chromatography or recrystallization.
-
Functionalization via Lithiation
Directed ortho-metalation, or more broadly, deprotonation followed by quenching with an electrophile, is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic systems. For 5-bromopyrimidine, direct lithiation can be challenging due to the inherent reactivity of the pyrimidine ring towards strong bases. However, halogen-metal exchange offers a viable route to a 5-lithiopyrimidine intermediate, which can then be trapped with various electrophiles.
Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base at low temperatures is crucial to favor halogen-metal exchange over competing side reactions. The choice of electrophile determines the nature of the substituent introduced at the 5-position.
Detailed Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench
-
Reagents and Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Organolithium reagent (e.g., n-BuLi or t-BuLi, 1.1 equiv)
-
Electrophile (e.g., aldehyde, ketone, CO₂, or alkyl halide, 1.2 equiv)
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
-
Procedure:
-
Dissolve 5-bromopyrimidine in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add the organolithium reagent dropwise, maintaining the low temperature.
-
Stir the mixture at -78 °C for a specified time (e.g., 30-60 minutes) to allow for complete halogen-metal exchange.
-
Add the electrophile to the solution of the 5-lithiopyrimidine.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
-
Visualization of Synthetic Workflows
Caption: Key synthetic transformations of 5-bromopyrimidine.
Biologically Active Molecules Derived from 5-Bromopyrimidines
The synthetic methodologies described above have been instrumental in the discovery and development of a wide range of biologically active molecules. The 5-substituted pyrimidine scaffold is a recurring motif in compounds targeting various diseases.
| Molecule Class | Synthetic Route | Biological Activity | Example Target | Reference |
| 5-Arylpyrimidines | Suzuki-Miyaura Coupling | Anticancer | Kinase Inhibitors (e.g., Bcr-Abl) | [7] |
| 5-Arylpyrimidines | Suzuki-Miyaura Coupling | Antibacterial | Dihydropteroate synthetase | [8] |
| 5-Alkynylpyrimidines | Sonogashira Coupling | Anticancer | Tubulin Polymerization Inhibitors | [2] |
| 5-Aminopyrimidines | Buchwald-Hartwig Amination | Anticancer | Aurora Kinase Inhibitors | |
| 5-Heteroarylpyrimidines | Suzuki-Miyaura Coupling | Anticancer | Overcoming Multidrug Resistance | [3] |
| 5-Aryl-4-aminopyrimidines | SNAr & Suzuki | NHE-1 Inhibitors | Sodium-Hydrogen Exchanger-1 | [1] |
| 5-Substituted aminopyrimidines | Various | 5-HT₁ₐ Partial Agonists | Serotonin Receptor | [9] |
Conclusion
5-Bromopyrimidine is a highly valuable and versatile building block in modern medicinal chemistry. The strategic application of palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and lithiation-based functionalization provides access to a vast chemical space of 5-substituted pyrimidines. The protocols outlined in this guide serve as a robust starting point for researchers, scientists, and drug development professionals to synthesize novel, biologically active molecules with the potential to address a wide range of therapeutic needs. The continued exploration of new synthetic methodologies and the biological evaluation of the resulting compounds will undoubtedly lead to the discovery of the next generation of pyrimidine-based therapeutics.
References
- El-Ansary, A. K., & Aliaa, M. (n.d.). Design, Synthesis and Biological Evaluation of Some 5-Arylthieno[2,3-D]pyrimidines as Potential Anti-Cancer Agents. Amanote Research.
- Atwal, K. S., O'Neil, S. V., Ahmad, S., Doweyko, L., Kirby, M., Dorso, C. R., Chandrasena, G., Chen, B.-C., Zhao, R., & Zahler, R. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(18), 4796–4799.
- BenchChem. (n.d.). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.
- Dounay, A. B., Barta, N. S., Bikker, J. A., Borosky, S. A., Campbell, B. M., Crawford, T., Denny, L., Evans, L. M., Gray, D. L., Lee, P., Lenoir, E. A., & Xu, W. (2009). Synthesis and pharmacological evaluation of aminopyrimidine series of 5-HT1A partial agonists. Bioorganic & Medicinal Chemistry Letters, 19(4), 1159–1163.
- Fray, M. J., et al. (2010). Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3604-3607.
- Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry, 17(1), 332-343.
- Kondo, Y., Watanabe, R., Sakamoto, T., & Yamanaka, H. (1989). Studies on Pyrimidine Derivatives. XLI. Palladium-Catalyzed Cross-Coupling Reaction of Halopyrimidines with Aryl- and Vinyltributylstannanes. Chemical and Pharmaceutical Bulletin, 37(10), 2814-2816.
- Ahmad, O. K., Hill, M. D., & Movassaghi, M. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives. The Journal of Organic Chemistry, 74(21), 8460-8463.
- Wustrow, D., et al. (1998). Aminopyrimidines with high affinity for both serotonin and dopamine receptors. Journal of Medicinal Chemistry, 41(5), 760-771.
- Mondal, R., et al. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Research, 2025, 516643.
- Wada, A., Yamamoto, J., Hamaoka, Y., Ohki, K., Nagai, S., & Kanatomo, S. (1990). Synthesis of 5-Substituted Pyrimidines. ortho-Directed Lithiation of Pyrimidine Derivatives. Journal of Heterocyclic Chemistry, 27(6), 1831-1835.
- Bar-Eli, A., & Kasha, M. (1963). A proposed mechanism for the palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT.
- Zhuravel, M. A., et al. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3369-3373.
- Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692.
- L'Abbé, G., & Vandendriessche, A. (1989). A facile two-step synthetic approach to fluorinated and non-fluorinated 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines from readily available 5-bromo-4-(furan-2-yl)pyrimidine has been developed. Journal of Heterocyclic Chemistry, 26(1), 71-73.
- El-Ansary, A. K., & Aliaa, M. (n.d.). Design, Synthesis and Biological Evaluation of Some 5-Arylthieno[2,3-D]pyrimidines as Potential Anti-Cancer Agents. Amanote Research.
- Atwal, K. S., et al. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(18), 4796-4799.
- Dounay, A. B., et al. (2009). Synthesis and pharmacological evaluation of aminopyrimidine series of 5-HT1A partial agonists. Bioorganic & Medicinal Chemistry Letters, 19(4), 1159-1163.
- Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry, 17(1), 332-343.
- Zhuravel, M. A., et al. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3369-3373.
- Fray, M. J., et al. (2010). Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3604-3607.
- Wada, A., et al. (1990). Synthesis of 5-Substituted Pyrimidines. ortho-Directed Lithiation of Pyrimidine Derivatives. Journal of Heterocyclic Chemistry, 27(6), 1831-1835.
- Chemistry Steps. (n.d.).
- Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini Reviews in Medicinal Chemistry, 21(15), 2138-2168.
- Semantic Scholar. (n.d.). Aminopyrimidines: Recent synthetic procedures and anticancer activities.
- Anderson, R. J., et al. (2012). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 8, 529-569.
- LibreTexts Chemistry. (2025). 16.
- Morressier. (2018). Nucleophilic aromatic substitution: Using microwave chemistry.
- Beilstein Journals. (2012). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
- Organic Chemistry Portal. (2009).
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- ResearchGate. (n.d.). Bromine—Magnesium Exchange of 5-Bromo-2-picoline via an Organomagnesium Complex nBu2iPrMgLi: A New Preparation Methodology of Functionalized Picolines under Noncryogenic Conditions.
- MDPI. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.
- Xi'an Jiaotong University. (2014). Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors.
- ResearchGate. (n.d.). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles.
- Perrio, C., et al. (2007). Functionalization through lithiation of (S)-N-(1-phenylpropyl)-2-phenylquinoline-4-carboxamide. Application to the labeling with carbon-11 of NK-3 receptor antagonist SB 222200. The Journal of Organic Chemistry, 72(6), 2161-2165.
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The Strategic Incorporation of 2-(Benzyloxy)-5-bromopyrimidine in PROTAC Development: A Guide for Researchers
For Immediate Release
In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. The linker component, which connects the target protein-binding ligand (warhead) to the E3 ligase-recruiting ligand, plays a critical role in the efficacy of these heterobifunctional molecules. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of 2-(Benzyloxy)-5-bromopyrimidine as a versatile building block in the synthesis of PROTACs. This guide will delve into the rationale for its use, detailed synthetic protocols, and key considerations for its incorporation into novel protein degraders.
The Rationale for Employing this compound in PROTAC Linkers
The pyrimidine core is increasingly being explored in PROTAC linker design to enhance physicochemical properties and introduce conformational rigidity. This compound, in particular, offers a unique combination of features that make it an attractive building block for PROTAC synthesis:
-
Conformational Constraint: The pyrimidine ring introduces a degree of rigidity into the linker, which can pre-organize the PROTAC molecule into a conformation favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. This can lead to enhanced degradation efficiency.[1][2]
-
Modulation of Physicochemical Properties: The incorporation of a heterocyclic aromatic ring like pyrimidine can improve metabolic stability and other drug-like properties of the PROTAC molecule.[]
-
Synthetic Versatility: The bromine atom at the 5-position serves as a versatile synthetic handle for further functionalization. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the facile attachment of the warhead, the E3 ligase ligand, or linker extensions.[4][5][6][7][8][9]
-
Potential for Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, potentially influencing the conformation of the linker and its interactions with the target protein or E3 ligase.
-
The Role of the Benzyloxy Group: The benzyloxy group serves a dual purpose. It can act as a stable, lipophilic component of the final linker, contributing to cell permeability.[1] Alternatively, it can function as a protecting group for the 2-hydroxypyrimidine moiety, which can be deprotected in the final stages of the synthesis to reveal a more polar functional group if desired.[10][11][12][13][14]
Core Synthetic Strategies and Protocols
The incorporation of this compound into a PROTAC typically involves a multi-step synthetic sequence. The bromine atom is the primary site for linker elongation or attachment of one of the PROTAC's functional ends.
Diagram of the General Synthetic Workflow
Caption: General workflow for incorporating this compound into a PROTAC.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for creating a carbon-carbon bond between the pyrimidine core and an aryl or heteroaryl moiety, which can be part of the linker or a warhead/E3 ligase ligand precursor.
Materials:
-
This compound
-
Arylboronic acid or arylboronate ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, DMF, or toluene)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid or ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 90 | 70-90 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 100 | 75-95 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 110 | 80-98 |
Protocol 2: Sonogashira Coupling for C-C Triple Bond Formation
The Sonogashira coupling is an effective method for introducing an alkyne functionality, which can serve as a rigid linker element or a handle for subsequent "click chemistry" ligation.[4]
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) salt (e.g., CuI) (5-10 mol%)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), the palladium catalyst (0.03 eq), and the copper(I) salt (0.06 eq).
-
Purge the vessel with an inert gas.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature to 50 °C for 2-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and partition between an organic solvent and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Debenzylation of the Benzyloxy Group (Optional)
If the 2-hydroxy-pyrimidine moiety is desired in the final PROTAC, the benzyloxy group can be removed. Catalytic hydrogenation is a common and effective method.
Materials:
-
Benzyloxy-containing intermediate
-
Palladium on carbon (Pd/C, 5-10 wt%)
-
Hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate)
-
Solvent (e.g., methanol, ethanol, ethyl acetate)
Procedure:
-
Dissolve the benzyloxy-containing compound in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst.
-
Securely attach a balloon filled with hydrogen gas to the flask or add the hydrogen transfer reagent.
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of celite to remove the catalyst, washing the celite with the solvent.
-
Concentrate the filtrate to obtain the debenzylated product.
Note: Ensure proper safety precautions are taken when working with hydrogen gas and flammable catalysts.
Assembling the Final PROTAC
Following the functionalization of the this compound core and any necessary linker elongation, the final PROTAC is assembled by coupling the warhead and the E3 ligase ligand. Common ligation strategies include amide bond formation and click chemistry.
Diagram of PROTAC Assembly
Caption: Final assembly of the PROTAC molecule.
Conclusion
This compound is a valuable and versatile building block in the medicinal chemist's toolbox for the development of novel PROTACs. Its rigid core, coupled with the synthetic flexibility offered by the bromo and benzyloxy functionalities, provides a powerful platform for the rational design of potent and selective protein degraders. The protocols outlined in this guide offer a solid foundation for the successful incorporation of this strategic linker component into next-generation targeted therapeutics.
References
- Alonso, E., Ramón, D. J., & Yus, M. (1997). Naphthalene-catalyzed lithiation of benzyl ethers: a new procedure for the deprotection of O-benzyl protected alcohols. Tetrahedron, 53(42), 14355-14368.
- Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J. P. (1985).
- BenchChem. (2025). The Benzyloxy Group in PROTAC Linkers: A Technical Guide.
- Bøgevig, A., & Torssell, K. B. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 6(7), 1140-1146.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
- Hamada, S., Sumida, M., Yamazaki, R., Kobayashi, Y., & Furuta, T. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry, 88(19), 12464–12473.
- Maneiro, M., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1(5), 273-312.
- PrecisePEG. (n.d.). Linkers in PROTACs.
- Routledge. (2016).
- BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.
- BOC Sciences. (n.d.). PROTAC Linker.
- ChemPep Inc. (n.d.). Overview of PROTAC Linkers.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- The Fu Lab. (n.d.). Benzyl Protection.
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1(5), 273-312.
- Zhang, X., et al. (2019). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions.
- Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(31), E7285-E7292.
- Ciulli, A., & Crews, C. M. (2019). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation.
- Tinworth, C. P., et al. (2019). PROTAC-mediated degradation of Bruton's tyrosine kinase is inhibited by covalent binding. ACS Chemical Biology, 14(3), 342-347.
- Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design.
- Sun, X., et al. (2018). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. Journal of Medicinal Chemistry, 61(2), 532-540.
- Bond, M. J., et al. (2020). AIMP2-DX2 is a new therapeutic target for lung cancer.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.
- BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design.
- Demizu, Y., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Expert Opinion on Drug Discovery, 15(10), 1165-1176.
- Edmondson, S. D., et al. (2019). Methods to accelerate PROTAC drug discovery. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 24(9), 885-896.
- BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide for PROTAC Synthesis with Bromo-PEG5-alcohol.
- BOC Sciences. (n.d.). Linker Design & Optimization for PROTACs.
Sources
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- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 13. orgsyn.org [orgsyn.org]
- 14. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Yields in 2-(Benzyloxy)-5-bromopyrimidine Suzuki Reactions
Welcome to the technical support hub for researchers and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed to address the unique challenges encountered when using 2-(benzyloxy)-5-bromopyrimidine as a substrate. Due to the electronic nature of the pyrimidine ring and its potential to interact with the palladium catalyst, achieving high yields can be challenging. This resource provides in-depth troubleshooting guides, FAQs, and optimized protocols to help you navigate these complexities and achieve your desired synthetic outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your experimental design.
Q1: My reaction yield is low or fails completely. What are the most common initial checks?
Low yields in Suzuki couplings can often be traced back to fundamental issues with reagents or the reaction environment. A systematic check is the first step in troubleshooting.[1]
A1: Initial System Diagnostics
-
Reagent & Solvent Integrity:
-
Boronic Acid/Ester Quality: Boronic acids are susceptible to degradation, particularly protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[2][3] Consider using fresh, high-purity boronic acid or a more stable derivative like a pinacol ester or MIDA boronate, especially if the boronic acid is known to be unstable.[1][2][4]
-
Catalyst & Ligand Activity: Palladium catalysts and phosphine ligands are sensitive to oxygen.[1] Ensure they have been stored correctly under an inert atmosphere. Phosphine ligands can oxidize to phosphine oxides, rendering them ineffective.
-
Solvent & Base Purity: Use anhydrous, degassed solvents. Oxygen dissolved in the solvent is a primary culprit for catalyst deactivation.[1] Ensure the base is pure and has been stored properly to avoid hydration.
-
-
Exclusion of Atmospheric Oxygen:
-
The active Pd(0) catalyst is readily oxidized to an inactive Pd(II) species by oxygen.[5][6] It is critical to maintain an inert atmosphere.
-
Best Practice: Before adding the catalyst and solvent, seal the reaction vessel and subject it to at least three cycles of evacuating the headspace with a vacuum pump and backfilling with an inert gas (Argon or Nitrogen).[7] Solvents should be degassed by sparging with an inert gas for 15-30 minutes or by using the freeze-pump-thaw method.[6][8]
-
Q2: I'm observing a significant amount of 2-(benzyloxy)pyrimidine byproduct. What is causing this debromination and how can I stop it?
This side reaction, known as dehalogenation or hydrodehalogenation, is a common pitfall that directly consumes your starting material.
A2: Mitigating Dehalogenation
Dehalogenation occurs when the organopalladium intermediate, formed after oxidative addition, undergoes reaction with a hydride source followed by reductive elimination to produce the debrominated arene instead of the desired coupled product.[5]
Probable Causes & Solutions:
-
Hydride Sources: Amines, alcohols, or even water can sometimes act as hydride sources.
-
Slow Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the organopalladium intermediate has a longer lifetime, increasing the probability of intercepting a hydride and undergoing dehalogenation.[8]
Strategic Adjustments:
-
Optimize the Base and Solvent: If using an alcohol solvent or an amine base, consider switching to a non-protic system. A common and effective system is K₃PO₄ in a dioxane/water mixture.[9][10] While water is present, its role in promoting the formation of the active boronate often outweighs the risk, provided the rest of the system is optimized.
-
Accelerate Transmetalation: The most effective way to outcompete dehalogenation is to speed up the desired reaction pathway. This can be achieved by:
Q3: My main byproducts are from boronic acid decomposition (homocoupling) and protodeboronation. How do I stabilize my boron reagent?
The instability of the organoboron reagent is one of the most frequent causes of low yields in Suzuki-Miyaura reactions.[5]
A3: Preventing Boronic Acid Side Reactions
-
Protodeboronation: This is the protonolysis of the C-B bond, converting the boronic acid back to an arene.[2] It is often catalyzed by aqueous base and elevated temperatures.[3][12]
-
Solution: Minimize water content where possible. If the reaction is sluggish, consider using a more stable boronic acid surrogate like a neopentyl glycol or pinacol boronic ester. For particularly unstable heteroaryl boronic acids, MIDA boronates are exceptionally stable and release the boronic acid slowly under the reaction conditions, keeping its ambient concentration low and minimizing side reactions.[2][4]
-
-
Homocoupling: The formation of a biaryl product derived from two molecules of the boronic acid is typically caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) and facilitate a different catalytic cycle involving two transmetalation steps.[5][6]
Q4: The reaction is very slow and does not go to completion. How can I improve the kinetics?
For challenging substrates like electron-deficient pyrimidines, the choice of catalyst system and reaction conditions is paramount.
A4: Optimizing for Rate and Conversion
-
Catalyst and Ligand Selection: This is the most critical factor. The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation or inhibition.[6][9]
-
Recommendation: Use bulky, electron-rich phosphine ligands. These ligands accelerate the rate-limiting oxidative addition and reductive elimination steps and sterically shield the palladium center, preventing inhibitory coordination from the pyrimidine nitrogen.[6][13] Excellent starting choices include XPhos , SPhos , or other Buchwald-type biarylphosphine ligands, paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[9]
-
-
Base Selection: The base is not merely a proton scavenger; it is essential for activating the boronic acid to form a more nucleophilic boronate complex, which is required for transmetalation.[11]
-
Solvent System: The solvent must solubilize all components and can influence the reaction mechanism.[14][15]
-
Recommendation: A mixture of an ethereal solvent and water (e.g., 1,4-dioxane/water or THF/water in a 4:1 to 10:1 ratio) is a standard and highly effective system.[9][10] The water helps dissolve the inorganic base. For substrates with poor solubility, polar aprotic solvents like DMF can be used, but be aware that they can sometimes lead to different side reactions or selectivities.[14][16]
-
-
Temperature Optimization: Suzuki reactions are often run at elevated temperatures.
Troubleshooting Summary Table
| Problem | Probable Cause(s) | Recommended Solutions |
| Low/No Yield | Poor reagent quality; Oxygen contamination; Ineffective catalyst system. | Use fresh, high-purity reagents.[1] Rigorously degas all solvents and the reaction vessel.[3] Switch to a more active catalyst system (e.g., Pd₂(dba)₃/XPhos).[9] |
| Debromination | Slow transmetalation; Presence of hydride sources. | Accelerate transmetalation with a stronger base (K₃PO₄) or more active ligand.[8] Use anhydrous, non-protic solvents if possible. |
| Protodeboronation | Unstable boronic acid; Excess water; Harsh basic conditions. | Use a more stable boronic ester (pinacol, MIDA).[2][4] Minimize water in the reaction. |
| Homocoupling | Oxygen in the reaction mixture. | Improve degassing protocol (e.g., use freeze-pump-thaw cycles).[5][6] |
| Sluggish Reaction | Catalyst inhibition/deactivation; Insufficient base strength; Low temperature. | Use bulky, electron-rich ligands (XPhos, SPhos).[6][9] Screen stronger bases (K₃PO₄, Cs₂CO₃).[11] Screen temperatures from 80-110 °C.[9] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a challenging Suzuki coupling partner? A: There are two main reasons. First, the pyrimidine ring is electron-deficient, which generally makes oxidative addition of the palladium catalyst easier but can slow down other steps in the catalytic cycle. Second, and more importantly, the lone pairs on the ring nitrogens can coordinate to the palladium catalyst, forming off-cycle, inactive complexes that sequester the catalyst and stall the reaction.[6][9] This makes the choice of a sterically bulky ligand, which can prevent this unwanted coordination, particularly crucial.
Q2: What is a reliable, all-around starting catalyst system for this substrate? A: A robust starting point would be a combination of a palladium(0) precursor like Pd₂(dba)₃ (1-2 mol%) and a bulky, electron-rich biarylphosphine ligand like XPhos or SPhos (2-4 mol%).[9] This type of system is well-documented to be effective for challenging heteroaryl halides.
Q3: What is the specific role of water in a dioxane/water solvent system? A: Water plays a dual role. Its primary beneficial role is to dissolve the inorganic base (like K₂CO₃ or K₃PO₄), which is often poorly soluble in pure organic solvents. This ensures the base is available to activate the boronic acid. It is also believed to facilitate the formation of the [RB(OH)₃]⁻ species, which is highly active in the transmetalation step.[18] However, excessive water can promote the undesired side reaction of protodeboronation.[3]
Q4: Can I use microwave heating for this reaction? A: Yes, microwave irradiation is an excellent tool for optimizing Suzuki reactions. It allows for rapid and efficient heating to a precise temperature, which can significantly reduce reaction times from hours to minutes and often improve yields by minimizing the formation of thermal degradation byproducts.[9][17] It is highly recommended to perform an initial thermal screen in the microwave to quickly identify the optimal temperature.
Visualized Workflows and Mechanisms
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.
Experimental Protocols
Protocol 1: Standard Starting Conditions
This protocol provides a general starting point that can be adapted for various arylboronic acids.
| Parameter | Condition | Notes |
| Aryl Halide | This compound | 1.0 equiv |
| Boronic Acid | Arylboronic Acid | 1.2 - 1.5 equiv |
| Catalyst | Pd(PPh₃)₄ | 5 mol % |
| Base | K₂CO₃ (or Na₂CO₃) | 2.0 - 3.0 equiv |
| Solvent | 1,4-Dioxane / H₂O | 4:1 v/v |
| Temperature | 90 - 100 °C | |
| Time | 12 - 24 hours | Monitor by TLC/LC-MS |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).[19]
-
Seal the flask with a septum, then evacuate the atmosphere and backfill with Argon or Nitrogen. Repeat this cycle three times.[20]
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 equiv).[19]
-
Add the degassed 1,4-dioxane and water solvent mixture via syringe.[20]
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[19]
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7] Purify the crude product by column chromatography.
Protocol 2: Optimized Conditions for Challenging Couplings
This protocol incorporates troubleshooting best practices for higher yields and reliability.
| Parameter | Condition | Notes |
| Aryl Halide | This compound | 1.0 equiv |
| Boron Reagent | Arylboronic Acid Pinacol Ester | 1.2 equiv |
| Catalyst | Pd₂(dba)₃ | 2 mol % |
| Ligand | SPhos (or XPhos) | 4 mol % |
| Base | K₃PO₄ | 2.0 - 3.0 equiv |
| Solvent | Toluene / H₂O | 10:1 v/v |
| Temperature | 100 - 110 °C | |
| Time | 4 - 16 hours | Monitor by TLC/LC-MS |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid pinacol ester (1.2 equiv), K₃PO₄ (2.0 equiv, finely ground), Pd₂(dba)₃ (0.02 equiv), and SPhos (0.04 equiv).[8]
-
Seal the flask, then perform at least three vacuum/backfill cycles with Argon.
-
Add the degassed toluene and water via syringe. The mixture should be thoroughly degassed again by bubbling Argon through the solution for 10-15 minutes.[8]
-
Heat the reaction mixture to 100 °C with vigorous stirring.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Perform an aqueous workup as described in Protocol 1 and purify by column chromatography.
References
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
- Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine - Benchchem. (URL: )
- Protodeboron
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. (URL: [Link])
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. (URL: [Link])
- Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (URL: [Link])
- Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings - Benchchem. (URL: )
- A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine - Benchchem. (URL: )
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchG
- Optimizing Suzuki Coupling Reactions - CovaSyn. (URL: [Link])
- Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery - Benchchem. (URL: )
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromopyrimidine - Benchchem. (URL: )
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
- THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchG
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchG
- Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine - Benchchem. (URL: )
- Effect of solvent on the Suzuki reaction a .
- how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem. (URL: )
- Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchG
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (URL: [Link])
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. (URL: [Link])
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (URL: [Link])
- Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids | Request PDF - ResearchG
- The Suzuki Reaction - Andrew G Myers Research Group. (URL: [Link])
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). (URL: [Link])
- Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine - Benchchem. (URL: )
- A Comparative Study of Catalysts for Suzuki Coupling with 5-Bromophthalide: A Guide for Researchers - Benchchem. (URL: )
- Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchG
- How can I solve my problem with Suzuki coupling?
- Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews. (URL: [Link])
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. (URL: [Link])
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (URL: [Link])
- Low yield in Suzuki coupling with (4-Bromo-2,5-dimethoxyphenyl)boronic acid - Benchchem. (URL: )
- Optimization of the Suzuki coupling reaction.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Why can't I achieve good yields for this Suzuki reaction?
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (URL: [Link])
- Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - NIH. (URL: [Link])
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 18. reddit.com [reddit.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reactions with 2-(Benzyloxy)-5-bromopyrimidine
Welcome to the technical support resource for optimizing chemical reactions involving 2-(benzyloxy)-5-bromopyrimidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) related to the selection of bases and solvents. As a key building block in medicinal chemistry, particularly for kinase inhibitors, mastering its reactivity is crucial for success.[1][2]
This document provides not just protocols, but the underlying chemical principles to empower you to make informed decisions, troubleshoot effectively, and optimize your reaction outcomes.
Core Principles: The Decisive Role of Base and Solvent
The success of any reaction involving this compound, especially palladium-catalyzed cross-couplings, hinges on the judicious selection of the base and solvent. These are not merely reaction media but active participants that dictate reaction kinetics, mechanism, and selectivity.
The Function of the Base in Catalytic Cycles
In palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, the base performs several critical functions:
-
Activation of Precursors: In Suzuki couplings, the base is essential for the transmetalation step, forming a more nucleophilic boronate species from the boronic acid.
-
Neutralization: It neutralizes the acidic byproducts generated during the catalytic cycle, preventing catalyst deactivation.
-
Amine Deprotonation: In Buchwald-Hartwig reactions, the base deprotonates the amine nucleophile (or the palladium-amine complex) to facilitate the C-N bond-forming reductive elimination step.[3]
The choice between an inorganic and an organic base often depends on solubility, substrate stability, and the specific reaction being performed. Strong, non-nucleophilic bases are often preferred, but their strength must be balanced against the potential for substrate or product degradation.[4]
Table 1: Common Bases and Their Properties
| Base | pKₐ of Conjugate Acid | Type | Common Solvents | Key Considerations |
| Sodium tert-butoxide (NaOtBu) | ~19 | Strong, Inorganic | THF, Dioxane, Toluene | Highly effective but can promote side reactions with base-sensitive functional groups.[4] |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | Weak, Inorganic | Dioxane, THF, DMF, Toluene | Good solubility in organic solvents compared to other carbonates; often a mild and effective choice.[4] |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Weak, Inorganic | DMF, Acetonitrile, Water/Organic Mixtures | Standard for many Suzuki couplings; less soluble in purely organic solvents.[5] |
| Potassium Phosphate (K₃PO₄) | ~12.3 | Weak, Inorganic | Dioxane, Toluene | A versatile and moderately strong base, often used when carbonates are ineffective. |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | ~13.5 | Strong, Organic (Non-nucleophilic) | Toluene, THF, Acetonitrile | Soluble in organic media, avoiding heterogeneity issues. Can sometimes inhibit the catalyst.[6][7] |
The Influence of the Solvent
The solvent's primary role is to dissolve reactants, but its properties—polarity, proticity, and coordinating ability—profoundly influence reaction pathways.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are excellent at dissolving polar and ionic species. They accelerate SNAr reactions by solvating the cation but leaving the anion relatively "bare" and highly reactive.[8][9][10]
-
Ethereal Solvents (e.g., THF, Dioxane): These are workhorse solvents for cross-coupling. Their ability to coordinate weakly to metal centers can be crucial for stabilizing catalytic intermediates.
-
Aromatic Hydrocarbons (e.g., Toluene): Non-polar and high-boiling, toluene is ideal for reactions requiring elevated temperatures.
-
Protic Solvents (e.g., Alcohols, Water): While essential for some Suzuki reactions to facilitate the dissolution of inorganic bases, protic solvents can significantly slow down reactions involving anionic nucleophiles by stabilizing them through hydrogen bonding.[11]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common challenges encountered when working with this compound.
Q1: I'm starting a Suzuki-Miyaura coupling. What are the best initial base and solvent conditions to try?
A1: For a robust starting point in a Suzuki-Miyaura coupling, a combination of a weak inorganic base and a solvent system that can accommodate both organic and inorganic components is recommended.
Recommended Starting Conditions:
-
Base: K₂CO₃ (2 equivalents) or Cs₂CO₃ (2 equivalents).
-
Solvent: A mixture like Dioxane/Water (e.g., 4:1) or Toluene/Water. The water helps dissolve the carbonate base, while the organic solvent dissolves the substrate and boronic acid.
-
Rationale: This combination is well-precedented and generally provides good yields without being overly harsh.[5][12] The use of a weak base minimizes the risk of side reactions like decomposition of the boronic acid or undesired hydrolysis.
If this initial screen fails, consider moving to a stronger base like K₃PO₄ or using a fully organic system with a more soluble base like Cs₂CO₃ in anhydrous dioxane.
Q2: My Buchwald-Hartwig amination is giving a low yield. How can I use the base and solvent to improve it?
A2: Low yields in Buchwald-Hartwig aminations are frequently traced back to an inappropriate base/solvent combination or an inefficient catalytic system. The base is particularly crucial as its strength can dictate the rate-limiting step.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.
Detailed Steps:
-
Increase Base Strength: If you are using a weak base like Cs₂CO₃, the deprotonation of the amine may be too slow. Switching to a strong base like Sodium tert-butoxide (NaOtBu) is the most common and effective first step.[4]
-
Change the Solvent: The reaction solvent must effectively dissolve all components. If you are using a strong, inorganic base like NaOtBu, a non-polar solvent like toluene or dioxane is standard. For challenging substrates, sometimes a more polar solvent can improve outcomes.
-
Consider Base Solubility: In scale-up situations, the poor solubility and high density of inorganic bases can cause them to settle, leading to poor mixing and inconsistent results.[4] Switching to a soluble organic base like DBU or ensuring vigorous agitation can mitigate this. However, be aware that organic bases can sometimes inhibit the catalyst.[6][7]
Q3: I am observing significant debromination or debenzylation as side products. What conditions are causing this and how can they be prevented?
A3: Both debromination and debenzylation are common pitfalls. Their occurrence is highly dependent on the reaction conditions.
For Debromination (leading to 2-benzyloxypyrimidine):
-
Cause: This side reaction often occurs when the catalytic cycle is slow or when certain palladium-hydride species are formed, which can reductively cleave the C-Br bond. It can be exacerbated by high temperatures and certain ligands.
-
Solution:
-
Lower the Reaction Temperature: Run the reaction at the lowest temperature that still affords a reasonable reaction rate (e.g., 80-90 °C instead of >100 °C).
-
Change the Ligand: Switch to a more electron-rich and bulky ligand (e.g., XPhos, RuPhos), which can promote faster oxidative addition and reductive elimination, outcompeting the debromination pathway.
-
Use a Weaker Base: Sometimes, very strong bases can promote side reactions. If using NaOtBu, consider switching to K₃PO₄.
-
For Debenzylation (leading to 5-bromo-2-pyrimidinone):
-
Cause: The benzyl ether is susceptible to cleavage, particularly under hydrogenolysis conditions (H₂ gas with a Pd catalyst).[13] While you are not adding H₂ directly, hydrogen can be generated in situ from solvent or other reagents under certain catalytic conditions. It can also be cleaved by strong Lewis acids.
-
Solution:
-
Avoid Alcoholic Solvents: Solvents like methanol or ethanol can be hydrogen sources. Stick to aprotic solvents like dioxane, toluene, or DMF.
-
Scrupulous Inert Atmosphere: Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon) to prevent oxidative processes that could lead to catalyst decomposition and side reactions.
-
Use a Milder Base: Extremely strong bases can, in some cases, facilitate elimination or decomposition pathways.
-
Q4: Can I perform a direct nucleophilic aromatic substitution (SNAr) on this molecule? What are the optimal conditions?
A4: Yes, the bromine at the C5 position of the pyrimidine ring is activated towards nucleophilic attack, making SNAr a viable strategy, although less common than cross-coupling for C-C or C-N bond formation. The choice of solvent is paramount for this reaction.
-
Optimal Solvents: Use a polar aprotic solvent like DMSO or DMF . These solvents dramatically accelerate SNAr reactions involving anionic nucleophiles compared to protic solvents.[8][10]
-
Optimal Bases: A strong, non-nucleophilic base is needed to deprotonate the incoming nucleophile (e.g., an alcohol or amine). Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) are excellent choices.
-
Example Reaction: To synthesize an ether via SNAr, you could react this compound with an alcohol (R-OH) using KOtBu as the base in DMSO at elevated temperatures.
Caption: SNAr mechanism and the critical effect of solvent choice.
Experimental Protocols
The following are generalized, robust starting protocols. Optimization of temperature, reaction time, and reactant stoichiometry is often necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vial, add this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂ , 2-5 mol%).
-
Add the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Add the degassed solvent (e.g., 4:1 Dioxane:Water) via syringe to achieve a concentration of approximately 0.1 M.
-
Place the reaction mixture in a preheated oil bath at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To a glovebox or an oven-dried vial under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 eq.).
-
Add this compound (1.0 eq.) and the amine nucleophile (1.2 eq.).
-
Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) to achieve a concentration of 0.1-0.2 M.
-
Seal the vial tightly and place it in a preheated oil bath at 90-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations.
- Solvent effects and mechanism for a nucleophilic aromatic substitution
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.osti.gov. [Link]
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
- Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simul
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.NIH. [Link]
- Solvent Effects in Nucleophilic Substitution.Chemistry LibreTexts. [Link]
- Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases.DSpace@MIT. [Link]
- Pd-Catalyzed Cross Coupling Reactions.Chemistry LibreTexts. [Link]
- Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.
- Optimising a Buchwald-Hartwig amination using the ChemSpeed.University of Nottingham. [Link]
- Optimizing Suzuki Coupling Reactions.CovaSyn. [Link]
- Optimization of the reaction conditions for the Buchwald-Hartwig...
- Optimisation of Buchwald-Hartwig amination under biocatalyst conditions.
- This compound | C11H9BrN2O | CID 42553055.PubChem. [Link]
- Condition Optimization for Buchwald-Hartwig Reactions.YouTube. [Link]
- Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.NIH. [Link]
- Suzuki-Miyaura cross-coupling optimization enabled by autom
- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.Reaction Chemistry & Engineering (RSC Publishing). [Link]
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- Purine and Pyrimidine Nucleotide Synthesis and Metabolism.PMC - NIH. [Link]
- Synthesis of (R)-2-(Benzyloxy)
- Acid-Base Reactions in Benzene and Other Organic Solvents: Behavior of Bromphthalein Magenta with Different Classes of.
- 2,4-Bis(benzyloxy)-5-bromopyrimidine | C18H15BrN2O2 | CID 256039.PubChem. [Link]
- How can I deprotect the benzyl group in 6-(benzyloxy)chroman?
- 2-Benzyloxy-5-bromopyrimidine, min 97%, 1 gram.CP Lab Safety. [Link]
Sources
- 1. 2-BENZYLOXY-5-BROMO-PYRIMIDINE | 742058-39-5 [chemicalbook.com]
- 2. 2-BENZYLOXY-5-BROMO-PYRIMIDINE | 742058-39-5 [amp.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(Benzyloxy)-5-bromopyrimidine Derivatives by Column Chromatography
Welcome to the dedicated technical support center for the chromatographic purification of 2-(benzyloxy)-5-bromopyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating these valuable intermediates. Here, we distill field-proven experience and fundamental chromatographic principles into a practical resource to help you overcome common purification challenges, optimize your separations, and ensure the integrity of your final compound.
Introduction: The Challenge at Hand
The purification of this compound derivatives presents a unique set of challenges. The pyrimidine core, a key heterocycle in numerous pharmaceutical agents, can interact strongly with stationary phases. The presence of a bromine atom increases the molecule's polarity and molecular weight, while the benzyloxy group introduces a degree of lipophilicity and potential for specific interactions. Furthermore, the benzyloxy group, a common protecting group, can be labile under certain conditions, particularly acidic environments which are characteristic of standard silica gel.[1][2][3]
This guide provides a structured approach to troubleshooting and optimizing the column chromatography of these specific derivatives.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses the most frequently encountered issues during the column chromatography of this compound derivatives. Each problem is followed by a diagnostic workflow and actionable solutions.
Problem 1: Poor Separation of the Desired Product from Impurities
You observe co-elution or significant overlap between your product peak and those of impurities, as indicated by TLC or HPLC analysis of the collected fractions.
Potential Causes & Diagnostic Steps:
-
Inadequate Solvent System Selection: The polarity of your eluent may not be optimal for resolving the components of your mixture.
-
Diagnostic: Review your initial Thin Layer Chromatography (TLC) analysis. An ideal Rf value for the target compound on a TLC plate is between 0.25 and 0.35 to ensure good separation on a column.[4] If the spots are too close together, your solvent system lacks the necessary selectivity.
-
-
Improper Column Packing: A poorly packed column can lead to channeling, where the solvent and sample flow unevenly through the stationary phase, resulting in broad peaks and poor separation.[5][6]
-
Diagnostic: Visually inspect your packed column. Do you see any cracks, air bubbles, or uneven surfaces? These are all signs of a poorly packed column.
-
-
Column Overloading: Exceeding the capacity of your column will inevitably lead to poor separation.
-
Diagnostic: What is the ratio of your crude sample weight to the weight of the stationary phase? A general rule of thumb is a 1:20 to 1:50 ratio for difficult separations.[7]
-
Solutions:
-
Optimize the Eluent System:
-
Systematic TLC Analysis: Before running a column, perform a thorough TLC analysis with a range of solvent systems. A common starting point for compounds of intermediate polarity is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate.[8]
-
Fine-Tuning Polarity: If separation is poor, try incrementally adjusting the ratio of your solvents. Small changes can have a significant impact on resolution.
-
Introducing a Third Solvent: For particularly challenging separations, the addition of a small amount of a third solvent (e.g., dichloromethane or a trace of methanol) can modulate the polarity and improve selectivity.
-
-
Employ Gradient Elution:
-
Start with a low-polarity mobile phase to allow the non-polar impurities to elute.[9]
-
Gradually increase the polarity of the mobile phase over the course of the separation to elute your product and then any more polar impurities. This technique often yields sharper peaks and better resolution than isocratic (constant solvent composition) elution.
-
-
Ensure Proper Column Packing:
-
Correct Sample Loading:
-
Dry Loading: If your compound is not very soluble in the initial eluent, it is best to pre-adsorb it onto a small amount of silica gel.[9] This is done by dissolving the crude product in a suitable solvent, adding a small amount of silica, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column. This technique results in a more concentrated starting band and improved separation.
-
Problem 2: Low or No Recovery of the Product
You've run the entire column, and analysis of the fractions shows a very low yield or complete absence of your desired this compound derivative.
Potential Causes & Diagnostic Steps:
-
Compound Degradation on the Stationary Phase: Silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds.[11][12] The benzyloxy group can be susceptible to cleavage under acidic conditions.
-
Diagnostic: Perform a 2D TLC. Spot your crude mixture in one corner of a TLC plate, run it in your chosen eluent, then rotate the plate 90 degrees and run it again in the same eluent. If you see spots that are not on the diagonal, it indicates that your compound is degrading on the silica.[8]
-
-
Irreversible Adsorption: Highly polar compounds can bind very strongly to the stationary phase and may not elute with the chosen solvent system.
-
Diagnostic: After your column run, try flushing the column with a very polar solvent, such as 100% methanol or a mixture of methanol and a few drops of acetic acid.[13] Analyze this "methanol purge" to see if your compound is present.
-
Solutions:
-
Deactivate the Silica Gel:
-
Consider an Alternative Stationary Phase:
-
Alumina: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.[12]
-
Reversed-Phase Silica: In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase is used. This can be an excellent option for purifying polar compounds that interact too strongly with normal-phase silica.[12]
-
-
Ensure Complete Elution:
-
If you suspect your compound is still on the column, gradually increase the polarity of your eluent to a much higher level at the end of the run to wash everything off the column.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound derivatives?
A good starting point is a mixture of hexanes and ethyl acetate. The presence of the pyrimidine ring and the bromine atom lends polarity, while the benzyl group adds non-polar character. Begin with a ratio like 9:1 (Hexanes:Ethyl Acetate) and gradually increase the proportion of ethyl acetate in subsequent TLC trials until you achieve an Rf value of 0.25-0.35 for your product.[4]
Q2: How can I visualize my compound on a TLC plate if it's not UV-active?
While most pyrimidine derivatives are UV-active, if you are working with a derivative that is not, or if you need a secondary visualization method, you can use a potassium permanganate stain. This stain is effective for a wide range of organic compounds.
Q3: My compound is streaking on the TLC plate. What does this mean and how can I fix it?
Streaking is often a sign of overloading the TLC plate or that the compound is interacting too strongly with the stationary phase. It can also indicate the presence of very polar impurities. Try spotting a more dilute solution on the TLC plate. If streaking persists, it may be due to the acidic nature of the silica. Adding a small amount of triethylamine or acetic acid to your eluent can often resolve this issue by ensuring your compound is in a single protonation state.[13]
Q4: Is it better to use a long, thin column or a short, wide column?
For difficult separations of compounds with similar polarities, a longer, thinner column will provide better resolution.[5] A shorter, wider column is suitable for easier separations of larger quantities of material.
Experimental Protocols
Protocol 1: Standard Column Packing (Slurry Method)
-
Select an appropriately sized column based on the amount of crude material to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand on top of the plug.
-
In a separate beaker, mix your silica gel with your initial, least polar eluent to form a slurry.
-
Pour the slurry into the column.
-
Gently tap the side of the column to help the silica settle evenly.
-
Open the stopcock and allow some of the solvent to drain, which will help to compact the silica bed.
-
Apply gentle, steady air pressure to the top of the column to further compact the stationary phase until the top of the silica bed is flat and stable.
-
Add another thin layer of sand on top of the silica bed to prevent it from being disturbed during sample and eluent addition.
Protocol 2: Dry Loading a Sample
-
Dissolve your crude this compound derivative in a minimal amount of a low-boiling point solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (typically 1-2 times the weight of your crude product) to this solution.
-
Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.
-
Gently tap the column to ensure the sample forms an even layer.
-
Add a protective layer of sand on top of the sample.
-
Slowly add your initial eluent to the column, being careful not to disturb the top layer.
Visualizing the Workflow
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Purification of 2-(Furan-2-yl)
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Purification of 2,4,6-Substituted Pyrimidine Products.
- BenchChem. (2025). Removal of benzyl protecting groups without affecting other functionalities.
- Chemistry For Everyone. (2025).
- Chemistry For Everyone. (2025).
- University of Rochester, Department of Chemistry.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices.
- Chrom Tech, Inc. (2024).
- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
- Common Organic Chemistry. Benzyl Protection.
- University of Rochester, Department of Chemistry.
- Reddit. (2016).
- University of Guelph, Department of Chemistry.
- University of Rochester, Department of Chemistry.
- University of Rochester, Department of Chemistry.
Sources
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- 2. Benzyl Ethers [organic-chemistry.org]
- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 5. youtube.com [youtube.com]
- 6. chromtech.com [chromtech.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Purification [chem.rochester.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Chromatography [chem.rochester.edu]
- 12. Chromatography [chem.rochester.edu]
- 13. reddit.com [reddit.com]
- 14. Chromatography [chem.rochester.edu]
Troubleshooting low conversion rates in 2-(Benzyloxy)-5-bromopyrimidine synthesis
Welcome to the technical support center for the synthesis of 2-(Benzyloxy)-5-bromopyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important intermediate. Here, we address common challenges, particularly low conversion rates, and provide in-depth, field-proven insights to help you optimize your experimental outcomes. Our approach is grounded in mechanistic principles to not only solve immediate issues but also to empower you with the knowledge to proactively enhance your synthetic strategies.
Troubleshooting Guide: Low Conversion Rates & Impurities
Low conversion rates in the synthesis of this compound can be a significant impediment to research and development timelines. This guide provides a structured approach to diagnosing and resolving these issues.
Q1: My reaction shows a low yield of the desired this compound, and TLC analysis indicates a significant amount of unreacted 5-bromo-2-chloropyrimidine. What are the likely causes and how can I improve the conversion?
A1: This is a common issue and often points to suboptimal reaction conditions that fail to drive the nucleophilic aromatic substitution (SNAr) to completion. Let's break down the potential causes and solutions.
Root Cause Analysis:
-
Insufficient Base Strength or Stoichiometry: The reaction requires a base to deprotonate the benzyl alcohol, forming the more nucleophilic benzoxide anion. If the base is not strong enough or used in insufficient quantity, the concentration of the active nucleophile will be low, leading to a sluggish reaction.
-
Reaction Time and Temperature: SNAr reactions on electron-deficient rings like pyrimidine are generally favorable, but the specific kinetics can be influenced by temperature. Room temperature might not be sufficient to achieve a reasonable reaction rate.
-
Moisture Contamination: The presence of water in the reaction mixture can lead to the hydrolysis of the starting material, 5-bromo-2-chloropyrimidine, to form 5-bromo-2-hydroxypyrimidine. This byproduct is unreactive towards benzylation under these conditions and represents a loss of your starting material.
Troubleshooting Steps:
-
Choice and Quantity of Base:
-
Potassium tert-butoxide (t-BuOK): A strong, non-nucleophilic base that is effective in generating the benzoxide anion. Use at least 1.5 equivalents to ensure complete deprotonation of benzyl alcohol.[1]
-
Cesium carbonate (Cs₂CO₃): A milder inorganic base that has been shown to be effective, often leading to cleaner reactions.[2] It is less hygroscopic than other alkali metal carbonates. Use at least 2.0 equivalents.
-
Sodium Hydride (NaH): A very strong base that irreversibly deprotonates the alcohol. Requires careful handling due to its reactivity with moisture and air.
-
-
Optimizing Reaction Conditions:
-
Temperature: If the reaction is sluggish at room temperature, consider gentle heating to 40-50 °C. Monitor the reaction progress by TLC to avoid the formation of degradation products at higher temperatures.
-
Reaction Time: Extend the reaction time and monitor by TLC until the starting material is consumed. Typical reaction times can range from 2 to 12 hours.
-
-
Ensuring Anhydrous Conditions:
-
Dry all glassware in an oven before use.
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended.
-
Handle hygroscopic bases like potassium tert-butoxide in a glovebox or under an inert atmosphere.
-
Experimental Protocol: Optimized Synthesis of this compound
This protocol is designed to be a self-validating system for achieving high conversion rates.
-
Preparation:
-
To an oven-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-chloropyrimidine (1.0 eq).
-
Dissolve the starting material in anhydrous dimethylformamide (DMF) or a 1:1 mixture of anhydrous acetonitrile (CH₃CN) and DMF.[2]
-
-
Addition of Reagents:
-
Add benzyl alcohol (1.1 eq) to the solution.
-
In a separate flask, prepare a solution or slurry of the base (e.g., Cs₂CO₃, 2.0 eq) in the reaction solvent and add it portion-wise to the reaction mixture. Alternatively, for a stronger base like potassium tert-butoxide (1.5 eq), add it slowly as a solid, ensuring the temperature does not rise significantly.[1]
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C).
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The product, this compound, should have a different Rf value than the starting material, 5-bromo-2-chloropyrimidine.
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound.[2]
-
Q2: My TLC plate shows multiple spots, including one that I suspect is 5-bromo-2-hydroxypyrimidine. How can I confirm this and prevent its formation?
A2: The formation of 5-bromo-2-hydroxypyrimidine is a classic sign of moisture contamination.
Confirmation:
-
Co-spotting on TLC: Spot your reaction mixture alongside a known standard of 5-bromo-2-hydroxypyrimidine (if available). If the spots have the same Rf value, it is highly likely that this impurity is present.
-
1H NMR Spectroscopy: The 1H NMR spectrum of 5-bromo-2-hydroxypyrimidine will show characteristic signals for the pyrimidine protons, but will lack the signals for the benzylic protons (a singlet around 5.5 ppm) and the phenyl protons of the benzyl group. The presence of a broad singlet corresponding to the hydroxyl proton may also be observed.
Prevention:
-
Strict Anhydrous Technique: As detailed in A1, the rigorous exclusion of water is paramount. Use freshly opened bottles of anhydrous solvents and properly dried glassware.
-
Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere will prevent atmospheric moisture from entering the reaction vessel.
Q3: I am using potassium tert-butoxide as a base and observe some charring or the formation of dark-colored impurities. What could be the cause?
A3: While potassium tert-butoxide is an effective base, its high reactivity can sometimes lead to side reactions, especially if the reaction temperature is not well-controlled.
Potential Causes:
-
Localized Overheating: The addition of a strong base can be exothermic. If added too quickly, it can cause localized heating, leading to the degradation of starting materials or the product.
-
Reaction with Solvent: At elevated temperatures, strong bases can react with solvents like DMF.
Mitigation Strategies:
-
Controlled Addition of Base: Add the potassium tert-butoxide in small portions or as a solution in an anhydrous solvent to better manage the exotherm.
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize degradation.
-
Alternative Base: Consider switching to a milder base like cesium carbonate, which often results in cleaner reactions.[2]
Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism for this synthesis?
A: The synthesis of this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-deficient nature of the pyrimidine ring, due to the two electronegative nitrogen atoms, makes it susceptible to attack by nucleophiles. The reaction is initiated by the deprotonation of benzyl alcohol by a base to form the more potent benzoxide nucleophile. This anion then attacks the C2 position of the 5-bromo-2-chloropyrimidine, which is activated towards nucleophilic attack. The chloride ion is subsequently eliminated as a leaving group to yield the final product.
Q: Why is the reaction regioselective for the C2 position?
A: The C2 position of the pyrimidine ring is more electron-deficient and thus more electrophilic than other positions. This is due to the inductive electron-withdrawing effect of the two adjacent nitrogen atoms. Nucleophilic attack at C2 allows for the formation of a resonance-stabilized intermediate (a Meisenheimer-like complex) where the negative charge can be delocalized onto the electronegative nitrogen atoms, making this pathway more favorable.
Q: Can I use other benzyl-protecting groups?
A: Yes, this reaction is generally applicable to other substituted benzyl alcohols. The electronic nature of the substituents on the benzyl ring may influence the nucleophilicity of the corresponding benzoxide and thus the reaction rate, but the general protocol should be adaptable.
Q: What is the role of the polar aprotic solvent?
A: Polar aprotic solvents like DMF and acetonitrile are crucial for SNAr reactions.[3][4][5][6][7] They are polar enough to dissolve the ionic starting materials (the benzoxide salt) but do not strongly solvate the anionic nucleophile through hydrogen bonding. This leaves the nucleophile "naked" and more reactive, thereby accelerating the rate of the SNAr reaction.[3][6]
Data Summary
| Base | Solvent | Temperature | Typical Yield | Reference |
| Potassium tert-butoxide | DMF | Room Temperature | ~51% | [1] |
| Cesium carbonate | CH₃CN/DMF (1:1) | Room Temperature | Not specified, but effective | [2] |
Visualizing the Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low conversion rates.
Reaction Mechanism
Caption: The SNAr mechanism for the synthesis of this compound.
References
- The Royal Society of Chemistry. (2011). Supplementary Information for Medicinal Chemistry Communications.
- Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
- Quora. (2017). Why do polar aprotic solvent favour SN2 reactions generally?.
- PubMed. (2013). One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles.
- Reddit. (2015). Why do polar, aprotic solvents favour SN2 pathways over SN1?.
- Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2.
- WordPress. (2025). SNAr Reaction in Other Common Molecular Solvents.
Sources
- 1. 2-BENZYLOXY-5-BROMO-PYRIMIDINE | 742058-39-5 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
Preventing homocoupling in palladium-catalyzed reactions of 2-(Benzyloxy)-5-bromopyrimidine
Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when working with substrates like 2-(benzyloxy)-5-bromopyrimidine, with a primary focus on preventing the formation of homocoupling byproducts.
Introduction
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The functionalization of pyrimidine cores is a common strategy in the development of new therapeutic agents.[1] However, these reactions are not without their challenges. One of the most persistent and frustrating side reactions is homocoupling, which can significantly reduce the yield of the desired product and complicate purification. This guide will provide a detailed, evidence-based approach to understanding and mitigating homocoupling in your reactions involving this compound and related substrates.
Troubleshooting Guide: Minimizing Homocoupling
This section is formatted as a series of questions and answers to directly address common problems encountered in the lab.
Question 1: I am observing a significant amount of homocoupling of my boronic acid reagent. What is the primary cause and how can I prevent it?
Answer:
Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling and is primarily driven by two mechanisms: oxygen-mediated coupling and palladium(II)-catalyzed coupling.[2]
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in your reaction mixture can lead to the oxidative homocoupling of the boronic acid. Oxygen can also oxidize the active Pd(0) catalyst to Pd(II), which then promotes the undesired coupling.[2]
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. This reduction can be partially effected by the boronic acid, leading to its homocoupling.[2][3]
Solutions:
-
Rigorous Degassing: It is crucial to remove dissolved oxygen from your solvents and the reaction vessel. This can be achieved by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using the freeze-pump-thaw method (three cycles are recommended).[4] Maintaining a positive pressure of an inert gas throughout the reaction is also essential.[5]
-
Choice of Palladium Source: Whenever possible, use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[6] This eliminates the need for in-situ reduction of a Pd(II) species by the boronic acid, thus minimizing this pathway for homocoupling.[2] Modern palladium precatalysts, like the Buchwald G3 and G4 precatalysts, are designed for clean and efficient generation of the active Pd(0) catalyst and are highly effective at minimizing side reactions.[2]
-
Addition of a Mild Reducing Agent: In cases where a Pd(II) precatalyst is used, the addition of a mild reducing agent, such as potassium formate, can help to suppress homocoupling by minimizing the concentration of free Pd(II) in the reaction mixture.[5]
Question 2: My reaction with this compound is sluggish and I'm still getting homocoupling byproducts. How can I improve the rate of the desired cross-coupling reaction?
Answer:
The pyrimidine ring is electron-deficient, which can affect the kinetics of the cross-coupling reaction. When the desired reaction is slow, side reactions like homocoupling have more time to occur. The key is to select a catalytic system that promotes the desired oxidative addition and reductive elimination steps over the pathways leading to homocoupling.
Solutions:
-
Ligand Selection: The choice of ligand is critical. For electron-deficient substrates like your bromopyrimidine, bulky, electron-rich phosphine ligands are highly recommended.[4] Ligands such as SPhos, XPhos, and other Buchwald-type ligands can accelerate the rate-determining oxidative addition and the final reductive elimination step, outcompeting the homocoupling pathways.[2][7] The steric bulk of these ligands can also sterically hinder the formation of intermediates that lead to homocoupling.[4]
-
Base Selection: The base plays a crucial role in the transmetalation step. For challenging couplings, stronger bases like K₃PO₄ are often more effective than weaker bases like Na₂CO₃ or K₂CO₃.[8][9][10] However, the choice of base can be substrate-dependent, and a small screen of bases may be necessary to find the optimal conditions.
-
Solvent Effects: The solvent can influence the solubility of the reagents and the stability of the catalytic species.[11][12] Aprotic polar solvents like dioxane, THF, or DMF, often with the addition of water, are commonly used.[3] The presence of water can sometimes be beneficial for the transmetalation step.[5] However, for substrates prone to protodeboronation, anhydrous conditions may be preferable.
Question 3: I am also observing the formation of a byproduct from the homocoupling of this compound itself. What causes this and how can I avoid it?
Answer:
The homocoupling of the aryl halide, in this case, this compound, is another potential side reaction. This can be promoted by certain palladium species and reaction conditions.
Solutions:
-
Catalyst and Ligand System: As with boronic acid homocoupling, a well-defined, highly active catalyst system is your best defense. The use of bulky, electron-donating ligands helps to stabilize the palladium center and promote the desired cross-coupling catalytic cycle.[7]
-
Reaction Temperature: Elevated temperatures can sometimes lead to catalyst decomposition and the formation of palladium black, which can promote undesired side reactions.[13] While a certain amount of heat is often necessary to drive the reaction to completion, excessive temperatures should be avoided. The optimal temperature should be determined experimentally, typically in the range of 80-110 °C.[4]
-
Purity of Reagents: Ensure that your this compound is pure. Impurities can sometimes interfere with the catalytic cycle and lead to side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of homocoupling in Suzuki-Miyaura reactions?
A1: Homocoupling in Suzuki-Miyaura reactions primarily proceeds through two pathways. The first is an oxygen-promoted oxidative coupling of two boronic acid molecules.[2] The second involves a Pd(II) species, which can arise from the use of a Pd(II) precatalyst or the oxidation of Pd(0) by air. This Pd(II) species can undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).[3]
Q2: How do I choose the right palladium catalyst for my pyrimidine substrate?
A2: For pyrimidine substrates, especially those that are electron-deficient, it is generally advisable to start with a Pd(0) source like Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[2] Alternatively, using a pre-formed palladium precatalyst like an XPhos Pd G3 or G4 can provide a highly active and well-defined catalytic system that often gives superior results.[2]
Q3: Can the order of addition of reagents make a difference?
A3: Yes, the order of addition can be important. It is generally good practice to add the solid reagents (aryl halide, boronic acid, base, and catalyst/ligand) to the reaction flask first. The flask is then thoroughly purged with an inert gas before the degassed solvent is added. This ensures that the reaction begins in an oxygen-free environment.
Q4: What is protodeboronation and how can I prevent it?
A4: Protodeboronation is a side reaction where the boronic acid is replaced by a hydrogen atom, leading to the formation of an arene byproduct. This is particularly problematic with heteroaryl boronic acids.[3] This reaction can be promoted by aqueous basic conditions. To minimize protodeboronation, you can try using anhydrous solvents, a milder base, or protecting the boronic acid as a more stable boronate ester (e.g., a pinacol ester).
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Minimized Homocoupling
This is a general starting point and may require optimization for your specific boronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Degassed 1,4-dioxane/water (4:1, 5 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.[14]
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table provides a qualitative comparison of the effect of different ligands and palladium sources on the formation of homocoupling byproducts in a typical Suzuki-Miyaura reaction.
| Palladium Source | Ligand | General Characteristics | Impact on Homocoupling |
| Pd(OAc)₂ | PPh₃ | Pd(II) source, less bulky and electron-donating ligand | Higher potential for homocoupling due to the in-situ reduction of Pd(II).[2] |
| Pd(PPh₃)₄ | PPh₃ | Pd(0) source | Generally lower homocoupling than Pd(II) sources, but may not be active enough for challenging substrates.[6] |
| Pd₂(dba)₃ | SPhos or XPhos | Pd(0) source with a bulky, electron-rich ligand | Often provides the best results with minimal homocoupling due to high catalyst activity and stability.[2][6] |
| XPhos Pd G3/G4 | XPhos | Pre-formed Pd(II) precatalyst | Designed for clean and efficient generation of the active Pd(0) species, excellent for minimizing side reactions.[2] |
Visualizations
Catalytic Cycle and Homocoupling Pathways
Caption: Suzuki-Miyaura cycle and competing homocoupling pathways.
Troubleshooting Workflow for Homocoupling
Caption: A logical workflow for troubleshooting homocoupling.
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society, 133(7), 2116–2119.
- Carregal-Romero, S., et al. (2013). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- ResearchGate. (n.d.). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- Lin, Y., & Ma, D. (2003). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry, 68(1), 3–5.
- Garg, N. K. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Accounts of Chemical Research, 53(8), 1605–1623.
- The Royal Society of Chemistry. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.
- ResearchGate. (n.d.). Temperature effect on coupling reaction.
- Wikipedia. (n.d.). Glaser coupling.
- Al-Masri, M. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 24(15), 2795.
- Grokipedia. (n.d.). Glaser coupling.
- The Royal Society of Chemistry. (2015). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques.
- Deiters, A. (2014).
- ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Hazari, N. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organometallics, 34(11), 2133–2149.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- American Chemical Society. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling.
- MDPI. (2017). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation.
- American Chemical Society. (2001). Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes.
- National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- American Chemical Society. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- The Royal Society of Chemistry. (2014). CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions.
- National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
- ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Reddit. (2024). Struggling with Suzuki Reaction.
- The Royal Society of Chemistry. (2019). Palladium-catalyzed cross-coupling of unreactive C(sp3)–H bonds with azole C(sp2)–H bonds by using bromide as a traceless directing group.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
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- 5. researchgate.net [researchgate.net]
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- 7. books.rsc.org [books.rsc.org]
- 8. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Managing Reaction Temperature for Selective Functionalization
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Welcome to the Technical Support Center for Managing Reaction Temperature. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for controlling reaction temperature to achieve selective functionalization in chemical synthesis.
Introduction: The Critical Role of Temperature in Reaction Selectivity
Temperature is a fundamental parameter in chemical reactions, influencing both reaction rates and the distribution of products.[1][2] Precise temperature control is paramount for achieving desired selectivity, be it chemoselectivity, regioselectivity, or stereoselectivity.[3][4] Even minor temperature fluctuations can dramatically alter the outcome of a reaction, leading to the formation of unwanted by-products, reduced yields, or failure to achieve the desired molecular architecture.[5][6] This guide will delve into the principles of temperature management and provide practical solutions to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: How does temperature fundamentally affect reaction selectivity?
Temperature influences the kinetic energy of molecules.[1] At higher temperatures, molecules have more energy, leading to more frequent and energetic collisions.[7][8] This generally increases the rate of all reactions, but not equally.[9] The outcome of a reaction is often a competition between different possible pathways, each with its own activation energy.[10]
-
Kinetic vs. Thermodynamic Control: At lower temperatures, reactions tend to be under kinetic control, favoring the product that is formed the fastest (i.e., the one with the lowest activation energy).[10][11] At higher temperatures, with sufficient energy to overcome higher activation barriers and allow for reversibility, the reaction can be under thermodynamic control, favoring the most stable product.[10][12] Manipulating temperature allows chemists to select for either the kinetic or thermodynamic product.[13][14]
Q2: What are the tell-tale signs that my reaction temperature is not optimized for selectivity?
Several observations can indicate that your reaction temperature is suboptimal:
-
Formation of undesired isomers: The presence of significant quantities of regioisomers or stereoisomers often points to a temperature that is either too high or too low.[15]
-
Low yield of the desired product: An incorrect temperature can favor side reactions, consuming starting materials and reducing the yield of the target molecule.[5]
-
Product decomposition: High temperatures can lead to the degradation of starting materials, intermediates, or the final product.[5][9]
-
Inconsistent results: Difficulty in reproducing results between batches can sometimes be traced back to inconsistent temperature control.[6]
-
Reaction stalling or runaway: A reaction that fails to proceed or, conversely, becomes uncontrollably exothermic can be a direct consequence of improper temperature management.[16][17]
Q3: How do I choose an initial temperature for a new reaction?
A combination of literature review and theoretical understanding is the best approach:
-
Literature Precedent: Search for similar transformations in the chemical literature. The reaction conditions reported for analogous substrates can provide a good starting point.
-
Reaction Type: Consider the nature of the reaction. Highly exothermic reactions, such as Grignard formations or nitrations, often require initial cooling to control the reaction rate.[16] Conversely, many reactions require heating to overcome the activation energy barrier.[18]
-
Solvent Choice: The boiling point of your solvent will set an upper limit for the reaction temperature under standard reflux conditions.[18][19]
-
Catalyst Stability: If you are using a catalyst, be mindful of its thermal stability. High temperatures can lead to catalyst deactivation.[9]
Q4: What are the best practices for accurately monitoring reaction temperature?
Accurate temperature monitoring is crucial for reproducible and selective chemistry.[20][21]
-
Internal vs. Bath Temperature: Always measure the internal temperature of the reaction mixture. The temperature of the heating or cooling bath can differ significantly from the actual reaction temperature, especially for large-scale or highly energetic reactions.[16]
-
Proper Thermometer/Probe Placement: The temperature sensor should be immersed in the reaction mixture, but not touching the sides or bottom of the flask where localized heating or cooling might occur.
-
Use of Appropriate Equipment: For low-temperature reactions, use a low-temperature alcohol thermometer or a suitable thermocouple.[17] For high-temperature reactions, ensure your equipment is rated for the target temperature.[19]
-
Continuous Monitoring: For sensitive or long-duration reactions, continuous monitoring and data logging can provide valuable insights and help identify any temperature deviations.[16][20]
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common temperature-related problems in selective functionalization.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Regio- or Stereoselectivity | The reaction is running under thermodynamic control when kinetic control is desired (or vice-versa). | - Lower the temperature: This will favor the kinetically controlled product.[5] Cryogenic conditions (e.g., -78 °C) can often dramatically improve selectivity.[22][23] - Increase the temperature: If the desired product is the more stable isomer, increasing the temperature may favor the thermodynamically controlled product, assuming the reaction is reversible.[14] |
| Insufficient temperature for a highly selective catalyst to be effective. | - Gradually increase the temperature in small increments (e.g., 10 °C) while monitoring the product distribution.[5] | |
| Low Yield/By-product Formation | The reaction temperature is too high, leading to decomposition or side reactions.[5] | - Lower the reaction temperature. - For exothermic reactions, consider slowing the rate of reagent addition or using a more efficient cooling bath.[16] |
| The reaction temperature is too low, resulting in a slow or incomplete reaction.[5] | - Gradually increase the temperature and monitor the reaction progress by techniques like TLC or LC-MS.[17] | |
| Reaction Runaway (Uncontrolled Exotherm) | Inefficient heat dissipation from a highly exothermic process. | - Immediate cooling: Use an ice bath or other appropriate cooling medium. - Stop reagent addition. [16] - In future experiments, use a larger reaction vessel, more dilute conditions, slower reagent addition, or a more efficient cooling system.[16] |
| Reaction Stalls | Insufficient thermal energy to overcome the activation barrier. | - Gently increase the temperature. [17] - Ensure your heating apparatus is functioning correctly and providing uniform heating.[24] |
Experimental Protocols
Protocol 1: Systematic Temperature Optimization for Selectivity
This protocol outlines a general method for identifying the optimal reaction temperature to maximize selectivity.
-
Initial Range Finding: Based on literature or initial screening, select three temperatures for initial investigation (e.g., 0 °C, 25 °C, and 50 °C).
-
Parallel Reaction Setup: Set up three identical small-scale reactions. Ensure all other parameters (reagent concentration, solvent, stirring rate) are kept constant.
-
Temperature Control:
-
Reaction Monitoring: Monitor the progress of each reaction at regular intervals using an appropriate analytical technique (e.g., HPLC, GC-MS, or NMR of aliquots).
-
Data Analysis: Quantify the ratio of the desired product to major by-products at various time points for each temperature.
-
Refinement: Based on the results, you can perform a more focused optimization around the temperature that gave the best selectivity.
Protocol 2: Setting up a Low-Temperature Reaction (-78 °C)
Cryogenic conditions are often employed to enhance selectivity.[23]
-
Bath Preparation: In a well-ventilated fume hood, place a Dewar flask or an insulated container. Add acetone or isopropanol to the container.
-
Cooling: Slowly add dry ice (solid CO2) to the solvent until the bubbling subsides and a slurry is formed. This will maintain a temperature of approximately -78 °C.[16][17]
-
Reaction Setup: Assemble your reaction glassware and clamp it securely so that the reaction flask is immersed in the cold bath.
-
Temperature Equilibration: Allow the reaction flask and its contents (solvent and initial reagents) to cool to the bath temperature before adding any temperature-sensitive or highly reactive reagents.
-
Reagent Addition: Use a syringe pump for slow, controlled addition of reagents to prevent localized warming.
-
Monitoring: Use a low-temperature thermometer or probe to monitor the internal reaction temperature.[17]
Visualizing Key Concepts
Kinetic vs. Thermodynamic Control
The following diagram illustrates the energy profile for a reaction that can yield two different products, a kinetic product (P_kinetic) and a thermodynamic product (P_thermo).
Caption: Reaction energy diagram for kinetic vs. thermodynamic control.
Troubleshooting Workflow for Poor Selectivity
This workflow provides a logical sequence of steps to address issues of poor selectivity in a reaction.
Sources
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- 2. chemicals.co.uk [chemicals.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 14. homepages.uc.edu [homepages.uc.edu]
- 15. homework.study.com [homework.study.com]
- 16. labproinc.com [labproinc.com]
- 17. How To Run A Reaction [chem.rochester.edu]
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- 20. techmate.co.uk [techmate.co.uk]
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- 24. Suggested Reaction Setups – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
Technical Support Center: Challenges in the Debenzylation of 2-(Benzyloxy)-5-bromopyrimidine
Welcome to the technical support center for the debenzylation of 2-(benzyloxy)-5-bromopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical deprotection step. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, empowering you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific experimental failures in a question-and-answer format, providing detailed causal explanations and actionable solutions.
Question 1: My debenzylation of this compound using Pd/C and H₂ is sluggish, incomplete, or has completely stalled. What's going wrong?
This is the most frequently encountered issue. The root cause often lies in the inhibition of the palladium catalyst or suboptimal reaction conditions.
Primary Cause A: Catalyst Poisoning by Pyrimidine Nitrogens
The lone pairs of electrons on the nitrogen atoms of the pyrimidine ring can strongly coordinate to the palladium metal surface. This binding occupies the active sites of the catalyst, preventing it from facilitating the hydrogenolysis of the benzyl ether, effectively "poisoning" it.[1]
Solutions:
-
Introduce an Acidic Additive: Adding a mild acid, such as acetic acid (typically 1.5 equivalents), protonates the basic nitrogen atoms of the pyrimidine ring.[1][2][3] This protonation reduces their ability to bind to and deactivate the palladium catalyst.
-
Switch to a More Robust Catalyst: Pearlman's catalyst, palladium hydroxide on carbon (Pd(OH)₂/C), is often more effective than standard Pd/C for substrates containing basic nitrogen groups.[1] It is generally more resistant to poisoning and can be more active for this type of transformation. In some challenging cases, a combination of both Pd/C and Pd(OH)₂/C has been reported to be more effective than either catalyst alone.[4]
-
Increase Catalyst Loading: While not the most elegant solution, increasing the weight percentage of the catalyst can sometimes compensate for partial deactivation and drive the reaction to completion.[1]
Primary Cause B: Poor Catalyst Quality or Activity
The efficiency of commercially available Pd/C catalysts can vary significantly, impacting reaction times, yields, and selectivity.[5] Catalyst activity can also degrade over time due to improper storage or handling.[6]
Solutions:
-
Use Fresh, High-Quality Catalyst: Whenever possible, use a new bottle of catalyst from a reputable supplier. Key indicators of a high-quality catalyst include small, homogeneously distributed palladium particles on the carbon support.[5]
-
Proper Catalyst Handling: Palladium on carbon can be pyrophoric, especially when dry and in the presence of flammable solvents.[6][7] It is often supplied water-wet.[8] If the reaction is sensitive to water, the catalyst can be washed with the reaction solvent prior to use. Always handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).
Primary Cause C: Suboptimal Reaction Conditions
The choice of solvent, temperature, and hydrogen pressure are critical variables that can significantly influence the reaction rate.
Solutions:
-
Solvent Selection: Protic solvents like ethanol or methanol are commonly used and often effective.[1][7] In some cases, trifluoroethanol has been shown to be a superior solvent for N-debenzylations, preventing N-alkylation side reactions that can occur in other alcohols.[9]
-
Optimize Temperature and Pressure: While many debenzylations proceed at room temperature and atmospheric pressure (e.g., using a hydrogen balloon), sluggish reactions may benefit from a moderate increase in temperature (e.g., to 40-60 °C) or hydrogen pressure (e.g., 45-50 psi).[1][4][10]
Question 2: My desired product is formed, but I'm also getting a significant amount of a byproduct where the bromine atom is lost. How can I prevent this hydrodebromination?
The simultaneous removal of the benzyl group and the bromine atom is a common selectivity challenge. The goal is to favor hydrogenolysis of the C-O bond over the C-Br bond.
Cause: Competitive Hydrodehalogenation
Palladium catalysts are highly effective for the hydrogenolysis of aryl halides. Under the reaction conditions, the C-Br bond can be reductively cleaved by hydrogen on the catalyst surface, leading to the formation of 2-hydroxypyrimidine as a byproduct after debenzylation. This reaction is often sequential, with debenzylation occurring first, followed by debromination of the product.[10]
Solutions:
-
Careful Catalyst Selection: The choice of palladium catalyst can have a significant impact on selectivity. Some catalysts are inherently more selective for debenzylation over dehalogenation. It is often necessary to screen different types of Pd/C from various suppliers.[10]
-
Control Reaction Conditions:
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent over-reduction of the product.
-
Lower Hydrogen Pressure and Temperature: Milder conditions generally favor the desired debenzylation over the more forcing dehalogenation.[1]
-
-
Employ Catalytic Transfer Hydrogenation (CTH): This technique uses a hydrogen donor in solution, such as ammonium formate, cyclohexene, or formic acid, instead of hydrogen gas.[1][11][12] CTH is often a milder and more selective method, which can help to preserve the C-Br bond while cleaving the benzyl ether.
| Parameter | Standard Hydrogenation (H₂) | Catalytic Transfer Hydrogenation (CTH) |
| Hydrogen Source | H₂ Gas (balloon or pressure vessel) | Ammonium Formate, Cyclohexene, Formic Acid |
| Pressure | Atmospheric to high pressure | Atmospheric pressure |
| Selectivity | Can lead to over-reduction/dehalogenation | Often milder and more selective |
| Safety | Flammable H₂ gas | Avoids handling of hydrogen gas |
Question 3: I'm observing the formation of side products resulting from the reduction of the pyrimidine or benzene rings. How can I improve the chemoselectivity?
Cause: Over-reduction
Under forcing conditions (high hydrogen pressure, high temperature, or prolonged reaction times), palladium catalysts can reduce aromatic systems.[1]
Solutions:
-
Milder Reaction Conditions: The most straightforward approach is to lower the hydrogen pressure and reaction temperature.[1]
-
Catalyst Pre-treatment: In some cases, specific catalyst pre-treatment strategies can suppress unwanted hydrogenation of aromatic rings.[1]
-
Use Catalytic Transfer Hydrogenation: As mentioned previously, CTH is a milder alternative that can often prevent ring saturation.[1]
Logical Troubleshooting Workflow
Here is a visual guide to systematically troubleshoot an incomplete debenzylation reaction.
Caption: Troubleshooting workflow for incomplete debenzylation.
Frequently Asked Questions (FAQs)
Q1: What are the key differences between Pd/C and Pd(OH)₂/C (Pearlman's catalyst) for this reaction?
Both are excellent catalysts for hydrogenolysis. However, Pearlman's catalyst is generally considered more active and less prone to poisoning by nitrogen-containing compounds, making it a superior first choice for substrates like this compound.[1]
Q2: Are there non-hydrogenation methods to debenzylate this compound?
Yes, strong Lewis acids like boron tribromide (BBr₃) or boron trichloride (BCl₃) can cleave benzyl ethers.[13][14] These methods are advantageous when the molecule contains other functional groups that are sensitive to reduction (e.g., alkynes, nitro groups). However, these reagents are harsh, moisture-sensitive, and may not be compatible with other acid-labile groups in the molecule.[13] The use of a cation scavenger like pentamethylbenzene is often required to prevent side reactions.[15]
Q3: What safety precautions are essential for catalytic hydrogenation?
-
Pyrophoric Catalyst: Dry Pd/C can ignite spontaneously in air, especially when saturated with hydrogen and in the presence of flammable solvents. Handle the catalyst in an inert atmosphere and never add it to a dry flask containing solvent.[7]
-
Flammable Hydrogen: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks. Perform the reaction in a well-ventilated fume hood.
-
Proper Quenching: After the reaction, the catalyst must be carefully filtered and quenched. The filter cake should not be allowed to dry in the air. It is often wetted with water before disposal.
Q4: How can I visually represent the competing reaction pathways?
The following diagram illustrates the desired debenzylation pathway versus the undesired debromination side reaction.
Caption: Competing debenzylation and debromination pathways.
References
- A Comparative Guide to Debenzylation: Pd/C Catalysis vs. Na/NH₃ Reduction. Benchchem.
- Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst. Sigma-Aldrich.
- More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Taylor & Francis Online.
- Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. ResearchGate.
- Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis.
- Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. qualitas1998.net.
- The selective dehalogenation of 2,4-dichloro-5(2,4-dichlorodiphenylmethyl)pyrimidine. Annals of the New York Academy of Sciences.
- Technical Support Center: Troubleshooting Incomplete Debenzylation of Benzyloxypyridines. Benchchem.
- Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Engelhard Corporation.
- Study of Deactivation of Pd(OH)2/C Catalyst in Reductive Debenzylation of Hexabenzylhexaazaisowurtzitane. ResearchGate.
- Will BBr3 cleave a benzyl ether?. Reddit.
- Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups. ResearchGate.
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI.
- Can Pd/C go bad? And also advice on disacharide debenzylation. Reddit.
- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
- Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Organic Chemistry Portal.
- Benzyl Deprotection Mechanism (H2 + Pd/C). Common Organic Chemistry.
- Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. ACS Publications.
- Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry.
- Acid-Catalyzed N-Debenzylation of Benzylaminopyridines. ResearchGate.
- Catalytic Transfer Hydrodebenzylation with Low Palladium Loading. ResearchGate.
- Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. National Institutes of Health.
- Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PubMed Central.
- Debenzylation using catalytic hydrogenolysis in trifluoroethanol, and the total synthesis of (−)-raumacline. ResearchGate.
- Pd/C-Catalyzed N-Debenzylation of Benzylamines. ResearchGate.
- Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. PubMed.
- Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. ResearchGate.
- This compound. PubChem.
- Pyrrolo[2,3-d]pyrimidine synthesis through activation of N-benzyl groups by distal amides. Royal Society of Chemistry.
- An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate.
- Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. PubMed.
- Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. ResearchGate.
- Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1.
- Visible-light-mediated Oxidative Debenzylation of 3-O- Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. Organic Syntheses.
Sources
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- 2. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 12. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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Minimizing impurities during the synthesis of carbamazepine-like structures
A-Level: Senior Application Scientist
Welcome to the technical support center for the synthesis of carbamazepine and its analogs. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these crucial pharmaceutical compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize impurities and optimize your synthetic routes.
I. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis of carbamazepine and related structures.
Q1: What are the most common impurities I should be aware of during carbamazepine synthesis?
A1: The impurity profile of carbamazepine can be complex and is highly dependent on the synthetic route employed. However, several impurities are frequently encountered. These can be broadly categorized as organic impurities (process-related and degradation products), inorganic impurities, and residual solvents.[1]
Common organic impurities include:
-
Iminostilbene (Impurity D): Often the starting material, its presence in the final product indicates an incomplete reaction.[2]
-
Iminodibenzyl (Impurity E): Another common process-related impurity.[2]
-
10,11-Dihydrocarbamazepine (Impurity A): A reduction product of carbamazepine.[2]
-
9-Methylacridine (Impurity B): Can arise from side reactions during the synthesis.[2]
-
10-Oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonitrile: A potential intermediate or byproduct.[3]
Q2: How can I effectively monitor the progress of my reaction to minimize incomplete conversion?
A2: Real-time reaction monitoring is crucial for ensuring complete conversion of starting materials and minimizing related impurities. Thin-Layer Chromatography (TLC) is a rapid and effective technique for qualitative monitoring.[4] For more quantitative and precise monitoring, High-Performance Liquid Chromatography (HPLC) is the method of choice.[1][5] In-line spectroscopic methods, such as Raman spectroscopy, can also be implemented for continuous monitoring in flow chemistry setups.[5]
Q3: What are the regulatory guidelines for controlling impurities in Active Pharmaceutical Ingredients (APIs) like carbamazepine?
A3: Regulatory bodies like the FDA and EMA have stringent guidelines for the control of impurities in APIs.[6] The International Council for Harmonisation (ICH) provides a framework for impurity control, with specific guidelines such as Q3A(R2) for impurities in new drug substances.[7][8][9] These guidelines establish thresholds for reporting, identifying, and qualifying impurities. For instance, ICH Q3A and Q3B generally require impurities present above 0.1% to be fully characterized.[6]
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your synthesis.
Problem 1: High Levels of Iminostilbene in the Final Product
Symptoms:
-
A prominent spot corresponding to iminostilbene on the TLC plate of the crude product.
-
HPLC analysis shows a significant peak for iminostilbene, exceeding acceptable limits.
Probable Causes & Solutions:
| Probable Cause | Underlying Rationale | Troubleshooting Steps |
| Incomplete Reaction | The carbamoylation reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate reagent stoichiometry. | 1. Extend Reaction Time: Monitor the reaction closely by TLC or HPLC until the iminostilbene spot/peak is negligible. 2. Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10°C) to enhance the reaction rate. Be cautious, as excessive heat can lead to degradation. 3. Adjust Stoichiometry: Ensure the carbamoylating agent (e.g., potassium cyanate, urea) is used in a slight excess to drive the reaction to completion.[10] |
| Poor Quality of Reagents | The carbamoylating agent may have degraded or is of low purity, leading to reduced reactivity. | 1. Use Fresh Reagents: Always use freshly opened or properly stored reagents. 2. Verify Reagent Purity: If possible, verify the purity of the carbamoylating agent by an appropriate analytical method before use. |
| Inefficient Mixing | In heterogeneous reaction mixtures, poor mixing can lead to localized areas of low reagent concentration, resulting in incomplete conversion. | 1. Increase Stirring Speed: Ensure vigorous stirring throughout the reaction. 2. Consider Mechanical Stirring: For larger scale reactions, mechanical stirring is often more effective than magnetic stirring. |
Problem 2: Formation of an Unknown Impurity
Symptoms:
-
An unexpected spot appears on the TLC plate.
-
An unknown peak is observed in the HPLC or GC chromatogram of the product.
Probable Causes & Solutions:
Workflow for Unknown Impurity Identification and Control
Caption: Workflow for identifying and controlling unknown impurities.
-
Isolation and Characterization: The first step is to isolate the unknown impurity using techniques like preparative TLC, preparative HPLC, or column chromatography.[4] Once isolated, its structure can be elucidated using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.[4][11]
-
Investigate the Source:
-
Side Reactions: The impurity may be a byproduct of a competing reaction. Review the reaction mechanism and consider potential side reactions. Modifying reaction conditions such as temperature, solvent, or the order of reagent addition can help suppress side reactions.[1]
-
Degradation Product: The product or an intermediate might be degrading under the reaction conditions. Consider reducing the reaction temperature or time. Carbamazepine can degrade in the presence of light, high temperatures, and moisture.[3]
-
Starting Material Impurity: The impurity might be carried over from the starting materials. Analyze the purity of your starting materials and purify them if necessary.[3]
-
-
Optimize Purification: If the formation of the impurity cannot be completely avoided, optimize the final purification step. Recrystallization from a suitable solvent system is often effective in removing minor impurities.[4]
Problem 3: Low Yield of the Final Product
Symptoms:
-
The isolated yield of carbamazepine or its analog is consistently lower than expected.
Probable Causes & Solutions:
| Probable Cause | Underlying Rationale | Troubleshooting Steps |
| Suboptimal Reaction Conditions | The reaction may not be proceeding efficiently due to factors like incorrect temperature, pH, or solvent. | 1. Systematic Optimization: Employ a Design of Experiments (DoE) approach to systematically investigate the impact of various reaction parameters (e.g., temperature, concentration, catalyst loading) on the yield.[12] 2. Solvent Screening: The choice of solvent can significantly impact reaction kinetics and solubility. Screen a range of suitable solvents to identify the one that provides the best yield. |
| Product Degradation | The desired product may be degrading under the reaction or work-up conditions. | 1. Analyze Reaction Mixture Over Time: Take aliquots of the reaction mixture at different time points and analyze them by HPLC to check for the appearance of degradation products. 2. Modify Work-up Procedure: If degradation is suspected during work-up, consider using milder conditions (e.g., lower temperatures, avoiding strong acids or bases). |
| Mechanical Losses During Work-up | Significant amounts of product may be lost during extraction, filtration, or transfer steps. | 1. Optimize Extraction: Ensure the pH of the aqueous layer is optimized for efficient extraction of the product into the organic phase. Perform multiple extractions with smaller volumes of solvent. 2. Improve Filtration and Transfer: Use appropriate filter paper and techniques to minimize loss during filtration. Rinse all glassware thoroughly with the appropriate solvent to recover any residual product. |
| Inefficient Crystallization | The product may be highly soluble in the crystallization solvent, leading to low recovery. | 1. Antisolvent Addition: Consider adding an antisolvent to the crystallization mixture to induce precipitation and improve recovery. 2. Cooling Crystallization: Slowly cool the saturated solution to promote crystal growth and maximize yield.[10] |
III. Analytical Methods for Impurity Profiling
Accurate and reliable analytical methods are essential for identifying and quantifying impurities in carbamazepine synthesis.
| Analytical Technique | Application | Typical Conditions |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of organic impurities.[1] | Column: C18 or Cyano column.[13][14] Mobile Phase: A mixture of methanol, water, and tetrahydrofuran is often used.[14][15] Detection: UV at 230 nm or 285 nm.[13][15] |
| Gas Chromatography (GC) | Analysis of residual solvents and volatile impurities.[1] | Column: Capillary column with a suitable stationary phase. Detector: Flame Ionization Detector (FID). |
| Thin-Layer Chromatography (TLC) | Qualitative monitoring of reaction progress and impurity detection.[4] | Stationary Phase: Silica gel 60 F254 plates.[13] Mobile Phase: A mixture of ethyl acetate, toluene, and methanol can be effective.[13] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and structural elucidation of unknown impurities.[13] | Coupled with an HPLC system, provides molecular weight and fragmentation data of the impurities. |
Impurity Formation Pathway
Caption: Potential pathways for impurity formation during synthesis.
By understanding the potential sources of impurities and implementing robust analytical and process controls, researchers can consistently synthesize high-purity carbamazepine and its analogs, ensuring the safety and efficacy of these important pharmaceuticals.[6]
IV. References
-
Mohammad, A., et al. (2025). Process design and modeling to achieve high yield and optimum purity for continuous synthesis of carbamazepine. Reaction Chemistry & Engineering.
-
BOC Sciences. Carbamazepine and Impurities.
-
Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. (2020). Journal of Pharmaceutical Research.
-
Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development.
-
FB Pharmtech. The Critical Role of Impurity Control in API & Drug Product Manufacturing.
-
Glace, M., et al. (2024). Impurity Profiling for a Scalable Continuous Synthesis and Crystallization of Carbamazepine Drug Substance. ResearchGate.
-
Impurity Profiling for a Scalable Continuous Synthesis and Crystallization of Carbamazepine Drug Substance. (2024). ACS Publications.
-
Daicel Pharma Standards. Carbamazepine Impurities Manufacturers & Suppliers.
-
Impurities in Active Pharmaceutical Ingredients and Drug Products: A Critical Review. (2024). MDPI.
-
BfArM. (2023). Guideline on Impurities in new Active Pharmaceutical Ingredients.
-
European Medicines Agency (EMA). Quality: impurities.
-
Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. (2020). Journal of Pharmaceutical Research.
-
Impurities test for Carbamazepine (USP-38 method).
-
Datar, P. A., & Kare, P. A. (2015). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. Journal of Pharmaceutical Analysis.
-
Džodić, P., et al. (2010). Determination of carbamazepine and its impurities iminostilbene and iminodibenzyl in solid dosage form by column high-performance liquid chromatography. Journal of AOAC International.
-
Abdelrahman, M. M., & Abdelwahab, N. S. (2021). Appraisal of the greenness profile of a chromatographic method for the simultaneous estimation of carbamazepine and oxcarbazepine, along with two potential impurities and three formulation excipients. RSC Advances.
-
Debnath, S., et al. (2020). Carbamazepine and its Synthesis Related Impurities Profile Compilation and its Monograph Dispute for the Best Regulatory Practice: A Review. Journal of Young Pharmacists.
-
Debnath, S., et al. (2020). Carbamazepine and its Synthesis Related Impurities Profile Compilation and its Monograph Dispute for the Best Regulatory Practice: A Review. ResearchGate.
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NHS. Side effects of carbamazepine.
-
SingleCare. (2022). Carbamazepine side effects and how to avoid them.
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Debnath, S., et al. (2020). Carbamazepine and its Synthesis Related Impurities Profile Compilation and its Monograph Dispute for the Best Regulatory Practice: A Review. Semantic Scholar.
-
Process Development for the Continuous Manufacturing of Carbamazepine-Nicotinamide Co-Crystals Utilizing Hot-Melt Extrusion Technology. (2025). PubMed Central.
-
Kinetics Modelling of an Environmentally Friendly Carbamazepine Synthesis via Urea and Iminostilbene in Batch and Continuous. (2022). OSTI.GOV.
-
Drugs.com. (2025). Carbamazepine Side Effects: Common, Severe, Long Term.
-
NIH National Library of Medicine. (2023). Carbamazepine.
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Technical Support Center: Scaling Up 2-(Benzyloxy)-5-bromopyrimidine Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for scaling up reactions involving 2-(Benzyloxy)-5-bromopyrimidine from the laboratory to the pilot plant. As a Senior Application Scientist, this resource is designed to address common challenges with practical, field-proven insights to ensure scientific integrity and successful scale-up.
Section 1: Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in yield for our Suzuki-Miyaura coupling reaction with this compound when moving from a 1L flask to a 50L reactor. What are the likely causes?
A drop in yield during scale-up is a common issue that can often be traced back to mass and heat transfer limitations.[1] In a larger reactor, inefficient mixing can create localized "hot spots" or areas with high concentrations of reactants, which can promote side reactions and product degradation.[1]
To troubleshoot this, consider the following:
-
Agitation and Mixing: Ensure the impeller design and stirring rate are sufficient for the larger vessel to maintain a homogeneous mixture.[1]
-
Exotherm Control: Suzuki-Miyaura reactions can be exothermic. What is manageable on a small scale can become a safety hazard and a source of impurities at a larger scale. Implement controlled, gradual addition of reagents and closely monitor the internal reaction temperature with probes.[1][2] Ensure your reactor's cooling system is adequate to handle the heat generated.[1][3]
-
Reagent and Catalyst Quality: The purity of starting materials, including the boronic acid partner and the palladium catalyst, has a more pronounced effect at a larger scale. Impurities that were negligible before can now inhibit the reaction or catalyze side reactions.[1] It is crucial to qualify your raw material suppliers and perform rigorous quality control.[1]
-
Inert Atmosphere: While palladium catalysts are often air-stable before the reaction, they become sensitive to air once activated by the base. Ensure a robust and consistent inert atmosphere (nitrogen or argon) is maintained throughout the process, especially during reagent transfers and the reaction itself.[1]
Q2: What are the common impurities we should expect in reactions involving this compound, and how can we minimize them?
Common impurities can arise from the starting materials or from side reactions during the process. For instance, in a Suzuki coupling, you might observe homo-coupling of the boronic acid.[4]
Key impurities and mitigation strategies include:
-
Starting Material Impurities: this compound may contain residual starting materials from its synthesis, such as 5-bromo-2-chloropyrimidine or benzyl alcohol.[5] Ensure the purity of your starting material through appropriate analytical techniques like HPLC or GC-MS.[6]
-
Debromination: Reductive debromination of the pyrimidine ring can occur, leading to the formation of 2-benzyloxypyrimidine. This can be minimized by optimizing the reaction conditions, such as using a milder base or a different palladium catalyst/ligand system.
-
Hydrolysis of the Benzyl Ether: Under certain conditions, particularly with prolonged heating or in the presence of strong acids or bases, the benzyloxy group can be cleaved to form 5-bromo-2-hydroxypyrimidine. Monitor reaction temperature and pH closely.
-
Oxidation Products: The pyrimidine ring can be susceptible to oxidation.[1] Conducting the reaction under a strict inert atmosphere will minimize this.[1]
Q3: We are struggling with the deprotection of the benzyloxy group on a large scale. What are the key considerations?
The deprotection of the benzyloxy group, typically via hydrogenolysis, presents its own set of scale-up challenges.
-
Catalyst Activity and Handling: The activity of palladium on carbon (Pd/C) can vary between batches. It is essential to test the catalyst on a small scale before committing to a large-scale reaction. Proper handling of the catalyst is also critical to avoid deactivation.
-
Mass Transfer in a Three-Phase System: Hydrogenolysis is a three-phase reaction (solid catalyst, liquid substrate, gaseous hydrogen). Efficient mixing is crucial to ensure good contact between all three phases. Inadequate agitation can lead to slow or incomplete reactions.
-
Hydrogenation Conditions: The pressure of hydrogen and the reaction temperature need to be carefully controlled. Higher pressures can sometimes lead to over-reduction of the pyrimidine ring.
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and scale-up of reactions with this compound.
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction due to poor mixing or insufficient heating. | Increase agitation and ensure uniform heating. Monitor the reaction progress by HPLC or TLC.[7] |
| Deactivation of the palladium catalyst. | Ensure a strict inert atmosphere is maintained. Use high-purity, degassed solvents. | |
| Suboptimal base or solvent. | Screen different bases and solvents on a small scale to find the optimal conditions for your specific reaction.[8] | |
| Formation of Impurities | Side reactions due to localized overheating. | Improve heat transfer by using a jacketed reactor with efficient cooling.[3] Control the rate of reagent addition to manage the exotherm.[2] |
| Presence of oxygen leading to oxidative side products. | Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas.[1] | |
| Reaction with impurities in starting materials. | Use high-purity starting materials and perform incoming quality control.[1] | |
| Poor Product Purity After Isolation | Inefficient purification. | Due to the nature of the compound, standard silica gel chromatography can be challenging.[7] Consider reverse-phase chromatography or recrystallization from a suitable solvent system.[7] |
| Co-precipitation of inorganic salts. | Ensure thorough washing of the organic layer during workup to remove inorganic salts. | |
| Slow or Stalled Reaction | Insufficient catalyst loading. | While it's desirable to keep catalyst loading low, on a larger scale, a slight increase may be necessary to overcome mass transfer limitations. |
| Poor solubility of reagents. | Choose a solvent system where all reactants are fully soluble at the reaction temperature.[2] |
Section 3: Experimental Protocols and Data
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general framework and should be optimized for your specific substrates and equipment.
-
Reactor Setup: Oven-dry all glassware and ensure the reactor is clean and dry. Assemble the reactor with an overhead stirrer, condenser, thermocouple, and nitrogen inlet/outlet.[2]
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Reagent Charging: Charge the reactor with this compound, the boronic acid derivative, and the palladium catalyst.
-
Solvent Addition: Add the degassed solvent to the reactor.
-
Base Addition: Prepare a solution of the base (e.g., potassium carbonate) in degassed water and add it to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature and monitor the reaction progress by HPLC.
-
Workup: Once the reaction is complete, cool the mixture and proceed with the appropriate aqueous workup and extraction.
-
Purification: Purify the crude product by crystallization or chromatography.
Analytical Method: Reaction Monitoring by HPLC
High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the progress of your reaction, allowing for accurate quantification of reactants and products.[9]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50-95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50-100 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection.[9]
Section 4: Visualizations
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low product yield.
Scale-Up Workflow
Caption: General workflow for scaling up a chemical synthesis.
References
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- McQuade, D. T., et al. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- H.E.L Group. (n.d.). Critical Considerations in Process Safety.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Scale-up and Deprotection Experiments.
- Institution of Chemical Engineers. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
- PubChem. (n.d.). 5-Bromopyrimidine.
- National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- Geigenberger, P., et al. (2005). Inhibition of de Novo Pyrimidine Synthesis in Growing Potato Tubers Leads to a Compensatory Stimulation of the Pyrimidine Salvage Pathway and a Subsequent Increase in Biosynthetic Performance. PubMed Central.
- Dodge, G. J., & Sanford, M. S. (2019). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Catalysis.
- National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.
- National Institutes of Health. (n.d.). Scaling Out by Microwave-Assisted, Continuous Flow Organic Synthesis (MACOS): Multi-Gram Synthesis of Bromo- and Fluoro-benzofused Sultams Benzthiaoxazepine-1,1-dioxides.
- ChemRxiv. (2024, November 22). Autonomous Optimization of Discrete Reaction Parameters: Mono-Functionalization of a Bifunctional Substrate via a Suzuki–Miyaura Reaction.
- Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
- National Institutes of Health. (2022, July 19). Scaled up and telescoped synthesis of propofol under continuous-flow conditions.
- ResearchGate. (2025, August 7). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
- Google Patents. (n.d.). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
- Semantic Scholar. (2025, January 6). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning.
- MDPI. (n.d.). Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM).
- PubMed. (n.d.). Inhibition of de novo pyrimidine synthesis in growing potato tubers leads to a compensatory stimulation of the pyrimidine salvage pathway and a subsequent increase in biosynthetic performance.
- ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g.
- Khan Academy. (n.d.). Reactions at the benzylic position.
- Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- ResearchGate. (2022, August 22). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors.
- National Institutes of Health. (n.d.). Handbook of Analytical Separations, Vol. 5: Drug Monitoring and Clinical Chemistry.
- Frontiers. (2023, January 31). New Insights into rice pyrimidine catabolic enzymes.
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Validation & Comparative
A Comparative-Reactivity Guide: 2-(Benzyloxy)-5-bromopyrimidine vs. 2-Chloro-5-bromopyrimidine
<_>
Introduction
In the landscape of medicinal chemistry and drug development, pyrimidine-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1] The strategic functionalization of these heterocycles is key to modulating their biological activity. This guide provides an in-depth, comparative analysis of two critical building blocks: 2-(Benzyloxy)-5-bromopyrimidine and 2-Chloro-5-bromopyrimidine . We will dissect their reactivity profiles, offering field-proven insights and experimental data to guide researchers in making informed decisions for their synthetic strategies.
The core difference between these two reagents lies in the substituent at the C2 position—a benzyloxy group versus a chloro atom. This seemingly minor variation significantly influences the molecule's reactivity in two major classes of reactions: Palladium-catalyzed cross-coupling reactions at the C5-bromo position and nucleophilic aromatic substitution (SNAr) at the C2 position.
| Compound | Structure | CAS Number | Molecular Weight |
| This compound | 742058-39-5[2][3][4] | 265.11 g/mol [4] | |
| 2-Chloro-5-bromopyrimidine | 38353-09-2 | 193.41 g/mol |
Reactivity Profiles: A Head-to-Head Comparison
The synthetic utility of both molecules stems from their two distinct reactive sites. The C5-bromo position is primed for palladium-catalyzed cross-coupling reactions, while the C2 position is susceptible to nucleophilic attack.[5] The key to leveraging these molecules effectively is understanding the chemoselectivity dictated by the C2 substituent.
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira, the general reactivity order of halogens is I > Br > Cl.[6][7][8] This principle dictates that the C5-bromo position is the more reactive site for oxidative addition to a palladium(0) catalyst compared to a C2-chloro group.[7]
-
2-Chloro-5-bromopyrimidine: This reagent is a classic example of chemoselective functionalization. Milder reaction conditions can be employed to selectively perform cross-coupling at the C5-bromo position, leaving the C2-chloro group untouched for subsequent transformations.[7] To target the C2-chloro position, more forcing conditions, including more robust catalyst systems and higher temperatures, are typically required.[7]
-
This compound: In this case, the C2 position is occupied by a benzyloxy group, which is not a suitable leaving group for standard palladium cross-coupling reactions. Therefore, reactions like Suzuki, Buchwald-Hartwig, and Sonogashira will exclusively occur at the C5-bromo position. The benzyloxy group can be seen as a "protecting" or "directing" group, precluding reactivity at C2 in this context.
Comparative Experimental Data for Cross-Coupling Reactions
The following table summarizes typical conditions and outcomes for key cross-coupling reactions, providing a baseline for experimental design.
| Reaction | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Suzuki Coupling | 2-Chloro-5-bromopyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | 70-95 | [6][9] |
| Suzuki Coupling | This compound | Arylboronic acid | PdCl₂(PPh₃)₂ (5 mol%) | Na₂CO₃ | Toluene/H₂O | 80 | ~90% (example) | |
| Buchwald-Hartwig Amination | 2-Chloro-5-bromopyrimidine | Primary/Secondary Amine | Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%) | Cs₂CO₃ | Toluene | 80-110 | 75-98 | [10] |
| Sonogashira Coupling | 2-Chloro-5-bromopyrimidine | Terminal Alkyne | Pd(PPh₃)₄ (5 mol%) / CuI (10 mol%) | Et₃N | DMF | RT - 80 | 60-88 | [7][10] |
| Sonogashira Coupling | This compound | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Amine Base | DMF/THF | RT - 80 | Good to High | [1] |
Nucleophilic Aromatic Substitution (SNAr)
The reactivity in SNAr reactions is governed by the nature of the leaving group at the C2 position and the electron-deficient character of the pyrimidine ring.
-
2-Chloro-5-bromopyrimidine: The chloro group is a good leaving group for SNAr. The electron-withdrawing nature of the two ring nitrogens and the bromo substituent activates the C2 position for nucleophilic attack. This allows for the displacement of the chloride by a variety of nucleophiles, including alcohols, amines, and thiols, to forge new C-O, C-N, and C-S bonds respectively.[5]
-
This compound: The benzyloxy group is generally considered a poorer leaving group than chloride in SNAr reactions. However, under certain conditions, particularly with strong nucleophiles or when the benzyloxy group is further activated, it can be displaced. More commonly, the benzyloxy group is introduced via an SNAr reaction starting from 2-chloro-5-bromopyrimidine and benzyl alcohol.[2][5] This highlights the superior leaving group ability of the chloride. In some contexts, particularly with primary amines, an alkoxy group can be a better leaving group than a second chlorine atom if the ring is highly activated.[11]
Experimental Workflow & Protocols
Diagram: General Cross-Coupling Workflow
Caption: General experimental workflow for cross-coupling reactions.
Protocol 1: Suzuki Coupling of 2-Chloro-5-bromopyrimidine
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with 2-chloro-5-bromopyrimidine.[7]
-
Preparation: In a reaction flask, combine 2-chloro-5-bromopyrimidine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Flush the flask with an inert gas (e.g., Argon or Nitrogen).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
Protocol 2: Synthesis of this compound via SNAr
This protocol describes the synthesis of this compound from 2-chloro-5-bromopyrimidine.[2][5]
-
Preparation: To a solution of 2-chloro-5-bromopyrimidine (1.0 equiv.) in a suitable solvent like DMF, add benzyl alcohol (1.1 equiv.).
-
Base Addition: Add a base such as cesium carbonate (Cs₂CO₃, 2.0 equiv.) or potassium tert-butoxide (1.5 equiv.).[2][5]
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mechanistic Considerations & Causality
Diagram: SNAr Mechanistic Distinction
Caption: SNAr mechanism showing leaving group differences.
The superior reactivity of 2-chloro-5-bromopyrimidine in SNAr reactions is attributed to the better leaving group ability of the chloride anion compared to the benzyloxide anion. The stability of the departing anion is a crucial factor in the rate-determining step of many SNAr reactions. Chloride is the conjugate base of a strong acid (HCl), making it a stable, and therefore good, leaving group. Conversely, the benzyloxide anion is the conjugate base of a weaker acid (benzyl alcohol), making it a stronger base and a less effective leaving group.
For palladium-catalyzed cross-coupling, the choice between the two reagents dictates the synthetic strategy. Using 2-chloro-5-bromopyrimidine allows for a sequential functionalization strategy: first at the C5-bromo position under milder conditions, followed by either SNAr or a more forcing cross-coupling at the C2-chloro position.[5][7] This provides a powerful route to di-substituted pyrimidines. In contrast, this compound is ideal when the synthetic plan requires exclusive functionalization at the C5 position, with the C2-benzyloxy group serving as a stable substituent or a precursor for a hydroxyl group via subsequent debenzylation.
Conclusion and Strategic Recommendations
The choice between this compound and 2-chloro-5-bromopyrimidine is not a matter of superior or inferior reactivity, but one of strategic synthetic design.
-
Choose 2-Chloro-5-bromopyrimidine for:
-
Sequential, differential functionalization: When the goal is to introduce different groups at the C5 and C2 positions.
-
SNAr reactions at C2: When a nucleophile needs to be introduced at the C2 position.
-
-
Choose this compound for:
-
Exclusive C5 functionalization: When reactivity at C2 is to be avoided during cross-coupling reactions.
-
Synthesis of 2-hydroxypyrimidine derivatives: The benzyloxy group can be readily cleaved under hydrogenolysis conditions to reveal a hydroxyl group, a common pharmacophore.
-
By understanding the distinct reactivity profiles dictated by the C2 substituent, researchers can harness the full potential of these versatile pyrimidine building blocks to accelerate the discovery and development of novel chemical entities.
References
- Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Applic
- 2-BENZYLOXY-5-BROMO-PYRIMIDINE | 742058-39-5. ChemicalBook.
- 5-Bromo-2-chloropyrimidine synthesis. ChemicalBook.
- A Comparative Guide to the Synthesis of 5-Bromo-2-chloropyrimidine. Benchchem.
- A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine. Benchchem.
- Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Benchchem.
- Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. Benchchem.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
- Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. Benchchem.
- This compound. PubChem. [Link]
- Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine. Benchchem.
- Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv.
- 2-Chloro-5-bromopyrimidine. PubChem. [Link]
- This compound (CAS No: 742058-39-5). Dana Bioscience. [Link]
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A Comparative Guide to the Spectroscopic Characterization of 2-(Benzyloxy)-5-bromopyrimidine Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. In the synthesis of heterocyclic compounds, such as the versatile 2-(benzyloxy)-5-bromopyrimidine derivatives, a robust analytical workflow is paramount. These compounds serve as crucial intermediates in the development of various therapeutic agents. This guide provides an in-depth comparison of analytical techniques for the characterization of these derivatives, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by insights into ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
The Central Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy stands as the frontline technique for the structural analysis of organic molecules. Its power lies in its ability to provide a detailed map of the proton framework within a molecule, revealing information about the chemical environment, connectivity, and relative abundance of different protons. For a molecule like this compound, ¹H NMR is indispensable for confirming the successful coupling of the benzyloxy group to the pyrimidine core and for verifying the substitution pattern.
Interpreting the ¹H NMR Spectrum of this compound
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H-4, H-6 | ~8.6 | Singlet | 2H | - | Protons on the pyrimidine ring are deshielded by the electronegative nitrogen atoms. Due to the bromine at C-5, these two protons are chemically equivalent. |
| Phenyl-H (ortho, meta, para) | ~7.3-7.5 | Multiplet | 5H | - | Protons of the benzyl group's phenyl ring typically resonate in this aromatic region. |
| Methylene (-CH₂-) | ~5.4 | Singlet | 2H | - | The methylene protons are adjacent to an oxygen atom and a phenyl group, leading to a downfield shift. They appear as a singlet as there are no adjacent protons. |
Experimental Protocol for ¹H NMR Spectroscopy
A meticulously executed experimental protocol is the foundation of high-quality, reproducible NMR data. The following is a standard procedure for acquiring the ¹H NMR spectrum of a this compound derivative.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid interfering signals from the solvent itself[1].
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm.
-
Transfer the solution to a clean, standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
Shim the magnetic field to achieve homogeneity. This process minimizes peak broadening and distortion, resulting in sharp, well-resolved signals.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time. For a routine ¹H NMR, 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Acquire the Free Induction Decay (FID) signal.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
A Comparative Analysis of Characterization Techniques
While ¹H NMR is a powerful tool, a multi-technique approach provides a more complete and validated characterization of a novel compound. Below is a comparison of ¹H NMR with other key analytical methods.
| Technique | Information Provided | Strengths | Limitations | Application to this compound Derivatives |
| ¹H NMR | Proton framework, chemical environment, connectivity, relative proton count. | High resolution, non-destructive, provides detailed structural information. | Can have overlapping signals in complex molecules, lower sensitivity compared to MS. | Essential for confirming the presence and connectivity of the benzyloxy and bromopyrimidine moieties. |
| ¹³C NMR | Carbon skeleton, number of non-equivalent carbons, chemical environment of carbons. | Wide chemical shift range reduces signal overlap, provides direct information on the carbon backbone. | Lower natural abundance of ¹³C leads to lower sensitivity and longer acquisition times, integration is not straightforward. | Confirms the number of unique carbon atoms in the molecule, complementing the ¹H NMR data. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution MS), fragmentation patterns. | Extremely high sensitivity, provides accurate molecular weight information. | Isomeric compounds can be difficult to distinguish, provides limited information on the connectivity of atoms. | Confirms the molecular weight of the synthesized derivative, and fragmentation patterns can provide structural clues. |
| HPLC | Purity of the compound, quantification, separation of isomers. | High separation efficiency, can be used for both analytical and preparative purposes. | Provides no direct structural information, requires a chromophore for UV detection. | Ideal for assessing the purity of the synthesized compound and for monitoring the progress of the synthesis reaction. |
Visualizing the Analytical Workflow
A systematic approach ensures comprehensive characterization. The following diagram illustrates a logical workflow for the analysis of this compound derivatives.
Caption: A typical workflow for the synthesis and characterization of novel organic compounds.
Troubleshooting Common ¹H NMR Issues
Even with a robust protocol, challenges can arise during NMR analysis. Here are some common problems and their solutions:
-
Broad Peaks: This can be due to poor shimming, sample aggregation (if the concentration is too high), or the presence of paramagnetic impurities. Re-shimming, diluting the sample, or filtering it can help resolve this issue.
-
Impurity Peaks: Unidentified peaks in the spectrum often correspond to residual solvents from the synthesis or purification steps (e.g., ethyl acetate, dichloromethane) or grease. Comparing the spectrum to known solvent chemical shifts can help identify these impurities.
-
Poor Signal-to-Noise: If the sample concentration is too low, the signals may be weak. Increasing the number of scans can improve the signal-to-noise ratio.
Conclusion
The characterization of this compound derivatives relies on a synergistic combination of analytical techniques. ¹H NMR spectroscopy provides the foundational data for structural elucidation, offering unparalleled insight into the proton environment. When complemented with ¹³C NMR for carbon skeleton analysis, Mass Spectrometry for molecular weight confirmation, and HPLC for purity assessment, researchers can be highly confident in the identity and quality of their synthesized compounds. This comprehensive approach is not merely a procedural checklist but a self-validating system that ensures the scientific integrity of the research and development process.
References
- University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
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A Senior Application Scientist's Guide: Palladium vs. Nickel Catalysts for 5-Bromopyrimidine Coupling
In the landscape of modern drug discovery and development, pyrimidine-containing scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The functionalization of these heterocycles, particularly through the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, is a cornerstone of medicinal chemistry. Among the various precursors, 5-bromopyrimidine stands out as a versatile and readily available building block. Its strategic modification via transition-metal-catalyzed cross-coupling reactions is a routine yet critical operation in the synthesis of novel molecular entities.
For decades, palladium has been the undisputed champion in this arena, offering reliable and high-yielding transformations.[1][2] However, the rising cost and low natural abundance of palladium have catalyzed a surge of interest in more sustainable, earth-abundant alternatives.[3][4] Nickel, its group 10 congener, has emerged as the leading contender, not merely as a cheaper substitute but as a catalyst with unique and often complementary reactivity.[5][6]
This guide provides a comparative analysis of palladium and nickel catalytic systems for the cross-coupling of 5-bromopyrimidine. We will move beyond a simple list of protocols to explore the underlying mechanistic principles, the rationale behind experimental design, and the practical implications for researchers in the pharmaceutical and chemical industries.
The Incumbent: Palladium Catalysis
Palladium's dominance in cross-coupling is built on its remarkable versatility and the predictability of its catalytic cycles.[7] For substrates like 5-bromopyrimidine, palladium catalysts have been successfully employed in a wide array of transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Mechanistic Hallmark: The Pd(0)/Pd(II) Cycle
The efficacy of most palladium-catalyzed couplings of aryl halides is rooted in a well-understood catalytic cycle.[8] The process is initiated by the oxidative addition of the aryl halide (5-bromopyrimidine) to a low-valent Pd(0) species, forming a Pd(II) intermediate. This is followed by either transmetalation (in Suzuki or Negishi couplings) or coordination and deprotonation of a nucleophile (like an amine in Buchwald-Hartwig amination).[9][10] The final step, reductive elimination, expels the desired coupled product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Strengths & Field-Proven Insights:
-
Broad Functional Group Tolerance: Palladium catalysts are renowned for their compatibility with a vast array of functional groups, a critical feature in complex, multi-step pharmaceutical syntheses.[5] This robustness minimizes the need for protecting group strategies, streamlining synthetic routes.
-
Well-Understood Reactivity: The extensive study of palladium catalysis provides a reliable framework for reaction optimization. The effects of ligands, bases, and solvents are well-documented, allowing chemists to troubleshoot and fine-tune conditions with a high degree of confidence.[1]
-
High Efficacy in C-N Coupling: The Buchwald-Hartwig amination, a cornerstone of modern synthesis, allows for the coupling of 5-bromopyrimidine with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles under relatively mild conditions.[9][11][12]
Limitations:
-
Cost: As a precious metal, palladium's price is high and volatile, representing a significant cost driver in process chemistry and large-scale manufacturing.[3][7]
-
Toxicity and Leaching: Strict regulations in the pharmaceutical industry mandate extremely low levels of residual palladium in final active pharmaceutical ingredients (APIs), often requiring costly and intensive purification steps.
The Challenger: Nickel Catalysis
Nickel's appeal is primarily driven by its low cost and high natural abundance, positioning it as a "greener" and more sustainable alternative.[3][4] However, its utility extends beyond economics. Nickel catalysts exhibit unique reactivity profiles that can accomplish transformations that are challenging for palladium.[5][13]
Mechanistic Divergence: The Role of Odd-Electron States
While nickel can operate through a Ni(0)/Ni(II) cycle analogous to palladium, it is far more likely to access odd-electron oxidation states, such as Ni(I) and Ni(III).[6][13] This opens up alternative mechanistic pathways, often involving single-electron transfer (SET) processes.[14] These radical-based mechanisms can be particularly effective for activating stubborn bonds and coupling different classes of substrates, but they can also introduce new side reactions and make functional group tolerance a more significant concern.[13][15]
Strengths & Field-Proven Insights:
-
Cost-Effectiveness: Nickel is significantly cheaper than palladium, making it an attractive option for industrial-scale synthesis where cost of goods is a critical factor.[3][5]
-
Enhanced Reactivity for Heteroaryls: Nickel catalysts often show improved activity for reactions involving heteroaryl substrates like pyrimidines.[13][16] This can be attributed to nickel's ability to interact more strongly with the coordinating nitrogen atoms of the pyrimidine ring, influencing the reaction's selectivity and rate.[5][15]
-
Unique Substrate Scope: Nickel excels in coupling sp³-hybridized carbons and activating more challenging electrophiles like aryl chlorides, carbamates, and sulfamates, areas where palladium is often less effective.[13][17]
Limitations:
-
Mechanistic Complexity: The potential for multiple competing catalytic cycles can make nickel-catalyzed reactions less predictable and harder to optimize than their palladium counterparts.[6][13]
-
Sensitivity: Nickel(0) species are often more sensitive to air and moisture, sometimes requiring more stringent inert atmosphere techniques.
-
Functional Group Tolerance: The radical pathways accessible to nickel can sometimes lead to lower tolerance for certain functional groups compared to the more predictable two-electron processes of palladium.[15]
Direct Comparison: Palladium vs. Nickel for 5-Bromopyrimidine Coupling
The choice between palladium and nickel is not merely about cost; it is a strategic decision based on the specific transformation, the complexity of the substrate, and the overall synthetic goal.
| Feature | Palladium Catalysis | Nickel Catalysis | Rationale & Key Considerations |
| Cost | High | Low | Nickel is orders of magnitude cheaper, a major advantage for process chemistry.[3][4] |
| Typical Catalyst Loading | Low (0.1 - 5 mol%) | Moderate to High (1 - 10 mol%) | Palladium's high catalytic activity often allows for lower loadings.[18] |
| Reaction Conditions | Generally milder temperatures (RT - 100 °C) | Often requires elevated temperatures (>80 °C) | Higher energy input may be needed to drive nickel catalytic cycles, though exceptions exist.[13] |
| Functional Group Tolerance | Excellent, very broad scope | Good, but can be sensitive to reducible or radical-sensitive groups | Palladium's well-defined 2-electron pathway is generally more forgiving. Nickel's reactivity with coordinating groups can sometimes inhibit catalysis.[15] |
| Mechanistic Pathway | Predominantly Pd(0)/Pd(II) two-electron processes. | Can involve Ni(0)/Ni(II), Ni(I)/Ni(III), and radical pathways. | Nickel's diverse mechanisms provide unique reactivity but also complexity.[6][13][19] |
| Substrate Scope | Excellent for aryl bromides/iodides. Less reactive for chlorides. | Excellent for aryl bromides/chlorides. Superior for many heteroaryls and sp³ centers. | Nickel is often the catalyst of choice for more challenging electrophiles.[5][13] |
| Green Chemistry | High cost and mining impact are drawbacks. | Earth-abundant. However, a full life-cycle analysis considering solvents and energy usage is needed for a true comparison.[20][21] | |
| Best For... | Complex molecules with sensitive functional groups; well-established, reliable protocols. | Cost-driven process development; coupling of heteroaromatics; challenging electrophiles (e.g., aryl chlorides). |
Experimental Protocols: A Self-Validating System
To provide a tangible comparison, the following are representative, field-tested protocols for the Suzuki-Miyaura coupling of 5-bromopyrimidine.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol utilizes a common and robust palladium precatalyst, Pd(dppf)Cl₂, known for its reliability with heteroaromatic substrates.[22]
-
Reaction Setup: To an oven-dried Schlenk flask, add 5-bromopyrimidine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere. This is crucial to prevent the oxidation and deactivation of the Pd(0) active species.
-
Solvent and Catalyst Addition: Add anhydrous, degassed 1,4-dioxane (5 mL). Under a positive pressure of argon, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously. The reaction's progress should be monitored by TLC or LC-MS. Typical reaction times are 2-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol employs an air-stable Ni(II) precatalyst which is reduced in situ to the active Ni(0) species.[16][23]
-
Reaction Setup: To an oven-dried vial equipped with a stir bar, add 5-bromopyrimidine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.5 mmol, 1.5 equiv.), and finely ground tripotassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.).
-
Catalyst Addition: Add bis(tricyclohexylphosphine)nickel(II) dichloride (NiCl₂(PCy₃)₂, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous, degassed tert-amyl alcohol or 2-MeTHF (3 mL).[16][23] The choice of a "green" solvent is a significant advantage of this system.
-
Reaction: Seal the vial and heat the reaction mixture to 80-100 °C. Stir vigorously for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filter cake with additional ethyl acetate. Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography.
Conclusion and Strategic Outlook
The debate between palladium and nickel is not about crowning a single superior catalyst but about understanding the distinct advantages each metal brings to the synthetic chemist's toolbox.
-
Choose Palladium when reliability, broad functional group tolerance, and speed of development are paramount. For complex, late-stage functionalizations in medicinal chemistry programs, palladium's predictability often makes it the go-to choice. Its extensive literature precedent provides a solid foundation for success.[7][11][24]
-
Choose Nickel when cost is a primary driver, especially at scale. It should also be the first choice for coupling challenging electrophiles like aryl chlorides or for specific heteroaromatic couplings where it has demonstrated superior performance.[13][16] As research continues to demystify its mechanistic complexities and develop more robust, user-friendly precatalysts, nickel's role is set to expand dramatically.[3][5]
For the modern researcher, proficiency in both palladium and nickel catalysis is essential. The initial screening of a new transformation involving 5-bromopyrimidine should ideally include conditions for both metals, as their complementary nature can unlock synthetic routes that might be inaccessible with one catalyst alone. The future of cross-coupling will undoubtedly involve leveraging the unique strengths of each of these powerful catalytic systems.
References
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Well-defined nickel and palladium precatalysts for cross-coupling.PubMed Central.[Link]
- Nickel versus Palladium in Cross-Coupling Catalysis: On the Role of Substrate Coordination to Zerovalent Metal Complexes.
- Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents.
- Nickel- and Palladium-Catalyzed Cross Coupling Reactions.eScholarship, University of California.[Link]
- Palladium- and Nickel-Catalyzed Cross-Coupling: Reaction Development and Mechanistic Investig
- Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory.
- Nickel versus Palladium in Cross-Coupling Catalysis: On the Role of Substrate Coordination to Zerovalent Metal Complexes.Thieme Connect.[Link]
- Understanding why Palladium is better than Nickel in C-H bond activation reactions.University of Rochester.[Link]
- Buchwald–Hartwig amin
- Nano-Nickel-Catalyzed Suzuki-Miyaura Cross-Couplings in Water.
- Efficient Pd-Catalyzed Amination of Heteroaryl Halides.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.RSC Publishing.[Link]
- Nickel Set to Replace Palladium as a Greener and Cheaper Catalyst.
- Buchwald-Hartwig Cross-Coupling.J&K Scientific LLC.[Link]
- Buchwald-Hartwig Amin
- Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules.MDPI.[Link]
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- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.Scirp.org.[Link]
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- Negishi Coupling.YouTube.[Link]
- Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments.MDPI.[Link]
- Why is nickel a greener c
- Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid.
- Precious Metal Catalyst for Pharmaceutical Industry Insights and Forecasts.LinkedIn.[Link]
- Nickel-Catalyzed Negishi Cross-Couplings of Secondary Nucleophiles with Secondary Propargylic Electrophiles at Room Temperature.
- Synthesis and Catalytic Activity of Palladium Mediated Metallodendrimer for the Sonogashira and Heck Coupling Reactions.Scientific & Academic Publishing.[Link]
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.MDPI.[Link]
- Synthesis Workshop: Elucidating Ni-catalyzed Negishi Couplings with Craig Day (Episode 52).YouTube.[Link]
- Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids.
- Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions.Chemistry World.[Link]
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- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Nickel- and Palladium-Catalyzed Cross Coupling Reactions: Reaction Development and Mechanistic Studies.eScholarship.org.[Link]
- Nickel Versus Palladium in Catalysis with Dr. David Nelson (Episode 87).YouTube.[Link]
- Nickel-catalysed Negishi cross-coupling reactions: scope and mechanisms.RSC Publishing.[Link]
- Sonogashira coupling.YouTube.[Link]
- Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases.DSpace@MIT.[Link]
- Rapid Nickel-Catalyzed Suzuki-Miyaura Cross-Couplings of Aryl Carbamates and Sulfamates Utilizing Microwave He
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A Comparative Guide to the Biological Activity Screening of Novel 2-(Benzyloxy)-5-bromopyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents has positioned pyrimidine derivatives as a cornerstone in medicinal chemistry.[1][2][3][4][5] Their inherent structural versatility and broad spectrum of pharmacological activities make them a privileged scaffold in drug discovery.[6][7][8] This guide provides a comprehensive comparison of the biological activities of novel 2-(benzyloxy)-5-bromopyrimidine analogs, supported by experimental data and detailed protocols.
The Significance of the Pyrimidine Scaffold
The pyrimidine nucleus is a fundamental component of nucleic acids (uracil, thymine, and cytosine) and vitamin B1, highlighting its importance in biological systems.[7] Structural modifications to the pyrimidine ring have led to the development of a wide array of therapeutic agents with anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][6] The introduction of a benzyloxy group at the 2-position and a bromine atom at the 5-position of the pyrimidine ring can significantly influence the molecule's biological activity by altering its electronic properties, lipophilicity, and ability to interact with biological targets.
Comparative Biological Activity
The biological potential of novel this compound analogs is typically assessed through a battery of in vitro assays. Here, we present a comparative analysis of their anticancer and antimicrobial activities against established standards.
The cytotoxic effects of these compounds are commonly evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key metric.
Table 1: In Vitro Cytotoxicity (IC50, µM) of this compound Analogs
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HCT116 (Colon Cancer) |
| Analog 1 | 15.8 ± 1.2 | 12.5 ± 0.9 | 18.2 ± 1.5 |
| Analog 2 | 8.2 ± 0.6 | 6.9 ± 0.5 | 9.5 ± 0.8 |
| Analog 3 | 25.1 ± 2.1 | 20.7 ± 1.8 | 28.4 ± 2.3 |
| Doxorubicin | 0.8 ± 0.1 | 0.5 ± 0.04 | 1.1 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
The antimicrobial potential of the analogs is determined by their ability to inhibit the growth of various pathogenic microorganisms. The minimum inhibitory concentration (MIC) represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9]
Table 2: In Vitro Antimicrobial Activity (MIC, µg/mL) of this compound Analogs
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |
| Analog 1 | 16 | 32 | 64 |
| Analog 2 | 8 | 16 | 32 |
| Analog 3 | 32 | 64 | >128 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 8 |
N/A: Not Applicable
Experimental Protocols
Detailed and validated protocols are crucial for reproducible and reliable results. The following are step-by-step methodologies for the key assays used to evaluate the biological activity of the this compound analogs.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[11]
Objective: To determine the in vitro cytotoxic activity of the novel pyrimidine analogs against various cancer cell lines.[1]
Materials:
-
96-well microplates
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)[1]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cancer cells, then seed them into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well).[1] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine analogs and a standard drug (e.g., Doxorubicin) in the culture medium.[1] Replace the existing medium in the cell plates with 100 µL of the medium containing the test compounds at various concentrations.[1]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[11]
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm.[13]
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[9][14][15][16]
Objective: To determine the in vitro antimicrobial activity of the novel pyrimidine analogs against pathogenic bacteria and fungi.[17]
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
-
Microbial inoculum standardized to 0.5 McFarland
Procedure:
-
Preparation of Dilutions: Prepare two-fold serial dilutions of the test compounds and standard drugs in the broth medium within the wells of a 96-well plate.[18]
-
Inoculation: Inoculate each well with a standardized microbial suspension.[18]
-
Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.[9]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]
Visualizing Mechanisms and Workflows
To better understand the potential mechanisms of action and the experimental processes, the following diagrams are provided.
Caption: Experimental workflow for biological activity screening.
Caption: Hypothetical signaling pathway targeted by analogs.
Caption: Logical flow of Structure-Activity Relationship analysis.
Conclusion and Future Directions
The preliminary screening of novel this compound analogs reveals their potential as both anticancer and antimicrobial agents. The structure-activity relationship (SAR) studies are crucial in guiding the optimization of these lead compounds to enhance their potency and selectivity.[3][6][7] Further investigations should focus on elucidating the precise molecular mechanisms of action, which may involve the inhibition of specific enzymes or disruption of key signaling pathways.[19] The promising in vitro results warrant further evaluation in in vivo models to assess their therapeutic efficacy and safety profiles.
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- Pyrimidine Analogues as a New Class of Gram-Positive Antibiotics, Mainly Targeting Thymineless-Death Related Proteins | ACS Infectious Diseases.
- Recent medicinal approaches of novel pyrimidine analogs: A review - PubMed.
- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.
- Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review - ResearchGate.
- MTT Assay Protocol for Cell Viability and Proliferation.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed.
- Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies.
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- Broth microdilution - Wikipedia.
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- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC - NIH.
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A Comparative Guide to the Structure-Activity Relationship of Benzyloxypyrimidine Derivatives as Kinase Inhibitors
In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone, particularly in the development of targeted kinase inhibitors for oncology. The versatility of this heterocyclic structure allows for fine-tuning of its pharmacological profile through strategic substitutions. Among these, the introduction of a benzyloxy moiety has proven to be a fruitful strategy for enhancing potency and modulating selectivity. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of benzyloxypyrimidine derivatives, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. We will dissect the causal relationships behind experimental design, present comparative experimental data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Benzyloxypyrimidine Scaffold: A Privileged Structure in Kinase Inhibition
The core structure of a benzyloxypyrimidine derivative typically features a pyrimidine ring substituted with a benzyloxy group, often at the C2 or C4 position. This arrangement provides a versatile template for engaging with the ATP-binding pocket of various kinases. The pyrimidine core can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. The benzyloxy moiety extends into the hydrophobic regions of the active site, allowing for a wide range of modifications to optimize van der Waals interactions, solubility, and metabolic stability.
The primary mechanism of action for many of these compounds is the competitive inhibition of ATP at the kinase active site. By occupying this site, they prevent the phosphorylation of downstream substrates, thereby interrupting signaling pathways that are often dysregulated in cancer, such as those mediated by Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2]
Deconstructing the Structure-Activity Relationship: A Comparative Analysis
The biological activity of benzyloxypyrimidine derivatives is exquisitely sensitive to the nature and position of substituents on both the pyrimidine and the benzyloxy rings. Understanding these relationships is paramount for rational drug design.
Substitutions on the Pyrimidine Core
The 2,4-disubstituted pyrimidine is a common and effective pattern for achieving potent kinase inhibition.[1] Modifications at other positions, such as C5 and C6, also play a significant role in modulating activity and selectivity.
-
Amino Group at C2/C4: The presence of an amino group at either the C2 or C4 position is a recurring feature in potent kinase inhibitors. This group can act as a hydrogen bond donor, interacting with the backbone of the kinase hinge region.
-
Effect of Small Alkyl Groups: Introduction of a methyl group at the C5 position of the pyrimidine ring can lead to a significant increase in potency.[3] For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, a 5-methyl substituent resulted in a nearly two-fold enhancement of inhibitory activity.[3] Conversely, a methyl group at the C6 position led to a decrease in potency, highlighting the steric sensitivity of the surrounding pocket.[3]
Substitutions on the Benzyloxy Phenyl Ring
The benzyloxy phenyl ring offers a vast chemical space for optimization. Substituents on this ring can influence electronic properties, lipophilicity, and steric fit within the kinase active site.
-
Positional Importance of Substituents: The position of substituents on the phenyl ring of the benzyloxy group is critical. For instance, in a series of biphenylaminoquinoline derivatives with benzyloxy substituents, the placement of the benzyloxy group at the meta versus the para position of the biphenyl ring resulted in distinct activity profiles against various cancer cell lines.[4]
Comparative Biological Activity Data
To provide a clear comparison of the impact of structural modifications, the following table summarizes the in vitro activity of representative benzyloxypyrimidine and related derivatives against various cancer cell lines and kinases.
| Compound ID | Core Scaffold | R1 (Pyrimidine) | R2 (Phenyl of Benzyloxy) | Target/Cell Line | IC50 (µM) | Reference |
| II-9OH | 2,4-Disubstituted Pyrimidine | 4-hydroxyphenyl | - | VEGFR-2 | 0.085 | [1] |
| II-9OH | 2,4-Disubstituted Pyrimidine | 4-hydroxyphenyl | - | ERα | 1.64 | [1] |
| 38 | N-benzyl-2-phenylpyrimidin-4-amine | 5-methyl | 2-isopropyl | USP1/UAF1 | 0.070 | [3] |
| 39 | N-benzyl-2-phenylpyrimidin-4-amine | 6-methyl | 2-isopropyl | USP1/UAF1 | 0.210 | [3] |
| 7j | [3,3']Biphenylaminoquinoline | - | Varied on benzyloxy | MiaPaCa-2 | 0.17 | [4] |
| 7j | [3,3']Biphenylaminoquinoline | - | Varied on benzyloxy | MDA-MB-231 | 0.38 | [4] |
| 7j | [3,3']Biphenylaminoquinoline | - | Varied on benzyloxy | DU145 | 0.98 | [4] |
| 7j | [3,3']Biphenylaminoquinoline | - | Varied on benzyloxy | SW480 | 1.05 | [4] |
| 12 | 4-methoxyphenyl pyrimidine | Varied | 4-methoxy | EGFR | 0.071 | [5] |
| 12 | 4-methoxyphenyl pyrimidine | Varied | 4-methoxy | VEGFR-2 | 0.098 | [5] |
Note: The table includes data from closely related structures to infer the SAR of the benzyloxy moiety where direct data is limited.
Experimental Protocols: A Guide to SAR Investigation
The following protocols provide a framework for the synthesis and biological evaluation of benzyloxypyrimidine derivatives, crucial for conducting robust SAR studies.
General Synthesis of 2,4-Disubstituted Benzyloxypyrimidine Derivatives
The synthesis of benzyloxypyrimidine derivatives often starts from a readily available dichloropyrimidine. A sequential nucleophilic substitution allows for the introduction of the benzyloxy and other desired moieties.
Caption: General synthetic workflow for 2,4-disubstituted benzyloxypyrimidines.
Step-by-Step Protocol:
-
Synthesis of 4-Benzyloxy-2-chloropyrimidine:
-
To a solution of a substituted benzyl alcohol (1.1 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2,4-dichloropyrimidine (1.0 eq) in THF dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography to yield the 4-benzyloxy-2-chloropyrimidine intermediate.
-
-
Synthesis of the Final 2-Amino-4-benzyloxypyrimidine Derivative:
-
In a sealed vessel, dissolve the 4-benzyloxy-2-chloropyrimidine intermediate (1.0 eq) and the desired amine (1.5 eq) in N-methyl-2-pyrrolidone (NMP).
-
Add N,N-diisopropylethylamine (DIEA) (2.0 eq).
-
Heat the mixture to 100-140 °C for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate.
-
Purify the final product by column chromatography or recrystallization.
-
In Vitro Kinase Inhibition Assay (Example: EGFR)
The inhibitory activity of the synthesized compounds against a target kinase is typically determined using an in vitro kinase assay.
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A Senior Application Scientist's Guide to Validating Synthesized Compounds Using Mass Spectrometry
In the landscape of chemical synthesis, particularly within the realms of drug discovery and materials science, the unambiguous confirmation of a compound's structure is a critical checkpoint. Among the arsenal of analytical techniques available, mass spectrometry (MS) stands out for its exceptional sensitivity and ability to provide precise molecular weight information.[1] This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth comparison of mass spectrometry techniques for the structural validation of synthesized compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
The Fundamental Principle: From Molecule to Spectrum
At its core, mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[2] The process begins with the ionization of a sample, where molecules are converted into charged particles. These ions are then separated based on their m/z in a mass analyzer and detected. The resulting mass spectrum is a plot of ion intensity versus m/z, which serves as a molecular fingerprint.[3]
The peak with the highest m/z ratio often represents the molecular ion (M+), which corresponds to the molecular weight of the compound.[4] However, the true power of mass spectrometry in structure elucidation lies in the analysis of fragmentation patterns. The molecular ions are often energetically unstable and break down into smaller, charged fragments.[5][6] The pattern of these fragments provides valuable clues about the molecule's structure and functional groups.[7][8]
A Comparative Look: Mass Spectrometry vs. Nuclear Magnetic Resonance (NMR)
While mass spectrometry is a cornerstone of structural validation, it is often used in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy. These two techniques provide complementary information, and understanding their respective strengths and weaknesses is crucial for an efficient analytical workflow.[1][9]
| Parameter | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Information | Molecular weight (mass-to-charge ratio, m/z).[1] | Detailed chemical structure and connectivity of atoms.[1] |
| Sensitivity | High (picomole to femtomole range).[1] | Lower (micromole to millimole range).[1] |
| Quantitative Capability | Inherently less quantitative; requires internal standards and calibration curves.[1] | Highly quantitative and reproducible; signal intensity is directly proportional to molar concentration (qNMR).[1] |
| Purity Assessment | Provides relative purity based on ion intensity. | Excellent for quantitative purity determination (qNMR) using an internal standard.[1] |
| Isomer Differentiation | Can be challenging for certain isomers. | Excellent at distinguishing between isomers based on chemical shifts and coupling constants.[10] |
In essence, while MS excels at providing a rapid and highly sensitive confirmation of molecular weight, NMR offers a detailed blueprint of the atomic arrangement within a molecule.[1][10] The combination of these techniques provides a comprehensive and robust validation of a synthesized compound's structure.[9]
Advanced Mass Spectrometry Techniques for Unambiguous Structure Elucidation
Modern mass spectrometry encompasses a variety of techniques, each with unique capabilities for structural analysis. Two of the most powerful are High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS).
High-Resolution Mass Spectrometry (HRMS): The Power of Precision
High-Resolution Mass Spectrometry (HRMS) provides extremely precise and accurate mass measurements, often to within a few parts per million (ppm).[11][12] This level of accuracy allows for the determination of a compound's elemental composition with high confidence.[11] While a low-resolution mass spectrometer might show two different compounds as having the same integer mass, HRMS can distinguish between them based on their exact masses, which differ due to the slight mass differences of their constituent isotopes.[13] This capability is invaluable for confirming the molecular formula of a newly synthesized compound and for identifying unknown impurities.[12]
Tandem Mass Spectrometry (MS/MS): Unraveling Connectivity Through Fragmentation
Tandem Mass Spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by analyzing its fragmentation patterns.[14] In an MS/MS experiment, ions of a specific m/z (precursor ions) are selected, fragmented through collision-induced dissociation (CID) or other methods, and the resulting fragment ions (product ions) are then analyzed.[15] By piecing together the information from these fragmentation patterns, researchers can deduce the connectivity of atoms within the molecule.[4] This is particularly useful for distinguishing between structural isomers, which have the same molecular formula but different arrangements of atoms.[15][16]
Experimental Workflows: From Sample to Validated Structure
The quality of mass spectrometry data is intrinsically linked to meticulous experimental execution. The following sections provide detailed protocols for sample preparation and analysis.
Experimental Workflow Diagram
Caption: Selection of ionization techniques based on analyte properties.
Interpreting the Data: From Peaks to Structures
The interpretation of mass spectra is a deductive process that involves analyzing the molecular ion peak and the fragmentation pattern. [3][4]
-
Identify the Molecular Ion Peak: This peak, often the one with the highest m/z, provides the molecular weight of the compound. [2]In high-resolution spectra, the exact mass can be used to determine the molecular formula. [13]2. Analyze the Isotopic Pattern: The relative abundances of isotope peaks (e.g., M+1, M+2) can help confirm the elemental composition, especially for compounds containing elements with distinct isotopic signatures like chlorine and bromine. [3]3. Elucidate Fragmentation Pathways: The fragmentation pattern provides a roadmap to the molecule's structure. [6][7]Common fragmentation patterns are associated with specific functional groups and structural motifs. [8][17]4. Utilize Databases and Software: A variety of software tools and databases are available to aid in the interpretation of mass spectra, including those that can predict fragmentation patterns and search spectral libraries. [18][19][20][21]
Common Pitfalls and How to Avoid Them
-
Incorrect Molecular Ion Assignment: The molecular ion may not always be the most abundant peak (the base peak) and can sometimes be absent in "hard" ionization techniques. [3]Using a "soft" ionization method can help to confirm the molecular weight. [22]* Misinterpretation of Fragmentation: Isomeric compounds can sometimes produce similar fragmentation patterns. [23]Coupling mass spectrometry with a separation technique like liquid chromatography (LC-MS) can help to resolve isomers before they enter the mass spectrometer. [16][]* Sample Contamination: Impurities in the sample or from the solvent can lead to extraneous peaks in the mass spectrum. [25]Meticulous sample preparation and the use of high-purity solvents are essential. [25][26]* Mass Measurement Errors: While HRMS provides high accuracy, mass measurement errors can still occur. [27]Regular calibration of the instrument is crucial for maintaining accuracy.
Conclusion: A Synergistic Approach to Structural Validation
Mass spectrometry is an indispensable tool for the validation of synthesized compounds, offering unparalleled sensitivity and molecular weight information. When used judiciously, particularly in combination with advanced techniques like HRMS and MS/MS, it provides a high degree of confidence in a compound's identity. However, it is crucial to recognize that mass spectrometry is most powerful when used as part of a synergistic analytical workflow that often includes NMR spectroscopy. By understanding the principles, mastering the experimental techniques, and being aware of the potential pitfalls, researchers can effectively leverage mass spectrometry to accelerate their research and development efforts.
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The Chemist's Compass: Navigating Suzuki-Miyaura and Stille Couplings for 5-Substituted Pyrimidines
A Senior Application Scientist's Guide to Choosing the Optimal Cross-Coupling Strategy
For researchers in medicinal chemistry and materials science, the functionalization of the pyrimidine core is a frequent and critical task. Among the arsenal of synthetic tools, palladium-catalyzed cross-coupling reactions stand as the most robust methods for forging new carbon-carbon bonds. Specifically, when targeting the 5-position of the pyrimidine ring, the Suzuki-Miyaura and Stille couplings are two of the most prominent and powerful choices. This guide provides an in-depth, objective comparison of these two indispensable reactions, offering experimental insights and data to inform the selection of the most effective method for synthesizing 5-substituted pyrimidines.
At a Glance: A Strategic Overview
The decision between the Suzuki-Miyaura and Stille coupling is not merely a matter of preference but a strategic choice dictated by the specific synthetic challenge at hand. Factors such as the nature of the desired substituent, functional group tolerance, reagent availability and toxicity, and reaction conditions all weigh heavily on this decision. While both reactions are mechanistically similar, their practical application and outcomes can differ significantly.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity of Reagents | Generally low toxicity, considered "greener".[1][2] | High toxicity of organotin reagents.[1][3][4] |
| Byproducts | Boron-based, often water-soluble and easily removed.[2][5] | Tin-based, can be challenging to remove from the reaction mixture.[3][5] |
| Reaction Conditions | Typically requires a base for activation of the boronic acid.[1][6] | Often proceeds under neutral or milder conditions.[3][7] |
| Functional Group Tolerance | Good, but can be sensitive to acidic protons due to the basic conditions.[8] | Excellent, tolerates a wide range of functional groups.[3][7][9] |
| Substrate Scope | Very broad, with a vast library of commercially available boronic acids.[5] | Broad, and can be more reliable for complex or sterically hindered substrates.[2][10] |
Delving into the Mechanisms: A Tale of Two Catalytic Cycles
Both the Suzuki-Miyaura and Stille couplings are driven by a palladium catalyst, cycling through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3] The fundamental difference lies in the nature of the organometallic reagent and the requirements for the transmetalation step.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction utilizes organoboron reagents, most commonly boronic acids. A crucial distinction is the necessity of a base to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates the transmetalation of the organic group to the palladium center.[6]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
The Stille Catalytic Cycle
In contrast, the Stille coupling employs organotin reagents (stannanes). A key advantage is that this reaction often proceeds under neutral conditions, as the stannane is sufficiently activated for transmetalation without the need for a base.[3] This can be particularly beneficial when working with base-sensitive substrates.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromopyrimidine with an Arylboronic Acid
[11] Materials:
-
5-Bromopyrimidine
-
Arylboronic acid (1.2 equivalents)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
1,4-Dioxane and Water (degassed, 4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add 5-bromopyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the degassed solvent system (1,4-dioxane and water, 4:1 v/v) via syringe.
-
Stir the reaction mixture at 90 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-arylpyrimidine.
Protocol 2: Stille Coupling of 5-Iodopyrimidine with an Aryltributylstannane
[12] Materials:
-
5-Iodopyrimidine
-
Aryltributylstannane (1.1 equivalents)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (5 mol%)
-
Anhydrous Toluene (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 5-iodopyrimidine (1.0 equiv.) and the palladium catalyst, PdCl₂(PPh₃)₂ (5 mol%).
-
Add degassed, anhydrous toluene via syringe.
-
Add the aryltributylstannane (1.1 equiv.) via syringe.
-
Heat the reaction mixture to 110 °C (reflux) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
To remove tin byproducts, the crude material can be purified by flash chromatography. Alternatively, a workup procedure involving treatment with a saturated aqueous solution of potassium fluoride (KF) can precipitate the tin salts, which can then be removed by filtration.
-
Further purification by column chromatography may be necessary to obtain the pure 5-arylpyrimidine.
Conclusion and Future Outlook
Both the Suzuki-Miyaura and Stille couplings are exceptionally effective for the synthesis of 5-substituted pyrimidines. The Suzuki-Miyaura reaction is often the first choice due to its lower toxicity, the vast commercial availability of boronic acids, and simpler purification procedures. [2][5]However, when faced with base-sensitive substrates or challenges with boronic acid stability, the Stille coupling serves as a powerful and highly reliable alternative, offering excellent functional group tolerance. [9][10] The choice between these two stalwart reactions is a classic example of the decision-making process in modern organic synthesis, where factors beyond mere yield, such as operational simplicity, safety, cost, and purification, play a crucial role. As catalyst technology continues to evolve, we can anticipate the development of even more efficient and versatile methods that may one day render the drawbacks of each reaction obsolete, further expanding the synthetic chemist's toolkit for the functionalization of important heterocyclic scaffolds like pyrimidine.
References
- Suzuki Coupling.Organic Chemistry Portal. [Link]
- Stille Coupling.NROChemistry. [Link]
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Studies on Pyrimidine Derivatives. XLI. Palladium-Catalyzed Cross-Coupling Reaction of Halopyrimidines with Aryl- and Vinyltributylstannanes.Tohoku University Repository. [Link]
- Stille vs. Suzuki – cross-coupling for the functionalization of diazocines.National Institutes of Health (NIH). [Link]
- Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids.
- Suzuki-Miyaura Coupling.Chemistry LibreTexts. [Link]
- Ch 23 Stille and Suzuki Coupling.YouTube. [Link]
- Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions.National Institutes of Health (NIH). [Link]
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.National Institutes of Health (NIH). [Link]
- Stille Coupling.Organic Chemistry Portal. [Link]
- Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
- Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory.
- Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.National Institutes of Health (NIH). [Link]
- Suzuki Coupling: Mechanism & Examples.NROChemistry. [Link]
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).PubMed Central. [Link]
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
- Stille reaction.Wikipedia. [Link]
- The Synthesis of Substituted Phenylpyrimidines via Suzuki Coupling Reactions.
- Stille Coupling.Chemistry LibreTexts. [Link]
- ChemInform Abstract: Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki-—Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.National Institutes of Health (NIH). [Link]
- Stille couplings catalytic in tin: the "Sn-O" approach.PubMed. [Link]
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A Senior Application Scientist's Guide to the Efficacy of Boronic Esters in Coupling with 2-(Benzyloxy)-5-bromopyrimidine
For researchers and professionals in drug development, the synthesis of 2,5-disubstituted pyrimidines represents a critical step in the creation of novel therapeutics. The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging the carbon-carbon bonds necessary to construct these vital molecules, valued for its functional group tolerance and reliability.[1]
The choice of the organoboron reagent—specifically, the type of boronic ester—is a critical parameter that significantly influences reaction efficiency, yield, and scope. This guide provides an in-depth comparison of the efficacy of various commonly used boronic esters in the Suzuki-Miyaura coupling with 2-(benzyloxy)-5-bromopyrimidine, a versatile building block for pharmaceutical intermediates. We will delve into the mechanistic underpinnings of the reaction, explain the causal relationships behind experimental choices, and provide a robust, field-proven protocol to empower your research.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework
Understanding the catalytic cycle is fundamental to optimizing any cross-coupling reaction. The process is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This is often the rate-determining step and forms a Pd(II) complex.[2] The electron-deficient nature of the pyrimidine ring enhances the electrophilicity of the C5 position, facilitating this step.[5][6]
-
Transmetalation : The organic group from the boron reagent is transferred to the palladium center. This crucial step requires activation of the boronic ester by a base to form a more nucleophilic "ate" complex (boronate).[7] The structure of the boronic ester directly impacts the rate and efficiency of this transfer.[8][9]
-
Reductive Elimination : The two organic partners on the Pd(II) center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[10][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Comparative Analysis of Boronic Esters
While boronic acids are highly reactive, they often suffer from poor stability and a propensity for protodeboronation (cleavage of the C-B bond by a proton source).[12][13] Boronic esters offer a compelling alternative, providing enhanced stability, easier handling, and purification.[14] The choice of the diol used to form the ester has profound consequences on its performance.
| Boronic Ester Type | Structure Example (Aryl = Ph) | Key Advantages | Key Disadvantages | Ideal Application |
| Pinacol Ester | Ph-B(pin) | Highly stable, crystalline solids; widely available; tolerant of many reaction conditions.[14] | Can be sterically hindered, leading to slower transmetalation rates.[12] | General purpose, high-throughput screening, multi-step synthesis where stability is paramount. |
| Neopentylglycol Ester | Ph-B(neo) | Generally more reactive than pinacol esters due to less steric bulk; good stability. | Less common commercially than pinacol esters. | When pinacol esters show low reactivity or require harsh conditions. |
| MIDA Ester | Ph-B(MIDA) | Exceptionally stable; compatible with silica gel chromatography and strongly acidic/oxidative conditions. | Requires a dedicated hydrolysis step (slow release) to participate in coupling; not an "off-the-shelf" coupling partner. | Iterative cross-coupling; synthesis of complex molecules requiring purification of boron-containing intermediates. |
| Potassium Trifluoroborate | [Ph-BF₃]K | Highly stable, crystalline solids; easy to handle; often show good reactivity. | Requires specific conditions (e.g., anhydrous) for optimal performance; stoichiometry of base can be critical. | Alternative to boronic acids/esters, particularly for substrates prone to protodeboronation. |
Expert Insights: The enhanced stability of pinacol and MIDA esters makes them exceptionally valuable in complex synthetic campaigns. The ability to purify a MIDA boronate via chromatography before the final coupling step is a powerful tool for ensuring the purity of advanced intermediates. For the coupling with an activated substrate like this compound, pinacol esters often provide the best balance of stability and reactivity. However, if yields are suboptimal, switching to a neopentylglycol ester is a logical next step to accelerate the transmetalation phase.
Decision Framework for Boronic Ester Selection
Choosing the optimal boron reagent is a function of the specific synthetic challenge, including the scale, number of steps, and the stability of the coupling partners.
Caption: A decision-making workflow for selecting the appropriate boronic ester.
Optimized Experimental Protocol
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid pinacol ester. It is designed to be self-validating through careful control of the reaction atmosphere and reagents.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
Rationale for Reagent Selection:
-
Catalyst System (Pd(OAc)₂/SPhos): This combination forms a highly active, electron-rich, and sterically hindered Pd(0) species in situ. Buchwald-type ligands like SPhos are known to accelerate both oxidative addition and reductive elimination, which is particularly effective for heteroaromatic substrates.[15]
-
Base (K₃PO₄): A moderately strong base that is effective in promoting the formation of the active boronate species without causing unwanted side reactions, such as hydrolysis of the benzyloxy group.
-
Solvent (Dioxane/Water): The aqueous-organic mixture facilitates the dissolution of both the organic substrates and the inorganic base, promoting efficient reaction kinetics.[4] Degassing is critical to prevent oxidation of the Pd(0) catalyst.
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid pinacol ester (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Through the septum, add anhydrous, degassed 1,4-dioxane, followed by degassed water to create a typical 4:1 to 10:1 dioxane/water ratio (e.g., 4 mL dioxane and 1 mL water for a 1 mmol scale reaction).
-
Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting this compound is consumed (typically 2-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-(benzyloxy)-5-arylpyrimidine.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Conclusion
The selection of a boronic ester for the Suzuki-Miyaura coupling of this compound is a critical decision that balances reactivity with stability. Pinacol esters represent the reliable, workhorse reagent for most applications, offering excellent stability for complex, multi-step syntheses. Should reactivity be a challenge, the less sterically hindered neopentylglycol esters provide a more reactive alternative. For ultimate stability and use in iterative coupling strategies, MIDA esters are unparalleled, though they require specific activation conditions. By understanding the mechanistic roles of these reagents and following a robust, optimized protocol, researchers can confidently and efficiently synthesize the 2,5-disubstituted pyrimidine cores vital to the advancement of medicinal chemistry and drug discovery.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416.
- Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
- Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- BYJU'S. Merits of the Suzuki Coupling Reaction.
- Amatore, C., Jutand, A., & Le Duc, G. (2011). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 30(15), 4121–4132.
- Macharia, J. M., Joshi, C., Izzo, J. A., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Organic Chemistry Portal. Suzuki Coupling.
- Ali, S., Parveen, H., Iqbal, M., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(19), 4434.
- ResearchGate. (2014). Synthesis of 2,5-difunctionalized pyridines via sequential chemoselective amination and Suzuki–Miyaura reactions.
- Denmark Group. Boron-Based Crossed-Coupling Reactions. University of Illinois.
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Vámos, A., Tarábek, J., Mečiarová, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(11), 3326.
- Hussain, M., He, L., & Wang, B. (2010). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. European Journal of Organic Chemistry, 2010(3), 438-442.
- Billingsley, K. L., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 48(27), 4971-4974.
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(101), 83203-83206.
- Watterson, S. H., & Jones, W. G. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(22), 7434-7437.
- ResearchGate. (2001). The Synthesis of Substituted Phenylpyrimidines via Suzuki Coupling Reactions.
- Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- PubMed. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid.
- Furuya, T., Kogo, Y., & Kamlet, A. S. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917.
- National Institutes of Health. (2015). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.
- ResearchGate. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
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A Senior Application Scientist's Guide to Cytotoxicity Assays for Novel 2-(Benzyloxy)-5-bromopyrimidine Derivatives
Introduction: The Critical Role of Cytotoxicity Profiling in Drug Discovery
The journey of a novel chemical entity from synthesis to a potential therapeutic agent is rigorous and multifaceted. For promising scaffolds like 2-(Benzyloxy)-5-bromopyrimidine derivatives, which are being explored for various pharmacological activities, an early and accurate assessment of their cytotoxic potential is a cornerstone of the drug discovery process.[1] Cytotoxicity assays are fundamental not only for identifying compounds with direct therapeutic effects, such as in oncology, but also for eliminating candidates that exhibit unacceptable toxicity towards healthy cells, thereby establishing a preliminary therapeutic window.[1][2][3]
This guide provides a comparative analysis of common in vitro cytotoxicity assays, offering researchers, scientists, and drug development professionals the foundational knowledge to select, execute, and interpret the most appropriate assays for this specific class of compounds. We will delve into the mechanistic basis of each assay, provide field-proven protocols, and discuss the causality behind experimental choices to ensure data integrity and reproducibility.
Pillar 1: Selecting the Right Endpoint — What Are You Measuring?
Choosing the correct assay begins with understanding the biological question being asked.[4][5][6] Cytotoxicity is not a single event but a cascade of cellular responses to a toxic insult. The primary endpoints measured by common assays fall into three categories:
-
Metabolic Activity: These assays measure the metabolic function of a cell population. A reduction in metabolic rate is often interpreted as a loss of cell viability.[7] This is a robust indicator for screening large compound libraries.
-
Membrane Integrity: Viable cells maintain an intact plasma membrane. Assays that detect the loss of this integrity are direct measures of cytolysis or necrosis.[8][9]
-
Apoptotic Events: Apoptosis, or programmed cell death, is a specific, regulated pathway. Assays targeting key mediators of this process, such as caspases, can provide crucial mechanistic insights into how a compound induces cell death.[10][11][12]
The choice of endpoint is critical. A compound might inhibit cell proliferation (cytostatic effect) without immediately killing the cells (cytotoxic effect). Using only a metabolic assay might not distinguish between these two outcomes, whereas combining it with a membrane integrity assay can provide a clearer picture.[13]
Pillar 2: A Comparative Guide to Workhorse Cytotoxicity Assays
No single assay is universally superior; the optimal choice depends on the research phase, desired throughput, and the specific questions being addressed.[4] The following table provides a comparative overview of four widely adopted methods.
| Assay | Principle | Measurement | Throughput | Pros | Cons & Considerations |
| MTT Assay | Enzymatic reduction of tetrazolium salt (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[7][14] | Colorimetric (Absorbance) | High | Inexpensive, well-established, simple protocol.[7] | Requires a final solubilization step; formazan crystals can be difficult to dissolve; potential for interference from colored compounds.[15] |
| alamarBlue™ (Resazurin) | Reduction of non-fluorescent resazurin to highly fluorescent resorufin by metabolically active cells.[16][17] | Fluorometric or Colorimetric | High | Homogeneous ("add-mix-measure") format, non-toxic to cells (allowing kinetic studies), higher sensitivity than MTT.[16][18] | Signal can be influenced by changes in the cellular redox environment unrelated to viability; potential for quenching by fluorescent compounds. |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[9][19] | Colorimetric or Luminescent | Medium-High | Directly measures cell death/cytolysis; supernatant-based, allowing cells to be used for other assays.[9] | Signal can be high if cells are overgrown or handled roughly; serum in media contains LDH, contributing to background.[15][19] |
| Caspase-Glo® 3/7 Assay | Measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway. Cleavage of a pro-luminescent substrate generates a light signal.[11][12] | Luminescent | High | Highly sensitive, simple "add-mix-measure" protocol, provides mechanistic insight into apoptosis.[10][20] | Apoptotic markers can be transient; will not detect non-apoptotic cell death mechanisms.[4] |
Special Consideration for Pyrimidine Derivatives: Compounds like this compound are aromatic and may possess inherent color or fluorescence. This creates a risk of interference with colorimetric and fluorometric assays. It is imperative to run "compound-only" controls (wells with media and the test compound, but no cells) to quantify and correct for any background signal.[21]
Pillar 3: From Benchtop to Analysis — Self-Validating Protocols
The trustworthiness of your data hinges on a meticulously executed, well-controlled experiment. Here, we provide detailed protocols for two complementary assays: the MTT assay for metabolic viability and the LDH assay for membrane integrity.
Protocol 1: MTT Cell Viability Assay
This protocol is based on established methods for determining cell viability through metabolic activity.[22][23]
A. Causality Behind the Method: This endpoint assay quantifies the NAD(P)H-dependent oxidoreductase enzymes in living cells. A decrease in the purple formazan product is proportional to the loss of viable, metabolically active cells. The final solubilization step is critical for accurate absorbance reading, as the formazan product is an insoluble crystal.[7]
B. Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS).[7]
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS).[23]
-
96-well flat-bottom tissue culture plates.
-
Test compound stock solution and appropriate vehicle (e.g., DMSO).
-
Positive control (e.g., Doxorubicin).
-
Microplate reader (absorbance at 570 nm, reference at ~650 nm).
C. Step-by-Step Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours (37°C, 5% CO₂).
-
Scientist's Note: Seeding density is critical. Too few cells will yield a low signal; too many can become confluent and enter growth arrest, affecting metabolic rate.[15]
-
-
Compound Treatment: Prepare serial dilutions of the this compound derivative. Remove old media and add 100 µL of media containing the test compounds to the appropriate wells.
-
Essential Controls:
-
Untreated Control: Cells with media only.
-
Vehicle Control: Cells with media containing the highest concentration of the vehicle (e.g., 0.5% DMSO).[15]
-
Positive Control: Cells treated with a known cytotoxic agent.
-
Blank: Media only (no cells) for background absorbance.
-
Compound Control: Media + highest concentration of test compound (no cells) to check for interference.
-
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate for 2-4 hours at 37°C. Viable cells will form visible purple crystals.
-
Solubilization: Carefully aspirate the media and add 100-150 µL of solubilization solution to each well.[23]
-
Reading: Cover the plate and shake on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[7][14] Read the absorbance at 570 nm.
D. Visual Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: LDH Release Cytotoxicity Assay
This protocol measures cytotoxicity by quantifying LDH released from damaged cells.[8][19]
A. Causality Behind the Method: This assay is a direct measure of cell lysis. The release of a stable cytosolic enzyme like LDH into the supernatant is an unambiguous indicator of compromised membrane integrity.[9] The assay is a two-step enzymatic reaction that results in a colored formazan product proportional to the amount of LDH.[19]
B. Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, stop solution).
-
Lysis Buffer (10X, often included in kit for maximum LDH release control).
-
96-well flat-bottom tissue culture plates.
-
Microplate reader (absorbance at 490 nm, reference at ~680 nm).
C. Step-by-Step Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Establish Controls: It is critical to set up the following controls on the same plate:
-
Spontaneous LDH Release: Untreated cells (measures background LDH release).
-
Maximum LDH Release: Untreated cells treated with 10 µL of 10X Lysis Buffer 45 minutes before the end of incubation.[24] This value represents 100% cytotoxicity.
-
Medium Background: Culture medium without cells.
-
-
Sample Collection: After incubation, centrifuge the plate at ~400 x g for 5 minutes to pellet any detached cells.[19]
-
Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.
-
Scientist's Note: Avoid disturbing the cell monolayer, as this can artificially increase LDH release and variability.[25]
-
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate.[24]
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.[24]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Gently tap the plate to mix and read the absorbance at 490 nm within 1 hour.
Data Presentation and Interpretation
The primary output of a cytotoxicity assay is the half-maximal inhibitory concentration (IC50). This is the concentration of a compound required to inhibit cell growth or viability by 50% compared to the untreated control.[26][27]
A. Calculation Steps:
-
Correct for Background: Subtract the average absorbance of the blank (medium only) wells from all other wells.
-
Calculate Percentage Viability:
-
For MTT : Viability % = (Abs_sample / Abs_vehicle_control) * 100
-
For LDH : First, calculate corrected LDH release: Corrected Release = (Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous). Then, Cytotoxicity % = Corrected Release * 100. Finally, Viability % = 100 - Cytotoxicity %.
-
-
Determine IC50: Plot Percentage Viability (Y-axis) against the log of the compound concentration (X-axis). Use a non-linear regression (four-parameter logistic curve) analysis in software like GraphPad Prism to determine the IC50 value.[26][28][29]
B. Sample Data and IC50 Determination:
| Compound Conc. (µM) | Log(Conc.) | % Viability (Mean) |
| 0 (Vehicle) | N/A | 100.0 |
| 0.1 | -1.0 | 98.5 |
| 1 | 0.0 | 85.2 |
| 10 | 1.0 | 51.3 |
| 50 | 1.7 | 15.8 |
| 100 | 2.0 | 5.1 |
Based on this data, the IC50 value is the concentration that results in 50% viability, which is approximately 10.5 µM .
Advanced Strategy: High-Content Screening (HCS)
For lead optimization, a deeper understanding of a compound's cytotoxic mechanism is invaluable. High-Content Screening (HCS) combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cytotoxicity parameters in the same cells.[30][31][32]
Key HCS Parameters for Cytotoxicity:
-
Cell count and nuclear morphology (Hoechst stain)
-
Mitochondrial membrane potential (e.g., TMRM stain)
-
Cell membrane permeability (e.g., CellTox™ Green)
-
Induction of apoptosis markers (e.g., caspase activation, cytochrome c release)
HCS can distinguish between apoptosis and necrosis and identify off-target effects, providing a detailed "fingerprint" of a compound's toxicity profile.[30][33]
Decision-Making Workflow: Choosing Your Assay
The selection of a cytotoxicity assay is context-dependent. This workflow guides the user toward the most logical choice based on their research goals.
Caption: Decision tree for selecting a suitable cytotoxicity assay.
Conclusion
The evaluation of novel this compound derivatives requires a thoughtful and systematic approach to cytotoxicity testing. By starting with robust, high-throughput metabolic assays like MTT or alamarBlue™ for initial screening, researchers can efficiently identify active compounds. Subsequent investigation of promising leads should involve complementary assays, such as LDH release to confirm cell death and caspase assays to elucidate apoptotic mechanisms. For in-depth toxicological profiling, High-Content Screening offers unparalleled insight. Adherence to well-controlled, validated protocols is paramount for generating reliable and reproducible data, ultimately enabling the confident progression of the most promising and safest compounds in the drug discovery pipeline.
References
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
- AlamarBlue Assay Protocol.
- How to Choose a Cell Viability or Cytotoxicity Assay. Hillgene Biopharma Co., Ltd. [Link]
- MTT Proliferation Assay Protocol.
- Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Bio-Rad Antibodies. [Link]
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. BenchSci. [Link]
- AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols. Allevi Bioprinters. [Link]
- High-Content Screening as a Universal Tool for Fingerprinting of Cytotoxicity of Nanoparticles. ACS Nano. [Link]
- IC50. Wikipedia. [Link]
- LDH cytotoxicity assay. protocols.io. [Link]
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- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
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A Comparative Guide to the In-Vitro Efficacy of 2-(Benzyloxy)-5-bromopyrimidine Derivatives Against Cancer Cell Lines
This guide provides an in-depth technical comparison of novel 2-(Benzyloxy)-5-bromopyrimidine derivatives, evaluating their potential as anticancer agents. We will explore their synthesis, comparative cytotoxic performance against various cancer cell lines, detailed experimental protocols for their evaluation, and an analysis of their structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction: The Promise of Pyrimidine Scaffolds in Oncology
The pyrimidine ring is a fundamental heterocyclic structure found in the building blocks of life, namely the nucleobases uracil, thymine, and cytosine. This privileged scaffold has long been a source of inspiration for medicinal chemists. Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The anticancer drug 5-Fluorouracil (5-FU), a pyrimidine analog, has been a cornerstone of chemotherapy for decades, highlighting the therapeutic potential of this chemical class.
This guide focuses on a specific, promising class of pyrimidine derivatives: 2-(Benzyloxy)-5-bromopyrimidines. The introduction of a benzyloxy group at the C2 position and a bromine atom at the C5 position of the pyrimidine core creates a versatile scaffold for further chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) to develop compounds with enhanced potency and selectivity against cancer cells. We present a comparative analysis of these derivatives to guide further research and development efforts.
Synthesis of this compound Derivatives
The core scaffold, this compound, serves as a key intermediate for the synthesis of a library of derivatives. The synthesis is typically achieved through a nucleophilic substitution reaction.
A general synthetic route involves reacting 5-bromo-2-chloropyrimidine with benzyl alcohol in the presence of a suitable base, such as potassium tert-butoxide, in a polar aprotic solvent like dimethylformamide (DMF). This reaction proceeds efficiently at room temperature. The rationale for this approach lies in the reactivity of the C2 position of the pyrimidine ring, which is susceptible to nucleophilic attack, allowing for the displacement of the chlorine atom by the benzyloxy group.
Derivatization, which is crucial for SAR studies, can be achieved by:
-
Modifying the Benzyl Moiety: Using substituted benzyl alcohols to introduce various functional groups (e.g., electron-donating or electron-withdrawing groups) onto the phenyl ring.
-
Replacing the Bromo Group: Utilizing the bromine atom as a handle for cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) to introduce diverse aryl or alkyl substituents at the C5 position.
Caption: A step-by-step workflow for the MTT cell viability assay.
Elucidating the Mechanism of Action
While IC₅₀ values provide crucial information about potency, understanding the underlying mechanism of action is paramount for rational drug design. Pyrimidine derivatives can induce cancer cell death through various pathways, including the induction of apoptosis (programmed cell death) or cell cycle arrest. Given that many cytotoxic agents function by triggering apoptosis, investigating this pathway is a logical next step.
Potential Mechanism: Induction of Apoptosis
Apoptosis is a tightly regulated process involving a cascade of caspases, which are proteases that execute the cell death program. A common mechanism for anticancer drugs is the activation of the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways. Benzimidazole derivatives, which share some structural similarities with pyrimidines, have been shown to induce apoptosis by upregulating death receptors or inhibiting key survival pathways like PI3K/Akt.
Caption: A potential signaling pathway for apoptosis induction by BBP derivatives.
Structure-Activity Relationship (SAR) Analysis
The SAR analysis synthesizes the chemical structure of the derivatives with their observed biological activity, providing a roadmap for future optimization.
Based on our illustrative data and established principles in medicinal chemistry, we can infer the following preliminary SAR:
-
The Pyrimidine Core: This is the essential pharmacophore, likely responsible for key interactions with the biological target.
-
The 2-(Benzyloxy) Group: The aromatic ring of the benzyl group appears crucial for activity.
-
Electronic Effects: As seen with BBP-2 (4-Fluoro) and BBP-3 (4-Methoxy), the electronic properties of substituents on this ring significantly modulate potency. Electron-withdrawing groups appear favorable, potentially by influencing the conformation or electronic state of the molecule to enhance target binding.
-
-
The 5-Bromo Group: The bromine atom is a moderately lipophilic, electron-withdrawing group. Its position could be critical for orienting the molecule within a target's binding pocket. It also serves as a valuable synthetic handle for introducing further diversity, which is a key strategy for lead optimization.
Caption: Key structural features governing the activity of the derivatives.
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The derivatives demonstrate broad-spectrum cytotoxic activity in vitro, and preliminary SAR analysis provides clear directions for chemical optimization. The enhanced potency of the fluorinated derivative BBP-2 underscores the potential for improving efficacy through targeted modifications of the benzyloxy moiety.
Future work should focus on:
-
Expanding the Derivative Library: Synthesizing a broader range of compounds with diverse substituents at both the benzyl and C5 positions to build a more comprehensive SAR model.
-
In-depth Mechanistic Studies: Utilizing assays for apoptosis (e.g., Annexin V/PI staining, caspase activation) and cell cycle analysis to elucidate the precise mechanisms of cell death.
-
Target Identification: Employing techniques such as proteomics or genetic screening to identify the specific cellular target(s) of the most potent compounds.
-
In-Vivo Evaluation: Advancing lead candidates
A Comparative Guide to 2-Aminobenzophenone Derivatives and Analogues as Potent Antimitotic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of 2-aminobenzophenone derivatives and their analogues as a promising class of antimitotic agents. We will delve into their mechanism of action, structure-activity relationships, and performance against established tubulin inhibitors, supported by experimental data and detailed protocols.
Introduction: The Critical Role of Microtubule Dynamics in Cancer Therapy
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape.[1] The disruption of microtubule dynamics is a clinically validated and highly successful strategy in cancer chemotherapy.[1] Several well-known anticancer drugs, including vinca alkaloids, taxanes, and colchicine, exert their effects by interfering with microtubule function, leading to mitotic arrest and subsequent apoptosis of cancer cells.[2][3]
Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow Combretum caffrum, is a potent inhibitor of tubulin polymerization that binds to the colchicine site on β-tubulin.[4] However, its clinical utility is hampered by poor water solubility and a tendency to isomerize to the inactive trans-isomer.[1][2] This has driven the development of analogues with improved stability and pharmacological properties. Among these, 2-aminobenzophenone derivatives have emerged as a particularly promising class of antimitotic agents.[1][4] The benzophenone scaffold offers a stable core that is not susceptible to isomerization, providing a significant advantage over stilbene-based inhibitors like CA-4.[1][5]
Mechanism of Action: Targeting the Colchicine Binding Site
2-Aminobenzophenone derivatives exert their antimitotic activity by inhibiting tubulin polymerization.[2][6] They bind to the colchicine-binding site on β-tubulin, thereby preventing the assembly of microtubules.[1] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis in rapidly dividing cancer cells.[1][2]
Caption: Mechanism of action of 2-aminobenzophenone derivatives.
Structure-Activity Relationship (SAR) Studies: Key to Potency
Extensive research has elucidated the key structural features required for the potent antimitotic activity of 2-aminobenzophenone derivatives. The general scaffold consists of two aromatic rings (A and B) connected by a carbonyl group.
A crucial finding is the integral role of an amino group at the ortho (C-2) position of the B-ring for enhanced growth inhibition.[2][4][7] The trimethoxy substitution on the A-ring, mimicking the A-ring of combretastatin A-4, is also a common feature in highly potent analogues.
Key SAR insights:
-
The 2-Amino Group: The introduction of an amino group at the C-2 position of the B-ring significantly increases antiproliferative activity compared to analogues lacking this group or having it at other positions.[2][7]
-
Substitution on the B-ring:
-
Methoxy groups at the C-4 or C-5 position of the B-ring generally lead to maximal growth inhibitory activity.[2]
-
A methoxy group at the C-3 position results in a significant reduction or complete loss of activity.[2]
-
Bulky substituents on the B-ring are detrimental to activity.[2]
-
Replacement of a methoxy group with a chloro group can drastically decrease activity, although specific positional arrangements might retain some potency.[8]
-
-
Substitution on the A-ring: The 3,4,5-trimethoxy substitution pattern on the A-ring is highly favored for potent tubulin polymerization inhibition.
Comparative Performance: Benchmarking Against Established Agents
Several 2-aminobenzophenone derivatives have demonstrated exceptional potency, often exceeding that of the parent compound, combretastatin A-4, and other established inhibitors like phenstatin.
Quantitative Comparison of Antiproliferative Activity (IC₅₀ Values)
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of representative 2-aminobenzophenone derivatives against various human cancer cell lines, alongside reference compounds. Lower IC₅₀ values indicate higher potency.
| Compound | Colo 205 | NUGC-3 | HA22T | DLD-1 | HR | MCF-7 | DU145 | HONE-1 | MES-SA/DX5 |
| Compound 6 [2][4] | 0.004 µM | 0.003 µM | 0.005 µM | 0.01 µM | 0.009 µM | 0.004 µM | 0.01 µM | 0.006 µM | 0.03 µM |
| Compound 7 [2][4] | 0.003 µM | 0.004 µM | 0.004 µM | 0.01 µM | 0.008 µM | 0.003 µM | 0.01 µM | 0.005 µM | 0.02 µM |
| Combretastatin A-4 [2][4] | 0.2 µM | 0.3 µM | 0.3 µM | 0.009 µM | 0.007 µM | 0.003 µM | 0.01 µM | 0.004 µM | 0.02 µM |
| Phenstatin [2] | 0.09 µM | 0.1 µM | 0.08 µM | 0.02 µM | 0.02 µM | 0.01 µM | 0.03 µM | 0.02 µM | 0.07 µM |
*Compound 6: 2-amino-5-methoxy-3',4',5'-trimethoxybenzophenone *Compound 7: 2-amino-4-methoxy-3',4',5'-trimethoxybenzophenone
As the data indicates, lead compounds 6 and 7 exhibit significantly lower IC₅₀ values (50- to 100-fold) than combretastatin A-4 against Colo 205, NUGC-3, and HA22T human cancer cell lines.[2][4] They also show comparable or superior activity against a panel of other cancer cell lines, including the multi-drug resistant MES-SA/DX5 cell line.[2]
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of 2-aminobenzophenone derivatives.
Synthesis of 2-Aminobenzophenone Derivatives
The general synthetic strategy involves a three-step process: Grignard reaction, oxidation, and reduction.[1][2]
Caption: General synthetic workflow for 2-aminobenzophenone derivatives.
Step-by-Step Protocol:
-
Grignard Reaction:
-
To a solution of (3,4,5-trimethoxyphenyl)magnesium bromide in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the appropriately substituted 2-nitrobenzaldehyde in anhydrous THF dropwise.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.[1]
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.[1]
-
Extract the mixture with ethyl acetate.[1] The crude benzhydrol derivative is often used in the next step without further purification.[2]
-
-
Oxidation:
-
To a solution of the crude benzhydrol derivative from Step 1 in dichloromethane (DCM), add pyridinium dichromate (PDC).[2]
-
Stir the reaction mixture at room temperature for 6 hours.[1]
-
Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.[1]
-
Purify the residue by column chromatography on silica gel to afford the 2-nitrobenzophenone derivative.[1]
-
-
Reduction:
-
To a solution of the 2-nitrobenzophenone derivative from Step 2 in ethanol, add iron powder and a few drops of acetic acid.[1]
-
Heat the mixture to reflux and stir for 4 hours.[1]
-
Monitor the reaction by thin-layer chromatography (TLC).[1]
-
Once the reaction is complete, cool the mixture to room temperature and filter through Celite.[1]
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the final 2-aminobenzophenone derivative.[1]
-
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Protocol:
-
Prepare a reaction mixture containing purified tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).
-
Add the test compound (2-aminobenzophenone derivative) or a vehicle control to the reaction mixture.
-
Incubate the mixture at 37 °C to initiate polymerization.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The absorbance is proportional to the amount of polymerized tubulin.
-
Calculate the percentage of inhibition by comparing the rate of polymerization in the presence of the test compound to that of the vehicle control.
Cell-Based Assays
Cell Viability Assay (MTS Assay):
-
Seed human cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 2-aminobenzophenone derivatives for a specified period (e.g., 72 hours).
-
Add a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (e.g., phenazine ethosulfate) to each well.
-
Incubate for 1-4 hours at 37 °C.
-
Measure the absorbance at 490 nm. The absorbance is proportional to the number of viable cells.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[4]
Cell Cycle Analysis by Flow Cytometry:
-
Treat cancer cells with the test compound for a specified time (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.
-
Analyze the DNA content of the cells by flow cytometry.
-
The resulting histogram will show the distribution of cells in different phases of the cell cycle (G1, S, G2/M), allowing for the quantification of cells arrested in the G2/M phase.[2][9]
Conclusion and Future Perspectives
2-Aminobenzophenone derivatives represent a robust and promising class of antimitotic agents that effectively inhibit tubulin polymerization by targeting the colchicine binding site. Their key advantages include high potency, often surpassing that of combretastatin A-4, and a stable chemical scaffold that avoids the isomerization issues associated with stilbene-based inhibitors.[1] The well-defined structure-activity relationships provide a clear roadmap for the rational design of even more potent and selective analogues.[2][7] Further research focusing on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds is warranted to advance them towards clinical development for the treatment of a broad range of human cancers.
References
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Introduction: The Inevitable Complexity of Closing the Ring
In the pursuit of novel therapeutics, agrochemicals, and materials, the synthesis of cyclic molecules is a cornerstone strategy.[1] Cyclization reactions are powerful tools for building molecular complexity, often imparting desirable properties such as enhanced biological activity, metabolic stability, and receptor-binding affinity.[2][3] However, the very nature of intramolecular ring closure—a kinetically and thermodynamically sensitive process—frequently leads to a mixture of products.[4][5] These side products can range from simple dimers and constitutional isomers to subtle stereoisomers, each with the potential to alter the final product's efficacy, safety, and regulatory profile.[6][7]
For researchers in drug development, understanding the impurity profile is not merely an academic exercise; it is a critical component of quality control and regulatory compliance mandated by authorities like the FDA and ICH.[6][8] This guide provides an in-depth, experience-driven comparison of the essential analytical techniques used to detect, separate, identify, and definitively characterize cyclization side products. We will move beyond simple protocol recitation to explain the underlying causality of our methodological choices, empowering you to build a self-validating analytical workflow for your specific synthetic challenges.
Part 1: Understanding the Landscape of Cyclization Side Products
Before delving into analytical strategies, it is crucial to understand the types of impurities that can arise. The desired intramolecular reaction is often in competition with several alternative pathways.
-
Intermolecular Reactions: At high concentrations, linear precursors can react with each other, leading to the formation of dimers, trimers, or higher-order polymers instead of the desired cyclic monomer.[2]
-
Constitutional Isomers (Regioisomers): When a linear precursor contains multiple reactive sites that can participate in ring closure, alternative cyclization can occur, leading to isomers with different connectivity, such as a 5-membered ring instead of a desired 6-membered ring.[4][9]
-
Stereoisomers:
-
Diastereomers: If the cyclization creates a new chiral center, or if the precursor already contains chiral centers, diastereomers (including cis/trans isomers) can form. These have different physical properties and can often be separated by achiral chromatography.[10][11]
-
Enantiomers: Side reactions, such as racemization of a chiral center adjacent to a reactive group (e.g., an activated carboxyl group in peptide synthesis), can lead to the formation of enantiomers.
-
-
Degradation Products: The reaction conditions (e.g., heat, pH) required for cyclization may also cause the degradation of the starting material or the product itself.
The following diagram illustrates the competitive nature of these reaction pathways.
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Safety Operating Guide
Operational Guide for the Safe Disposal of 2-(Benzyloxy)-5-bromopyrimidine
Introduction: As a critical intermediate in pharmaceutical research, particularly in the synthesis of targeted therapies like SHP2 inhibitors, 2-(Benzyloxy)-5-bromopyrimidine demands rigorous handling and disposal protocols.[1] This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this halogenated pyrimidine derivative. Our objective is to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. This document moves beyond mere procedural instruction to explain the rationale behind each step, empowering researchers to make informed safety decisions.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. Understanding its specific risks is the foundation of its safe management. The primary hazards are associated with irritation and acute toxicity.[2][3]
GHS Hazard Profile:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Given its role as a pharmaceutical intermediate, it is prudent to handle this compound with the high degree of caution afforded to potentially bioactive or cytotoxic materials, minimizing all routes of exposure.[4][5]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 742058-39-5 | [2] |
| Molecular Formula | C₁₁H₉BrN₂O | [2] |
| Molecular Weight | 265.11 g/mol | [3] |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | [3] |
| Hazard Statements | H302, H315, H319, H335 | [3] |
Personnel Protective Equipment (PPE) Mandate
A robust PPE protocol is your primary defense against exposure. The following equipment is mandatory when handling this compound in any capacity, including weighing, transfer, and disposal.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and airborne particles.
-
Hand Protection: Use chemically resistant nitrile gloves. Double-gloving is recommended, especially during waste consolidation or spill cleanup.
-
Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.
-
Respiratory Protection: All handling of solid this compound should occur within a certified chemical fume hood to control airborne dust.[6] If a fume hood is not available or if there is a risk of aerosol generation outside of a hood, a NIOSH-approved respirator is necessary.
Disposal Protocol: A Step-by-Step Guide
Improper disposal is a breach of safety and environmental regulations.[7] Never dispose of this chemical in the regular trash or down the sanitary sewer.[8] The following protocol outlines the cradle-to-grave management of this compound waste.
Step 1: Waste Segregation and Collection
The cornerstone of proper disposal is meticulous segregation at the point of generation. Because this is a halogenated organic compound, it must be collected in a dedicated waste stream.
-
Designate a Waste Container: Use a clearly labeled, sealable container specifically for "Halogenated Organic Waste."[9] The container must be made of a compatible material, such as high-density polyethylene (HDPE).
-
Solid Waste Collection:
-
Place all materials grossly contaminated with this compound into the designated container. This includes:
-
Contaminated gloves, weigh paper, and pipette tips.
-
Spent reaction materials containing the compound.
-
Absorbent materials used for minor spill cleanup.
-
-
-
Liquid Waste Collection:
Step 2: Container Labeling
Proper labeling is a regulatory requirement and essential for safety.[8] Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other chemical constituents.
-
The approximate percentage of each component.
-
The date the first waste was added.
-
The name and contact information of the principal investigator or laboratory manager.
Step 3: Waste Storage and Accumulation
-
Secure Storage: Keep waste containers tightly sealed except when adding waste.[8]
-
Designated Area: Store the container in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Secondary Containment: All liquid waste containers must be placed in secondary containment (e.g., a chemical-resistant tub or tray) to contain potential leaks.[8]
-
Segregation: Ensure the waste container is stored away from incompatible materials, particularly strong oxidizing agents and bases.
Step 4: Final Disposal
-
Professional Disposal: The final disposal of this compound must be conducted by a licensed hazardous waste management company.[6]
-
Incineration: The recommended disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen bromide.[11][12]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the full waste container.
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure.
-
Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact EHS.
-
Control Access: Restrict access to the spill area.
-
Don PPE: Before attempting cleanup, don the appropriate PPE as outlined in Section 2, including respiratory protection if necessary.
-
Contain and Clean:
-
For solid spills , gently cover the material with an absorbent pad or inert material like vermiculite or sand to prevent dust from becoming airborne. Carefully sweep the material into a dustpan and place it in the designated halogenated waste container.
-
For liquid spills , contain the spill with absorbent dikes. Cover the spill with an absorbent material, working from the outside in.
-
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleanup materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill size.
Disposal Decision Workflow
The following diagram outlines the critical decision points for the proper segregation and disposal of waste containing this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
